N-(2-Bromoethyl-d4)phthalimide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromo-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2/i5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZXTOCAICMPQR-NZLXMSDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Br)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of N-(2-Bromoethyl-d4)phthalimide
Abstract
This document provides an in-depth guide to the synthesis and characterization of N-(2-Bromoethyl-d4)phthalimide, a crucial deuterated building block in medicinal chemistry and pharmaceutical sciences. The strategic incorporation of deuterium can significantly modulate the metabolic stability and pharmacokinetic properties of bioactive molecules. This guide details a robust synthetic protocol based on the Gabriel synthesis, elucidates the underlying reaction mechanism, and presents a comprehensive workflow for the structural and purity verification of the final compound. The content is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.
Rationale and Application
The substitution of hydrogen with deuterium is a powerful strategy in drug design known as "deuterium-de-risking." The increased mass of deuterium strengthens the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference, known as the kinetic isotope effect, can slow down metabolic pathways that involve the cleavage of this bond, often mediated by Cytochrome P450 enzymes. Consequently, deuterated compounds can exhibit improved metabolic stability, longer half-lives, and potentially reduced toxic metabolite formation. This compound serves as a versatile intermediate for introducing a deuterated ethylamine moiety into a target molecule, making it a valuable tool for pharmaceutical research.[1][2]
Synthetic Methodology: The Gabriel Synthesis
The preparation of this compound is efficiently achieved via the Gabriel synthesis. This classic method is renowned for its ability to form primary amines (or their protected precursors) from primary alkyl halides, selectively avoiding the over-alkylation products that can plague other amine synthesis routes.[3][4][5]
Reaction Mechanism
The synthesis is a two-stage process that hinges on a nucleophilic substitution (SN2) reaction.
-
Deprotonation: Phthalimide is treated with a mild base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), to deprotonate the acidic N-H bond. This forms the potassium phthalimide salt, a potent nitrogen nucleophile. The resonance stabilization provided by the two adjacent carbonyl groups makes the phthalimide proton significantly acidic, facilitating this step.[3]
-
Nucleophilic Attack: The phthalimide anion then attacks one of the electrophilic deuterated carbon atoms of 1,2-dibromoethane-d4. This SN2 displacement reaction results in the formation of a new carbon-nitrogen bond and the expulsion of a bromide ion, which is an excellent leaving group.[1][6]
The overall transformation is illustrated below.
Caption: Gabriel synthesis reaction pathway.
Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood.
Materials:
-
Potassium phthalimide
-
1,2-Dibromoethane-d4
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethanol
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.
Procedure:
-
Reaction Setup: To a dry round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add potassium phthalimide (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF to the flask to create a suspension. DMF is an ideal polar aprotic solvent for SN2 reactions as it effectively solvates the potassium cation without hydrogen bonding to the nucleophile, thus enhancing its reactivity.[4][6] Add 1,2-dibromoethane-d4 (typically 1.5-2.0 eq) to the suspension. Using an excess of the dibromo-reagent helps to drive the reaction to completion.
-
Reaction Execution: Heat the mixture to 80-90 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup and Isolation: After cooling the reaction mixture to room temperature, pour it into a beaker containing ice-cold deionized water. This will cause the crude product to precipitate out of the solution.
-
Filtration: Collect the solid precipitate by vacuum filtration. Wash the solid generously with cold water to remove residual DMF and inorganic salts.
-
Purification: The crude product is best purified by recrystallization. Ethanol or an ethanol/water mixture is a common and effective solvent system for this purpose.[7] Dissolve the crude solid in a minimum amount of hot ethanol, and if necessary, add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified white crystalline product by vacuum filtration and dry it under vacuum to a constant weight.
Characterization and Quality Control
A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized this compound.
Physical Properties and Data Summary
The following table summarizes the key physical and spectroscopic data for the target compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₄D₄BrNO₂ | [8] |
| Molecular Weight | ~258.10 g/mol | [8] |
| Appearance | White to off-white crystalline solid | [2][7] |
| Melting Point | 80-84 °C (for non-deuterated analog) | [2][7][9] |
| ¹H NMR (CDCl₃) | δ ≈ 7.9-7.7 (m, 4H, Ar-H) | [2][10] |
| ¹³C NMR (CDCl₃) | δ ≈ 168 (C=O), 134 (Ar-CH), 132 (Ar-C), 123 (Ar-CH) | [2][11] |
| Mass Spec (EI) | M⁺ peaks corresponding to ⁷⁹Br and ⁸¹Br isotopes | [12] |
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most telling feature in the proton NMR spectrum is the absence of signals corresponding to the ethyl protons, which would typically appear as two triplets in the non-deuterated analog.[2][10] The only expected signals will be in the aromatic region (approximately δ 7.7-7.9 ppm) as a complex multiplet integrating to 4 protons.
-
¹³C NMR: The carbon spectrum will show signals for the phthalimide ring carbons. The deuterated carbons (-CD₂-) will exhibit triplet splitting due to C-D coupling and will have significantly lower intensity compared to the protonated carbons.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry is crucial for confirming the molecular weight and the incorporation of deuterium. The mass spectrum will display a characteristic molecular ion (M⁺) cluster due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). For this compound, this cluster will appear around m/z 257 and 259. Key fragmentation patterns often involve the loss of the bromine atom and cleavage of the phthalimide group, which typically shows a strong fragment ion at m/z 147.[13][14]
-
Chromatographic Purity
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is the standard method for determining the purity of the final compound. Using a suitable reversed-phase column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile), a single major peak should be observed, and the purity can be quantified by integrating the peak area, typically aiming for >98%.
Synthesis and Analysis Workflow
The following diagram outlines the logical flow from synthesis to final product verification.
Caption: Overall workflow for synthesis and characterization.
Conclusion
The synthesis of this compound via the Gabriel synthesis is a reliable and high-yielding method for producing this important deuterated building block. The protocol's success relies on the proper choice of an aprotic polar solvent and careful purification by recrystallization. Rigorous characterization using NMR, MS, and HPLC is mandatory to confirm the isotopic enrichment, structural integrity, and purity of the final product, ensuring its suitability for advanced applications in drug discovery and development.
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Toronto Research Chemicals. (2024). This compound.
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Patsnap. (2025). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses.
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Toronto Research Chemicals. (2024). This compound D4.
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Organic Syntheses. (n.d.). Phthalimide, N-(2-bromoethyl).
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Benchchem. (n.d.). N-(2-Bromoethyl)phthalimide | CAS 574-98-1.
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Wikipedia. (n.d.). Gabriel synthesis.
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PrepChem.com. (n.d.). Synthesis of N-(2-bromoethyl)phthalimide.
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Rastogi, R., et al. (2013). Synthesis, Spectral Characterization and Ligation of N-[2-(Phenylseleno)ethyl]phthalimide. Journal of Crystallization Process and Technology, 3(1), 31-34.
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The Royal Society of Chemistry. (n.d.). Facile synthesis of a series positively charged β-cyclodextrins as chrial selectors used in Capillary Electrophoresis.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Phthalimide Derivatives in Action: Exploring the Synthesis Pathways with N-(2-Bromoethyl)phthalimide.
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Chemsrc. (2025). N-(2-Bromoethyl)phthalimide | CAS#:574-98-1.
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LookChem. (n.d.). Cas 574-98-1,N-(2-Bromoethyl)phthalimide.
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CymitQuimica. (n.d.). CAS 574-98-1: N-(2-Bromoethyl)phthalimide.
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Organic Syntheses. (1952). β-BROMOETHYLPHTHALIMIDE. 32, 18.
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PLOS ONE. (2015). Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters.
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physical and chemical properties of N-(2-Bromoethyl-d4)phthalimide
An In-depth Technical Guide to N-(2-Bromoethyl-d4)phthalimide: Properties, Synthesis, and Applications
Abstract
This compound is the deuterium-labeled analogue of N-(2-Bromoethyl)phthalimide, a versatile synthetic intermediate. This guide provides a comprehensive overview of its physical and chemical properties, detailed protocols for its synthesis and purification, and a thorough examination of its spectroscopic characterization. The significance of deuterium labeling is explored in the context of its primary applications, including its use as an internal standard in mass spectrometry and as a tool in pharmacokinetic studies to investigate metabolic pathways and the kinetic isotope effect. This document is intended for researchers, chemists, and drug development professionals who utilize isotopically labeled compounds to advance scientific discovery.
Introduction
This compound, with the molecular formula C₁₀H₄D₄BrNO₂, is a specialized chemical reagent distinguished by the substitution of four hydrogen atoms with deuterium on its ethyl chain[1][2]. This isotopic labeling imparts unique properties that are highly valuable in analytical and pharmaceutical research. The core structure consists of a phthalimide group, which serves as a robust protecting group for a primary amine, linked to a bromoethyl-d4 moiety. This bromoethyl group is a reactive electrophile, making the molecule an excellent alkylating agent for introducing a protected and deuterated ethylamine fragment into various molecular scaffolds[1][3].
The primary driver for its use is the presence of deuterium. In quantitative analysis, particularly liquid chromatography-mass spectrometry (LC-MS), its nearly identical chemical behavior but distinct mass compared to the non-deuterated ("light") analogue makes it an ideal internal standard, correcting for variability during sample preparation and analysis[1][2]. Furthermore, in drug development, deuteration can significantly alter a molecule's metabolic fate. The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond, which can slow down metabolic processes that involve C-H bond cleavage—a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE). This makes this compound a valuable building block for synthesizing deuterated drug candidates with potentially improved pharmacokinetic profiles[1][2].
Core Physical and Chemical Properties
The physical properties of this compound are largely dictated by the rigid, planar phthalimide group and are very similar to its non-deuterated counterpart.
| Property | Value | References |
| CAS Number | 1009307-39-4 | [1] |
| Molecular Formula | C₁₀H₄D₄BrNO₂ | [1][2] |
| Molecular Weight | 258.10 g/mol | [1][2] |
| Appearance | White to off-white or beige crystalline powder | [4][5][6][7] |
| Melting Point | 80-84 °C (based on non-deuterated analogue) | [4][7][8][9] |
| Solubility | Insoluble in water; Soluble in various organic solvents | [4][7][9][10] |
| Stability | Stable under standard laboratory conditions | [5][9] |
-
Chemical Identity: The compound is systematically named 2-(2-Bromoethyl-1,1,2,2-d4)-1H-isoindole-1,3(2H)-dione. The CAS number for the non-deuterated analogue is 574-98-1.
-
Reactivity: The molecule's reactivity is dominated by the C-Br bond. The carbon atom adjacent to the bromine is electrophilic and susceptible to nucleophilic attack, making it a key reagent in Sₙ2 reactions for building larger molecules[1][3]. The phthalimide group is chemically stable under many reaction conditions but can be removed to deprotect the primary amine, typically via hydrazinolysis (the Ing-Manske procedure).
Chemical Synthesis and Purification
The most common and efficient method for preparing this compound is a variation of the Gabriel synthesis, which leverages the nucleophilicity of the phthalimide anion.
Causality Behind Experimental Choices:
-
Potassium Phthalimide: Phthalimide itself is not sufficiently nucleophilic. It is deprotonated with a base like potassium hydroxide to form potassium phthalimide. The resulting phthalimide anion is an excellent, soft nucleophile that avoids over-alkylation, a common issue when using ammonia.
-
Deuterated Precursor: 1,2-Dibromoethane-d4 (BrCD₂CD₂Br) is used as the deuterated electrophile. Its two equivalent, reactive C-Br bonds allow for the Sₙ2 reaction with the phthalimide anion[1]. An excess is used to minimize the formation of the double-substitution byproduct, 1,2-diphthalimidoethane[11].
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) is often used to dissolve the ionic potassium phthalimide and facilitate the Sₙ2 reaction mechanism.
Workflow for Synthesis of this compound
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add potassium phthalimide (1.0 eq) and an excess of 1,2-dibromoethane-d4 (e.g., 3.0 eq)[11].
-
Reaction: Add a suitable solvent such as DMF and heat the mixture (e.g., to 180-190°C) for several hours (e.g., 12 hours) to ensure the reaction goes to completion[11]. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After cooling, pour the reaction mixture into a large volume of ice water. The desired product is organic-soluble and will precipitate out of the aqueous solution.
-
Isolation: Collect the crude solid product by vacuum filtration and wash it with cold water to remove inorganic salts like potassium bromide.
Experimental Protocol: Purification
-
Dissolution: Dissolve the crude, dried product in a minimum amount of hot 75% ethanol[4][6]. The primary impurity, 1,2-diphthalimidoethane, is much less soluble and can often be removed at this stage.
-
Decolorization: If the solution is colored, add a small amount of activated charcoal and boil for a few minutes[6].
-
Filtration: Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Isolation: Collect the pure white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Spectroscopic and Analytical Characterization
Confirming the identity and isotopic purity of this compound is critical. A combination of spectroscopic techniques provides a self-validating system for characterization.
Analytical Workflow for Identity and Purity Confirmation
Caption: A multi-technique workflow for validating the final product.
-
¹H NMR Spectroscopy: This is the most direct method for confirming successful deuteration. The spectrum of the non-deuterated compound shows two characteristic triplets for the ethyl protons around 3.6 ppm (for -CH₂-Br) and 4.0 ppm (for -N-CH₂-)[1][12]. For this compound, these signals should be absent or reduced to baseline noise, confirming high isotopic enrichment. The aromatic protons of the phthalimide ring should remain visible as multiplets between 7.7 and 7.9 ppm[1][12].
-
Mass Spectrometry (MS): MS confirms the molecular weight. The analysis will show a pair of molecular ion peaks corresponding to the two stable isotopes of bromine: [M]⁺ for C₁₀H₄D₄⁷⁹BrNO₂ and [M+2]⁺ for C₁₀H₄D₄⁸¹BrNO₂ at m/z values of approximately 257.1 and 259.1, respectively. The ~1:1 intensity ratio of these peaks is a characteristic signature of a monobrominated compound[13].
-
Infrared (IR) Spectroscopy: The IR spectrum is used to confirm the presence of key functional groups. The most prominent absorptions will be the strong C=O stretching bands of the imide group, typically appearing around 1770 cm⁻¹ (asymmetric) and 1710 cm⁻¹ (symmetric)[14][15]. The presence of C-D bonds can be confirmed by weak-to-medium stretching bands in the 2100-2250 cm⁻¹ region, which is significantly lower than the typical C-H stretching region (~2850-3000 cm⁻¹).
Key Applications in Research and Development
The unique properties of this compound give it several critical roles in modern chemical and biomedical research.
Logical Relationship of Properties to Applications
Caption: How the properties of the molecule enable its key applications.
-
Isotope-Labeled Internal Standard: In quantitative studies, an internal standard (IS) is added in a known amount to all samples to account for analyte loss during processing and fluctuations in instrument response. An ideal IS is chemically identical to the analyte but mass-distinguishable. This compound serves this purpose perfectly for its non-deuterated analogue. It co-elutes chromatographically but is easily resolved by the mass spectrometer, leading to highly accurate and precise quantification[1][2].
-
Pharmacokinetic and Metabolic Research: The Deuterium Kinetic Isotope Effect (KIE) is a powerful tool in drug development. If a drug is metabolized via the cleavage of a C-H bond, replacing that hydrogen with deuterium can slow the rate of that specific metabolic pathway. By synthesizing a deuterated version of a bioactive molecule using this compound, researchers can:
-
Intermediate in Organic Synthesis: Beyond its use in deuterated drug analogues, it serves as a versatile building block for creating complex deuterated molecules. It provides a reliable method for introducing a -CD₂CD₂-NH₂ synthon (after deprotection), which is valuable for mechanistic studies in organic chemistry and biochemistry[1][3][16].
Safety, Handling, and Storage
As with its non-deuterated counterpart, this compound requires careful handling due to its potential hazards.
| Hazard Type | Description | References |
| Inhalation | May cause respiratory tract irritation. | [9][17][18] |
| Skin Contact | May cause skin irritation. | [7][17][18] |
| Eye Contact | May cause eye irritation. | [7][17][18] |
| Ingestion | May cause irritation of the digestive tract. | [17] |
-
Handling: Always handle this compound in a well-ventilated fume hood. Avoid generating dust. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat[9][17][19].
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents[4][5][9].
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just an isotopically labeled version of a classic synthetic reagent. It is a precision tool for modern scientific research. Its unique combination of a stable protecting group, a reactive handle for synthesis, and a heavy isotope label makes it indispensable for applications ranging from high-accuracy analytical measurements to the sophisticated design of next-generation pharmaceuticals. Understanding its properties, synthesis, and reactivity allows researchers to fully leverage its potential in advancing chemical and biological sciences.
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Phthalimide, N-(2-bromoethyl)- Synthesis Procedure. (n.d.). Organic Syntheses.[Link]
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N-(2-Bromoethyl)phthalimide Physico-chemical Properties. (2024). ChemBK.[Link]
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13C NMR spectrum of phthalimide analog. (n.d.). ResearchGate.[Link]
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The Utility of N-(2-Bromoethyl)phthalimide in Chemical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Soine, T. O., & Buchdahl, M. R. (1952). β-BROMOETHYLPHTHALIMIDE. Organic Syntheses, 32, 18. [Link]
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Phthalimide IR Spectrum. (n.d.). NIST WebBook.[Link]
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Sundaraganesan, N., et al. (2005). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(4-5), 918-25. [Link]
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The Essential Role of N-(2-Bromoethyl)phthalimide in Advanced Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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A Technical Guide to the Spectroscopic Characterization of N-(2-Bromoethyl-d4)phthalimide
Introduction: The Role of Isotopic Labeling in Advanced Research
N-(2-Bromoethyl-d4)phthalimide is the deuterium-labeled analog of N-(2-Bromoethyl)phthalimide. The strategic replacement of four hydrogen atoms with deuterium on the ethyl moiety makes this compound a powerful tool for researchers in drug development and mechanistic organic chemistry. Deuterium labeling provides a subtle yet powerful modification that allows for the tracing of metabolic pathways, the elucidation of reaction mechanisms, and the use as an internal standard in quantitative mass spectrometry. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, drawing upon established principles of spectroscopy and comparative data from its non-deuterated counterpart.
Molecular Structure and Isotopic Labeling
The foundational step in any spectroscopic analysis is a clear understanding of the molecular structure. The key difference between N-(2-Bromoethyl)phthalimide and its deuterated version is the presence of four deuterium atoms on the ethyl bridge.
Caption: General workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrational frequencies of bonds within a molecule. The substitution of hydrogen with the heavier deuterium isotope causes a predictable shift in the stretching frequency of the C-D bond compared to the C-H bond.
Key Vibrational Frequencies:
-
C=O Stretch: The strong carbonyl stretches of the phthalimide group are expected to be prominent in the region of 1700-1770 cm⁻¹ . A certificate of analysis for the non-deuterated analog confirms an "Authentic" IR spectrum, consistent with a typical phthalimide structure. [1]* Aromatic C-H Stretch: These signals will appear above 3000 cm⁻¹ .
-
C-N Stretch: A signal for the C-N bond is typically observed around 1170 cm⁻¹ . [2]* C-D Stretch: This is the key diagnostic feature for deuteration. The C-H stretching vibrations in alkanes occur around 2850-3000 cm⁻¹. Due to the increased mass of deuterium, the C-D stretching frequency is expected to be observed at a lower wavenumber, typically in the range of 2100-2250 cm⁻¹ . The appearance of new bands in this region and the corresponding reduction in the intensity of C-H aliphatic stretching bands are strong evidence of deuteration.
Table: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| Aromatic C-H Stretch | > 3000 | Medium-Weak | Unaffected by deuteration |
| C-D Stretch | 2100 - 2250 | Medium | Diagnostic for deuteration |
| C=O Stretch (imide) | 1700 - 1770 | Strong | Characteristic of phthalimide |
| Aromatic C=C Stretch | 1450 - 1600 | Medium | Unaffected by deuteration |
| C-N Stretch | ~1170 | Strong | Unaffected by deuteration |
Experimental Protocol: IR Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the key functional group frequencies, paying special attention to the C-D stretching region (2100-2250 cm⁻¹) to confirm deuteration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural insights.
Molecular Weight and Isotopic Pattern:
-
N-(2-Bromoethyl)phthalimide (C₁₀H₈BrNO₂): Molecular Weight ~254.08 g/mol . [3][4][5]* This compound (C₁₀D₄H₄BrNO₂): Molecular Weight ~258.11 g/mol . [6] The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments. For the deuterated compound, the molecular ion cluster will be centered at m/z 258 and 260.
Fragmentation Pathway:
A plausible fragmentation pathway for phthalimide derivatives involves the cleavage of the N-alkyl bond. The deuterium labels are invaluable for confirming fragmentation mechanisms.
Caption: Proposed ESI-MS fragmentation pathway.
The key fragmentation would be the loss of the bromo-d4-ethyl radical (•C₂D₄Br) to yield the stable phthalimide cation at m/z 146. Observing this specific fragmentation confirms the location of the deuterium labels on the ethyl group.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Data Acquisition: Acquire a full scan mass spectrum in positive ion mode.
-
Analysis:
-
Identify the molecular ion cluster at m/z 258/260 to confirm the molecular weight.
-
Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation.
-
Analyze the fragment ions to confirm the proposed fragmentation pathway and verify the location of the deuterium labels.
-
Conclusion
The spectroscopic characterization of this compound relies on a cohesive interpretation of data from NMR, IR, and MS. While complete experimental data for the deuterated species may be sparse, a thorough understanding of isotopic effects combined with robust data from the non-deuterated analog allows for a confident and accurate structural elucidation. The key diagnostic features—the absence of ethyl signals in ¹H NMR, the appearance of C-D stretches in the IR spectrum, and the 4-unit mass shift in the mass spectrum—provide a self-validating system for confirming the identity and purity of this important research chemical.
References
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ChemWhat. N-(2-Bromoethyl)phthalimide CAS#:574-98-1. Available from: [Link]
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Rastogi, R., Srivastava, S., Asolia, S. and Butcher, R. (2013) Synthesis, Spectral Characterization and Ligation of N-[2-(Phenylseleno)ethyl]phthalimide. Journal of Crystallization Process and Technology, 3, 31-34. Available from: [Link]
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Chemsrc. N-(2-Bromoethyl)phthalimide | CAS#:574-98-1. Available from: [Link]
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Organic Syntheses. β-BROMOETHYLPHTHALIMIDE. Available from: [Link]
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Pharmaffiliates. N-(2-Bromoethyl)phthalimide | CAS No : 574-98-1. Available from: [Link]
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Rogoza, M., et al. (2022). Spectroscopic and Theoretical Analysis of the Interaction between Plasma Proteins and Phthalimide Analogs with Potential Medical Application. International Journal of Molecular Sciences, 23(19), 11843. Available from: [Link]
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Tan, A. (2022). Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. Journal of Molecular Structure, 1261, 132915. Available from: [Link]
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Hallas, G., et al. (2001). Synthesis and spectroscopic properties of novel phthalimide-derived monoazo disperse dyes containing ester groups. Dyes and Pigments, 49(2), 119-129. Available from: [Link]
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Tousson, E., et al. (2021). New phthalimide analog ameliorates CCl4 induced hepatic injury in mice via reducing ROS formation, inflammation, and apoptosis. ResearchGate. Available from: [Link]
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Tan, A. (2022). Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. PubMed. Available from: [Link]
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Mary, Y. S., & Balachandran, V. (2014). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 59-69. Available from: [Link]
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Zięba, A., et al. (2024). A Spectroscopic and In Silico Description of the Non-Covalent Interactions of Phthalic Acid Imide Derivatives with Deoxyribonucleic Acid—Insights into Their Binding Characteristics and Potential Applications. International Journal of Molecular Sciences, 25(10), 5483. Available from: [Link]
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Mary, Y. S., & Balachandran, V. (2014). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. PubMed. Available from: [Link]
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ChemBuyersGuide.com, Inc. Toronto Research Chemicals. Available from: [Link]
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Unveiling Reaction Mechanisms: A Technical Guide to Isotopic Labeling with N-(2-Bromoethyl-d4)phthalimide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Seeing the Unseen in Chemical Reactions
In the intricate world of chemical synthesis and drug development, understanding not just what is formed but how it is formed is paramount. Elucidating reaction mechanisms provides the fundamental knowledge required to optimize reaction conditions, predict outcomes, and design novel molecular entities with desired properties. Isotopic labeling, a technique that involves the strategic replacement of an atom with its heavier, stable isotope, serves as a powerful magnifying glass to peer into the transient world of bond-breaking and bond-forming events. This guide focuses on a particularly versatile tool in the chemist's arsenal for such investigations: N-(2-Bromoethyl-d4)phthalimide. By replacing the four hydrogen atoms on the ethyl group with deuterium, this reagent allows for the precise tracking of this fragment through a reaction sequence, offering unambiguous insights into reaction pathways.
This compound: A Profile
This compound is the deuterated analogue of N-(2-bromoethyl)phthalimide, a well-established reagent in organic synthesis.[1] The core utility of its non-deuterated counterpart lies in the Gabriel synthesis, a classic method for the formation of primary amines that avoids the common pitfall of over-alkylation.[2] The phthalimide group acts as a stable protecting group for the amine functionality, which can be introduced via a nucleophilic substitution reaction involving the bromoethyl moiety.[3]
The deuterated version retains these synthetic capabilities while adding a crucial analytical dimension. The presence of four deuterium atoms on the ethyl chain provides a distinct mass signature and unique spectroscopic properties, making it an invaluable tracer in mechanistic studies.[4]
| Property | Value | Source |
| CAS Number | 1009307-39-4 | [4] |
| Molecular Formula | C₁₀H₄D₄BrNO₂ | [4] |
| Molecular Weight | 258.10 g/mol | [4] |
| Appearance | White to off-white solid | |
| Primary Application | Isotopic labeling for mechanistic studies, internal standard | [4] |
The "Why": Causality Behind Choosing this compound
The decision to employ this compound in a mechanistic study is driven by the need to answer specific questions about a reaction's pathway. The key advantages lie in:
-
Tracing Molecular Fragments: The deuterium-labeled ethyl group acts as a "tag," allowing researchers to follow its trajectory throughout a reaction. This is particularly useful in complex rearrangements or multi-step syntheses where the connectivity of atoms may not be immediately obvious.
-
Distinguishing Between Competing Mechanisms: In many reactions, several plausible pathways can lead to the observed products. By analyzing the position of the deuterium atoms in the final products and any intermediates, it is often possible to definitively rule out certain mechanisms. For instance, in a reaction involving a potential hydride shift, the retention or loss of deuterium at a specific position can provide conclusive evidence.[5]
-
Probing the Kinetic Isotope Effect (KIE): The replacement of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE).[6] A C-D bond is stronger than a C-H bond, and thus requires more energy to break. If a C-H bond is broken in the rate-determining step of a reaction, substituting that hydrogen with deuterium will slow down the reaction, resulting in a "normal" KIE (kH/kD > 1). Conversely, if no significant rate change is observed, it suggests that the C-H bond is not broken in the rate-determining step. This provides invaluable information about the transition state of the reaction.
Synthesis of this compound: A Validated Protocol
While this compound is commercially available, understanding its synthesis is crucial for appreciating its purity and potential isotopic scrambling. The most common and reliable method is an adaptation of the Gabriel synthesis.
Experimental Protocol: Gabriel Synthesis Approach
This protocol is based on established methods for the synthesis of N-alkylphthalimides.[7][8][9]
Materials:
-
Potassium phthalimide
-
1,2-Dibromoethane-d4
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium phthalimide (1.0 equivalent) in anhydrous DMF.
-
Addition of Deuterated Reagent: To the stirred solution, add 1,2-dibromoethane-d4 (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-water to precipitate the product.
-
Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water and then with a small amount of cold diethyl ether to remove any unreacted 1,2-dibromoethane-d4. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Self-Validation: The purity of the synthesized this compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum should show a significant reduction or absence of signals corresponding to the ethyl protons, confirming high levels of deuteration. Mass spectrometry will confirm the correct molecular weight, accounting for the four deuterium atoms.
Application in Mechanistic Studies: A Hypothetical Case Study
Scenario: Investigating the Mechanism of a Novel Cyclization Reaction
Imagine a newly discovered reaction where a substrate containing a nucleophilic group reacts with N-(2-bromoethyl)phthalimide to form a heterocyclic product. Two possible mechanisms are proposed: a direct intramolecular SN2 reaction (Pathway A) and a pathway involving an initial elimination to form an N-vinylphthalimide intermediate, followed by a Michael addition (Pathway B).
Experimental Design:
To distinguish between these two pathways, a kinetic isotope effect study is designed using both N-(2-bromoethyl)phthalimide and this compound.
Expected Outcomes and Mechanistic Interpretation:
-
Pathway A (Direct SN2): In this mechanism, the C-Br bond is broken in the rate-determining step, but the C-H (or C-D) bonds on the ethyl group are not directly involved in this step. Therefore, a negligible or very small secondary KIE would be expected.
-
Pathway B (Elimination-Addition): The initial elimination step to form the vinyl intermediate involves the breaking of a C-H (or C-D) bond at the beta-position to the bromine atom. If this elimination is the rate-determining step, a significant primary KIE (kH/kD > 1) would be observed. If the subsequent Michael addition is rate-determining, the KIE for the overall reaction would be more complex, but the presence of the deuterated starting material would still allow for tracking the fate of the ethyl group and potentially identifying the vinyl intermediate.
By measuring the reaction rates of the deuterated and non-deuterated reactants under identical conditions, the KIE can be calculated. If a significant KIE is observed, it would provide strong evidence for Pathway B. Conversely, the absence of a significant KIE would support Pathway A. Further analysis of the product by mass spectrometry and NMR would confirm the location of the deuterium atoms, providing additional evidence for the proposed mechanism.
Visualization of Key Concepts
Gabriel Synthesis Workflow
Caption: Gabriel synthesis of a primary amine using a deuterated reagent.
Mechanistic Investigation Workflow
Caption: Workflow for a mechanistic study using isotopic labeling.
Conclusion: A Precision Tool for Mechanistic Chemistry
This compound is more than just a deuterated analogue of a common synthetic reagent; it is a precision tool that enables researchers to dissect complex reaction mechanisms. Its strategic application, particularly in kinetic isotope effect studies, provides a clear and often definitive means of distinguishing between competing reaction pathways. For scientists in drug discovery and development, a thorough understanding of reaction mechanisms is not an academic exercise but a critical component of creating robust, efficient, and scalable synthetic routes to novel therapeutics. The insights gained from using isotopic labeling agents like this compound are therefore invaluable in advancing the frontiers of chemical science.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of N-(2-Bromoethyl)phthalimide in Advanced Chemical Synthesis. Retrieved from [Link]
- Rastogi, R., Srivastava, S. K., Asolia, S., & Butcher, R. J. (2013). Synthesis, Spectral Characterization and Ligation of N-[2-(Phenylseleno)ethyl]phthalimide. Journal of Crystallization Process and Technology, 3(1), 31-34.
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BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phthalimide, N-(2-bromoethyl)-. Retrieved from [Link]
- Ganin, E. V. (1985). Structure of the reaction product of N-(2-bromoethyl)phthalimide with potassium hydroxide. Zhurnal Organicheskoi Khimii, 21(9), 1932-5.
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MDPI. (2021). Synthesis and Bioactivity of Phthalimide Analogs as Potential Drugs to Treat Schistosomiasis, a Neglected Disease of Poverty. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Facile synthesis of a series positively charged β-cyclodextrins as chrial selectors used in Capillary Electrophoresis: mono-6A-. Retrieved from [Link]
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Ashenhurst, J. (2025, June 5). The Gabriel Synthesis. Master Organic Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of [15N]-Cholamine Bromide Hydrobromide. Retrieved from [Link]
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Chem-Station. (2015, December 8). Deuterium Labeling Reaction. Retrieved from [Link]
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PLOS One. (2015, March 5). Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. Retrieved from [Link]
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Baran Lab. (2023, May 20). Kinetic Isotope Effect. Retrieved from [Link]
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ResearchGate. (n.d.). Deuterium labelling studies as probes to distinguish between multiple mechanistic pathways. Retrieved from [Link]
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role of N-(2-Bromoethyl-d4)phthalimide in organic synthesis.
An In-depth Technical Guide on the Role of N-(2-Bromoethyl-d4)phthalimide in Organic Synthesis
This compound is a specialized isotopic labeling reagent that serves as a cornerstone for the introduction of deuterated ethylamine moieties in advanced organic synthesis.[1] Its molecular structure, C₁₀H₄D₄BrNO₂, strategically combines three critical functional elements:
-
The Phthalimide Group: A robust and widely used protecting group for primary amines, which prevents undesirable side reactions such as over-alkylation.[2][3]
-
The Bromoethyl Moiety: A reactive electrophilic center (-CH₂CH₂Br) that readily undergoes nucleophilic substitution (Sₙ2) reactions, providing a reliable handle for covalent bond formation.[3][4]
-
The Deuterium-Labeled Ethyl Bridge (-CD₂CD₂-): Four deuterium atoms replace hydrogen on the ethyl chain, creating a stable, heavy-isotope-labeled building block. This feature is paramount for its application in pharmaceutical research and mechanistic studies.[1][5]
The confluence of these features makes this compound an indispensable tool for researchers, particularly in drug development, where understanding metabolic pathways and enhancing pharmacokinetic profiles is critical.[5][6] This guide provides a comprehensive overview of its primary applications, underlying mechanisms, and field-proven experimental protocols.
Core Application: The Gabriel Synthesis of Deuterated Primary Amines
The most prominent application of this compound is as a key reagent in the Gabriel synthesis to produce primary amines containing a deuterated ethyl group.[1][7] This classic method is renowned for its ability to form primary amines cleanly, without the contamination of secondary or tertiary amines that often plagues direct alkylation of ammonia.[2][7]
Mechanistic Framework
The synthesis involves a two-stage process: nucleophilic substitution followed by deprotection.
-
Sₙ2 Alkylation: A nucleophile (Nu⁻) attacks the terminal carbon of the deuterated bromoethyl group, displacing the bromide ion. This Sₙ2 reaction covalently attaches the phthalimide-protected, deuterated ethyl group to the nucleophilic substrate.[8][9] The use of polar aprotic solvents like DMF is known to accelerate this often-slow reaction.[7][9]
-
Deprotection (Hydrazinolysis): The phthalimide protecting group is subsequently removed to liberate the free primary amine. While acidic or basic hydrolysis can be used, the Ing-Manske procedure, which utilizes hydrazine (NH₂NH₂) in a refluxing solvent like ethanol, is the most common and often milder method.[7][9] This process yields the desired deuterated primary amine and a stable phthalhydrazide byproduct, which typically precipitates from the solution, simplifying purification.[8]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for utilizing this compound in a Gabriel synthesis.
Caption: General workflow of the Gabriel synthesis.
Detailed Experimental Protocol: General Synthesis of a Deuterated Primary Amine
This protocol provides a representative procedure for the synthesis of a primary amine using this compound and a generic nucleophile, followed by hydrazinolysis.
Stage 1: Alkylation
-
To a solution of the nucleophile (1.0 eq.) in anhydrous DMF, add a suitable base (e.g., NaH or K₂CO₃, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the nucleophilic anion.
-
Add a solution of this compound (1.05 eq.) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC until the starting material is consumed (typically 4-12 hours).
-
Cool the mixture to room temperature, quench carefully with water, and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-substituted-d4-phthalimide. Purify by column chromatography if necessary.
Stage 2: Deprotection
-
Dissolve the crude N-substituted-d4-phthalimide from the previous step in ethanol (or another suitable alcohol).
-
Add hydrazine hydrate (2.0-5.0 eq.) to the solution.
-
Heat the mixture to reflux. A white precipitate (phthalhydrazide) should begin to form. Continue refluxing for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent and wash with aqueous base (e.g., 1M NaOH) to remove any remaining phthalhydrazide, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the desired deuterated primary amine.
Applications in Isotopic Labeling and Mechanistic Elucidation
The presence of deuterium provides a powerful, non-radioactive label for analytical and mechanistic investigations.[1]
Isotope-Labeled Internal Standard
In quantitative mass spectrometry (LC-MS) or NMR spectroscopy, this compound can serve as an ideal internal standard for the precise quantification of its non-deuterated (protio) analog, N-(2-Bromoethyl)phthalimide.[1][5] Because it shares nearly identical chemical and physical properties (e.g., retention time, ionization efficiency), it co-elutes and co-ionizes with the analyte, but is easily distinguished by its higher mass.[5] This allows for accurate correction of variations in sample preparation and instrument response.[1]
Data Presentation: Isotopic Mass Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Difference |
| N-(2-Bromoethyl)phthalimide | C₁₀H₈BrNO₂ | 254.08 | - |
| This compound | C₁₀H₄D₄BrNO₂ | 258.10 | +4.02 |
Data sourced from MedChemExpress and ChemicalBook.[5][6]
Tracer for Mechanistic and Metabolic Studies
The deuterium label allows scientists to track the fate of the ethylamine moiety within complex chemical reactions or biological systems.[1] By analyzing the presence and location of deuterium in products or metabolites, researchers can elucidate reaction mechanisms, map metabolic pathways, and study enzyme-substrate interactions with high precision.[1]
Role in Pharmaceutical Research and Drug Development
The strategic incorporation of deuterium into drug candidates is a growing field in medicinal chemistry, and this compound is a key building block for this purpose.
The Deuterium Kinetic Isotope Effect (KIE)
Metabolic degradation of drugs often involves the cleavage of carbon-hydrogen (C-H) bonds by cytochrome P450 enzymes. A carbon-deuterium (C-D) bond is stronger than a C-H bond, and thus is cleaved at a slower rate. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), can be exploited to improve a drug's pharmacokinetic profile.[5] By replacing metabolically labile C-H bonds with C-D bonds using reagents like this compound, drug developers can potentially:
-
Slow the rate of drug metabolism.
-
Increase the drug's half-life and overall exposure (AUC).
-
Reduce the formation of potentially toxic metabolites.
-
Achieve a more consistent therapeutic effect with lower or less frequent dosing.
Visualization of the Kinetic Isotope Effect
Caption: Deuteration slows the rate of metabolic bond cleavage.
Phthalimide as a Privileged Pharmacophore
Beyond its role as a protecting group, the phthalimide scaffold itself is a well-recognized pharmacophore present in numerous biologically active compounds, exhibiting anti-inflammatory, anticancer, and immunomodulatory properties.[10][11] This dual functionality enhances the value of this compound as a building block for creating novel deuterated therapeutics.
Conclusion
This compound is far more than a simple labeled reagent; it is a sophisticated and versatile tool for modern organic synthesis and drug discovery. Its primary role as a precursor in the Gabriel synthesis provides a clean and efficient route to deuterated primary amines, avoiding common synthetic pitfalls.[7][12] Furthermore, its application as an internal standard and metabolic tracer offers unparalleled precision in analytical and mechanistic studies.[1][5] For drug development professionals, it represents a key building block for leveraging the kinetic isotope effect to design safer and more effective medicines. The strategic combination of a reliable amine protection strategy, a reactive chemical handle, and a stable isotopic label ensures that this compound will remain a reagent of high value in the synthesis of complex and functionally optimized molecules.
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Chatterjee, A. (2015). Gabriel Synthesis. In Organic Reaction Mechanisms. Alpha Science International.
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BenchChem, An In-depth Technical Guide to the Gabriel Synthesis of Primary Amines using N-(2-Bromoethoxy)phthalimide.
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Salzberg, P. L., & Supniewski, J. V. (1932). β-Bromoethylphthalimide. Organic Syntheses, Coll. Vol. 1, 119.
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Fernandes, G. F. S., et al. (2023). Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. Discovery Chemistry, 1(1), 1-25.
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Lindsay, V. N. G., et al. (2013). N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. Organic Letters, 15(9), 2238-2241.
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Soine, T. O., & Buchdahl, M. R. (1952). β-BROMOETHYLPHTHALIMIDE. Organic Syntheses, 32, 18.
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Motaleb, M. A., et al. (2017). Synthesis, radioiodination and biological evaluation of a novel phthalimide derivative. Journal of Radioanalytical and Nuclear Chemistry, 311(1), 473-481.
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Topic: N-(2-Bromoethyl-d4)phthalimide as a Deuterium-Labeled Building Block
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-(2-Bromoethyl-d4)phthalimide, a critical deuterium-labeled building block, or synthon, for advanced chemical synthesis. We will explore the foundational principles of deuterium labeling, detail the synthesis and characterization of this specific reagent, and elucidate its applications in modern drug discovery and metabolic research.
Introduction: The Strategic Advantage of Deuterium Labeling
In the landscape of modern drug discovery, the strategic modification of a drug candidate's molecular structure is paramount to optimizing its therapeutic profile. One of the most powerful strategies in the medicinal chemist's toolkit is deuterium labeling, which involves the selective replacement of hydrogen atoms (¹H) with their stable, heavier isotope, deuterium (²H or D)[1]. While this substitution is isosteric and does not typically alter a molecule's shape or its interaction with a biological target (pharmacodynamics), it can profoundly impact its metabolic fate and pharmacokinetic (PK) profile[1][2][3].
The cornerstone of this strategy is a quantum mechanical phenomenon known as the Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond[4][5]. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step—a common occurrence in drug metabolism by Cytochrome P450 (CYP) enzymes—proceed more slowly when a C-D bond is present[4]. By "hardening" these metabolically vulnerable positions, researchers can achieve several desirable outcomes:
-
Increased Metabolic Stability: Slower metabolism extends the drug's half-life in the body[5].
-
Enhanced Bioavailability: A longer-lasting parent drug can lead to greater systemic exposure.
-
Reduced Toxic Metabolites: Deuteration can shift metabolic pathways away from the formation of undesirable or toxic byproducts[3].
-
Improved Dosing Regimens: Increased stability may allow for lower or less frequent dosing, improving patient compliance and convenience[1][5].
The successful application of this principle has been validated by the FDA approval of deuterated drugs like deutetrabenazine, underscoring the transition of deuterium labeling from a research tool to a clinically and commercially viable strategy[2][3].
This compound: A Profile of a Key Deuterated Synthon
This compound is a deuterated analogue of N-(2-bromoethyl)phthalimide. Its value lies in its bifunctional nature: the phthalimide group serves as a stable and robust protecting group for a primary amine, while the deuterated bromoethyl moiety acts as a reactive electrophile for alkylation reactions[6][7].
Chemical Properties and Structure
| Property | Value | Reference |
| CAS Number | 1009307-39-4 | [8] |
| Molecular Formula | C₁₀H₄D₄BrNO₂ | [8] |
| Molecular Weight | 258.12 g/mol (approx.) | [8] |
| Appearance | White to off-white crystalline solid | [9] |
| Key Functional Groups | Phthalimide, Deuterated Alkyl Bromide | [6] |
Rationale for Deuteration on the Ethyl Group
The four deuterium atoms are strategically placed on the ethyl chain (-CD₂-CD₂-Br). This specific placement is critical for its primary applications. When this building block is used to introduce a deuterated ethylamine moiety into a larger molecule, the deuterium atoms are positioned to potentially slow down metabolic processes like N-dealkylation or oxidation at the carbons adjacent to the nitrogen, which are common metabolic "soft spots."
Synthesis and Characterization
The synthesis of this compound is most commonly achieved via a variation of the Gabriel synthesis, a classic and reliable method for preparing primary amines[8]. The causality behind this choice is the high nucleophilicity of the phthalimide anion, which efficiently displaces a halide in an SN2 reaction.
Synthetic Pathway
The reaction involves the nucleophilic substitution of deuterated 1,2-dibromoethane by potassium phthalimide. The phthalimide anion attacks one of the deuterated carbon atoms, displacing a bromide ion to form the target product[8].
Caption: Synthesis of this compound via SN2 reaction.
Experimental Protocol: Synthesis
This protocol is a self-validating system; successful synthesis is confirmed by the consumption of starting materials and the formation of a new product with distinct analytical properties.
Materials & Equipment:
-
Potassium phthalimide
-
1,2-Dibromoethane-d4 (BrCD₂CD₂Br)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottomed flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol/water)
Procedure:
-
Reaction Setup: In a dry round-bottomed flask under an inert atmosphere (e.g., nitrogen), combine potassium phthalimide (1.0 eq) and anhydrous DMF.
-
Addition of Deuterated Reagent: Add 1,2-dibromoethane-d4 (typically 2-3 eq to ensure complete reaction and minimize dialkylation) to the stirring suspension.
-
Heating: Heat the reaction mixture (e.g., 80-100 °C) for several hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the phthalimide starting material. The choice of heat is to overcome the activation energy for the SN2 reaction.
-
Work-up: After cooling to room temperature, pour the reaction mixture into cold water. This precipitates the crude product, as it is generally insoluble in water, while the DMF and excess dibromoethane remain in the aqueous phase.
-
Isolation: Collect the crude solid by vacuum filtration and wash with water to remove residual DMF and salts.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol) to yield the pure this compound as a crystalline solid[10].
Analytical Characterization
Confirming the identity, purity, and isotopic enrichment of the final product is crucial. A combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is standard practice[11].
| Analytical Method | Expected Outcome & Rationale |
| ¹H NMR | The proton spectrum should show signals corresponding only to the aromatic protons of the phthalimide group (around 7.7-7.9 ppm)[12]. The characteristic signals for the ethyl protons (around 3.6-4.1 ppm for the non-deuterated version) will be absent, confirming successful deuteration. |
| ²H (Deuterium) NMR | A broad multiplet will be observed in the aliphatic region, confirming the presence and location of the deuterium atoms on the ethyl chain. |
| ¹³C NMR | The spectrum will show signals for the aromatic carbons and the carbonyl carbons of the phthalimide. The deuterated ethyl carbons will appear as multiplets with attenuated intensity due to C-D coupling. |
| HRMS (e.g., ESI-MS) | The mass spectrum is the definitive test for isotopic purity. It allows for the determination of isotopic enrichment by comparing the relative abundances of the desired d4-species against residual d0-d3 species[13]. The molecular ion peak will correspond to the mass of C₁₀H₄D₄BrNO₂. |
Applications in Research and Drug Development
This compound is not an active pharmaceutical ingredient itself but a versatile intermediate for introducing a protected, deuterated aminoethyl group into target molecules[6][8].
Workflow: From Building Block to Deuterated Target Molecule
The general workflow involves alkylating a nucleophile with this compound, followed by deprotection of the phthalimide group to reveal the primary amine, which can then be used in subsequent synthetic steps.
Caption: General workflow for utilizing the deuterated building block.
Key Applications
-
Synthesis of Deuterated Drug Candidates: This is the primary application. By incorporating the -CD₂CD₂-NH₂ moiety into a lead compound, medicinal chemists can probe the metabolic stability of that specific site. If N-dealkylation or oxidation at the ethyl group is a major metabolic pathway, this deuteration can significantly improve the drug's pharmacokinetic profile[2][14].
-
Internal Standards for Mass Spectrometry: In pharmacokinetic studies, quantifying a drug and its metabolites in biological matrices (like plasma or urine) is essential. A stable isotope-labeled (SIL) version of the analyte is the ideal internal standard because it has nearly identical chemical and physical properties (e.g., extraction recovery, chromatographic retention time, ionization efficiency) to the unlabeled drug, but is distinguishable by its mass[8][15]. This compound can be used to synthesize these SIL internal standards.
-
Precursors for PET Tracers: Positron Emission Tomography (PET) is a powerful imaging technique used in both clinical diagnostics and drug development[16]. The synthesis of PET tracers often involves the use of specialized building blocks[17]. While this specific building block is deuterated and not radiolabeled, its non-deuterated counterpart is used to synthesize precursors which are then radiolabeled. The deuterated version can be used to synthesize reference standards or to study the metabolic stability of the tracer itself.
Conclusion
This compound is more than just a deuterated chemical; it is a precision tool that empowers researchers to strategically modify molecules for enhanced performance. Its value is rooted in the fundamental principles of the Kinetic Isotope Effect, enabling the rational design of drug candidates with improved pharmacokinetic and safety profiles. Through well-established synthetic routes like the Gabriel synthesis, this building block provides a reliable and efficient means of incorporating a deuterated ethylamine synthon. Its applications in creating metabolically robust drug candidates and high-fidelity internal standards for bioanalysis solidify its role as an indispensable reagent in the modern pharmaceutical and life sciences laboratory.
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A Technical Guide to N-(2-Bromoethyl-d4)phthalimide: Properties, Synthesis, and Applications in Isotopic Labeling
Section 1: Introduction
N-(2-Bromoethyl-d4)phthalimide is a deuterated analogue of N-(2-bromoethyl)phthalimide, a well-established reagent in organic synthesis.[1] Its structure is distinguished by the substitution of four hydrogen atoms with deuterium on the ethyl bridge. This isotopic labeling is not a trivial modification; it imbues the molecule with unique physical properties that are leveraged in advanced analytical and mechanistic studies.[1][2] Primarily, this compound serves as a high-fidelity internal standard for quantitative mass spectrometry (MS) and as a tracer in metabolic and reaction mechanism investigations.[1][2]
This guide provides an in-depth examination of this compound, detailing its physicochemical properties, a robust synthesis protocol grounded in established chemical principles, and a practical workflow for its core application in drug development and research environments.
Section 2: Physicochemical Properties and Molecular Structure
The fundamental characteristics of this compound are summarized below. The substitution of protium (¹H) with deuterium (²H or D) results in a precise mass shift, which is the cornerstone of its utility in mass spectrometry, without significantly altering its chemical reactivity.
Data Summary Table
| Property | Value | Source(s) |
| IUPAC Name | 2-(2-bromo-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione | [1] |
| CAS Number | 1009307-39-4 | [1] |
| Molecular Formula | C₁₀H₄D₄BrNO₂ | [1] |
| Molecular Weight | 258.107 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [3][4][5] |
| Melting Point | Approx. 80-83 °C (similar to non-deuterated analog) | [6][7][8] |
| Solubility | Insoluble in water | [5][8][9] |
Molecular Structure Diagram
The diagram below illustrates the molecular structure, highlighting the phthalimide core, the deuterated ethyl linker, and the reactive bromine atom.
Caption: Molecular structure of this compound.
Section 3: The Scientific Rationale for Deuteration
Isotopic labeling is a powerful technique for tracing molecular pathways and enabling precise quantification.[10][11] The core principle is that isotopes of an element are chemically identical but physically distinct due to their different masses.[11]
Expertise in Application: The primary utility of this compound stems from its role as an ideal internal standard in quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays common in drug metabolism and pharmacokinetic (DMPK) studies. When quantifying its non-labeled analog, the deuterated standard is added at a known concentration to all samples and standards.
-
Causality: Because the deuterated and non-deuterated forms are chemically identical, they co-elute during chromatography and experience the same ionization efficiency and matrix effects in the mass spectrometer's source. However, they are easily distinguished by their mass-to-charge ratio (m/z). By calculating the ratio of the analyte's signal to the internal standard's signal, any variability introduced during sample preparation or analysis is normalized, leading to highly accurate and precise quantification.
Section 4: Synthesis and Mechanism
The synthesis of this compound is a direct adaptation of the Gabriel synthesis, a classic and reliable method for forming primary amines.[1] The process involves a nucleophilic substitution (Sₙ2) reaction.[1][12]
Mechanism: The reaction proceeds via the nucleophilic attack of the phthalimide anion on a deuterated alkyl halide.[1] Potassium phthalimide serves as a stable and effective source of the phthalimide nucleophile. It reacts with 1,2-dibromoethane-d4 (BrCD₂CD₂Br), where one bromine atom acts as a leaving group.[1]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the non-deuterated analog and specifies the critical deuterated reagent.[13]
Step 1: Reaction Setup
-
In a two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine potassium phthalimide (1.0 equivalent) and 1,2-dibromoethane-d4 (3.0 equivalents). The excess dibromoethane-d4 serves as both reactant and solvent, driving the reaction to completion.
-
Add a suitable polar aprotic solvent, such as dimethylformamide (DMF), to facilitate the dissolution of reactants.
Step 2: Nucleophilic Substitution
-
Heat the mixture in an oil bath to approximately 180-190°C with vigorous stirring.
-
Rationale: Elevated temperature is required to overcome the activation energy for the Sₙ2 reaction, ensuring a practical reaction rate.
-
Maintain the reaction for 10-12 hours to ensure complete conversion. The reaction can be monitored by Thin Layer Chromatography (TLC).
Step 3: Workup and Purification
-
Allow the mixture to cool to room temperature. A solid, which includes the product and unreacted potassium phthalimide, will be present.
-
Add ethanol and heat the mixture to boiling to dissolve the product, leaving behind inorganic salts.
-
Filter the hot solution to remove insoluble byproducts.
-
Allow the filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization of the this compound product.
-
Rationale: Recrystallization is a powerful purification technique. The product is soluble in hot ethanol but much less soluble in cold ethanol, allowing it to crystallize out while impurities remain in the solution.
-
Collect the white crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product under vacuum to yield pure this compound.
Synthesis Workflow Diagram
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solubility and stability of N-(2-Bromoethyl-d4)phthalimide
An In-Depth Technical Guide to the Solubility and Stability of N-(2-Bromoethyl-d4)phthalimide
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the , a critical isotopically labeled intermediate for researchers, scientists, and drug development professionals. Understanding these fundamental properties is paramount for its effective use in synthesis, bioanalytical studies, and as an internal standard. The deuterium labeling in this molecule offers a powerful tool for tracing metabolic pathways and enhancing pharmacokinetic profiles in drug discovery.[1][2] This document moves beyond a simple data sheet to explain the causal factors behind the compound's behavior, offering field-proven protocols to validate its application in your laboratory.
Core Physicochemical Characteristics
This compound is the deuterated form of N-(2-Bromoethyl)phthalimide, where the four hydrogen atoms on the ethyl group are replaced with deuterium.[2] This substitution is key for its application as an internal standard in mass spectrometry or for use in pharmacokinetic studies where it can alter metabolic profiles.[1][2] The core chemical reactivity, solubility, and stability are primarily dictated by the phthalimide and bromoethyl functional groups, and thus are comparable to its non-deuterated analogue. It typically appears as a white to off-white or beige crystalline solid.[3][4][5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₄D₄BrNO₂ | [1][2] |
| Molecular Weight | 258.10 g/mol | [2] |
| Appearance | White to off-white/beige crystalline powder | [3][4][5] |
| Melting Point | 80-84 °C (for non-deuterated analogue) | [4][5][6] |
| Boiling Point | ~318 °C (for non-deuterated analogue) | [5][7] |
| CAS Number | 1009307-39-4 | [1] |
Solubility Profile
The solubility of this compound is governed by its molecular structure: a large, nonpolar phthalimide ring system combined with a short, functionalized alkyl chain. This bifunctional nature results in poor aqueous solubility but good solubility in several common organic solvents.
Qualitative Solubility
Table 2: Qualitative Solubility of N-(2-Bromoethyl)phthalimide
| Solvent | Solubility | Rationale & Source(s) |
| Water | Insoluble | The large hydrophobic phthalimide structure dominates.[4][5][6] |
| Ethanol | Sparingly soluble (cold), Soluble (hot) | Used for recrystallization, indicating temperature-dependent solubility.[1][5][8] |
| Diethyl Ether | Hardly soluble | Mentioned as a solvent for washing to remove impurities.[4][9] |
| Chloroform | Soluble | Used as an extraction solvent during synthesis.[9] |
| Tetrahydrofuran (THF) | Soluble | Used as a reaction solvent for nucleophilic substitution.[9] |
| Carbon Disulfide | Soluble | Used in purification to separate from diphthalimidoethane impurity.[8][10] |
| Acetone | Sparingly soluble | Used to wash potassium phthalimide precursor.[8] |
Experimental Protocol: Determining Equilibrium Solubility
To obtain quantitative solubility data in a specific solvent system, a standardized shake-flask method is recommended. This protocol establishes equilibrium to provide a reliable and reproducible measurement.
Causality: This method ensures that the solvent is fully saturated with the compound, and that undissolved solids are removed before analysis, which is critical for accurate quantification by a technique like UV-Vis spectrophotometry or HPLC.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the sample at high speed (e.g., 10,000 rpm for 15 minutes) to pellet all undissolved solids.
-
Sampling: Carefully extract a precise aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry against a standard curve.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.
Diagram 1: Workflow for Solubility Determination A visual representation of the shake-flask method for accurate solubility measurement.
Note: Images in the DOT script are placeholders for structural representation.
-
Thermal Stability: Phthalimide and its derivatives can undergo thermal decomposition at high temperatures. Studies on the parent compound, phthalimide, show that under oxidative conditions it can decompose to produce toxic gases such as hydrogen cyanide, isocyanic acid, and nitrogen oxides. [11]While this compound is a solid with a melting point of ~80-84 °C and is stable at room temperature, it should not be exposed to excessive heat to avoid decomposition. [5]
Storage and Handling Recommendations
To ensure long-term integrity, the compound must be stored and handled correctly.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong bases and oxidizing agents. [3][12]For long-term stability, storage at <15°C in a dark place is recommended. [7]* Handling: Use with adequate ventilation and wear appropriate personal protective equipment (PPE), including safety glasses and gloves. [3][12]Avoid dust formation during handling. [12][13]
Experimental Protocol: HPLC-Based Stability Assessment
This protocol provides a framework for evaluating the stability of this compound under various stress conditions (e.g., pH, temperature).
Causality: HPLC is the gold standard for stability studies as it separates the parent compound from its degradants, allowing for precise quantification of the remaining active substance over time. A C18 column is chosen for its versatility with moderately polar organic molecules.
Methodology:
-
Stock Solution Preparation: Prepare an accurate stock solution of the compound in a suitable solvent (e.g., acetonitrile or a 50:50 acetonitrile:water mixture).
-
Stress Condition Samples:
-
pH: Dilute the stock solution into various buffered aqueous solutions (e.g., pH 4, 7, and 9) to a final concentration of ~100 µg/mL.
-
Temperature: Store aliquots of the stock solution at different temperatures (e.g., 4 °C, 25 °C, and 40 °C).
-
-
Time Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each stress sample. If necessary, quench the reaction (e.g., by neutralizing the pH).
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid for better peak shape) is a good starting point.
-
Detection: UV detector set to a wavelength where the phthalimide chromophore absorbs strongly (e.g., ~220 nm or ~280 nm).
-
Injection: Inject a fixed volume of each time-point sample.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time from the t=0 sample.
-
Integrate the peak area for the parent compound at each time point.
-
Plot the percentage of the parent compound remaining versus time for each condition to determine the degradation rate.
-
Diagram 3: Workflow for HPLC-Based Stability Assessment A systematic approach to quantify compound degradation under stress conditions.
Conclusion
This compound is a valuable research tool whose utility is maximized through a thorough understanding of its physicochemical properties. It exhibits poor aqueous solubility but is soluble in several common organic solvents. While stable under standard storage conditions—cool, dry, and dark—it is highly susceptible to degradation via hydrolysis in alkaline environments, leading to a cyclized oxazoline product. Its bromoethyl group is reactive towards nucleophiles, a feature that is both synthetically useful and a consideration for stability. The protocols provided herein offer a robust framework for researchers to quantitatively assess its solubility and stability, ensuring data integrity and the success of its application in drug development and chemical synthesis.
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- 12. N-(2-Bromoethyl)phthalimide(574-98-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. fishersci.se [fishersci.se]
Methodological & Application
Application Note: A Guide to the Gabriel Synthesis of Isotopically Labeled Primary Amines Using N-(2-Bromoethyl-d4)phthalimide
Abstract and Strategic Overview
The Gabriel synthesis is a cornerstone of organic chemistry, providing a robust and reliable method for the preparation of primary amines from primary alkyl halides.[1][2] Its principal advantage lies in the use of the phthalimide anion as a surrogate for ammonia, which elegantly circumvents the issue of over-alkylation that frequently plagues direct alkylation methods.[1][3] This guide focuses on a specialized application of this synthesis: the use of N-(2-Bromoethyl-d4)phthalimide to introduce a deuterated ethylamine moiety into target molecules. The incorporation of stable isotopes like deuterium into pharmaceutically active compounds is a critical strategy in modern drug development.[4] This process, known as "precision deuteration," can significantly alter a drug's metabolic profile by leveraging the kinetic isotope effect. The stronger carbon-deuterium (C-D) bond, compared to a carbon-hydrogen (C-H) bond, can slow the rate of metabolic pathways involving C-H bond cleavage, such as oxidative deamination by amine oxidases.[][6] This can lead to improved pharmacokinetic properties, enhanced in-vivo efficacy, and potentially reduced formation of toxic metabolites.[][6] This document provides a comprehensive framework, including mechanistic insights and detailed experimental protocols, for researchers engaged in pharmaceutical development and isotopic labeling.
Foundational Mechanism of the Gabriel Synthesis
The Gabriel synthesis proceeds through a well-defined, three-stage mechanism. The use of this compound follows this classical pathway, with the deuterium atoms acting as silent tracers throughout the transformation.
-
Formation of the Phthalimide Nucleophile: Phthalimide itself is not sufficiently nucleophilic. However, the nitrogen-bound proton is rendered acidic (pKa ≈ 8.3) by the two adjacent electron-withdrawing carbonyl groups.[3][7] Treatment with a base, such as potassium hydroxide (KOH), readily deprotonates the imide nitrogen, generating the potassium phthalimide salt. This salt contains a highly nucleophilic imide anion, poised for the subsequent alkylation step.[1][8]
-
N-Alkylation via S(N)2 Reaction: The phthalimide anion attacks the primary alkyl halide—in this case, this compound—in a classical bimolecular nucleophilic substitution (S(_N)2) reaction.[2][9] The nitrogen nucleophile displaces the bromide leaving group, forming a stable N-alkylphthalimide intermediate. This step is highly efficient for primary halides; secondary halides react poorly, and tertiary halides are unsuitable due to competing elimination reactions.[10] The use of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is known to accelerate this S(_N)2 step.[11]
-
Liberation of the Primary Amine: The final stage involves the cleavage of the N-alkylphthalimide to release the desired primary amine. While this can be achieved with strong acid or base hydrolysis, these methods often require harsh conditions and can lead to low yields.[12] The preferred method, known as the Ing-Manske procedure, involves hydrazinolysis.[10] Here, hydrazine (N(_2)H(_4)) acts as a potent nucleophile, attacking the carbonyl centers of the phthalimide ring. This leads to the formation of a highly stable, cyclic phthalhydrazide byproduct and liberates the free primary amine.[10][11]
Figure 1: Conceptual mechanism of the Gabriel Synthesis.
Experimental Workflow and Protocols
The synthesis is a two-part process: the initial S(_N)2 alkylation to form the deuterated N-substituted phthalimide, followed by the hydrazinolysis to release the final deuterated primary amine.
Figure 2: High-level experimental workflow.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Notes |
| Potassium Phthalimide | C(8)H(_4)KNO(_2) | 185.22 | Dry thoroughly before use. |
| This compound | C({10})H(_4)D(_4)BrNO(_2) | 258.11 | Deuterated alkylating agent. Handle as an irritant.[13] |
| N,N-Dimethylformamide (DMF) | C(_3)H(_7)NO | 73.09 | Anhydrous grade, polar aprotic solvent. |
| Hydrazine Monohydrate | H(_6)N(_2)O | 50.06 | ~64% Hydrazine. Toxic and corrosive. |
| Ethanol (EtOH) | C(_2)H(_5)OH | 46.07 | 200 proof or absolute. |
| Diethyl Ether (Et(_2)O) | C(4)H({10})O | 74.12 | For washing/precipitation. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | For pH adjustment and salt formation if needed. |
Protocol Part A: Synthesis of N-(2-Phthalimidoethyl-1,1,2,2-d4)phthalimide
This protocol details the S(_N)2 reaction to form the protected deuterated amine intermediate.
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium phthalimide (18.5 g, 0.10 mol).
-
Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the suspension.
-
Reagent Addition: In a separate container, dissolve this compound (26.8 g, 0.104 mol, 1.04 eq) in 50 mL of anhydrous DMF. Add this solution to the potassium phthalimide suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C using an oil bath and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting bromide.
-
Work-up: After cooling to room temperature, pour the reaction mixture slowly into 500 mL of vigorously stirred ice-cold deionized water. A white precipitate should form.
-
Isolation: Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the filter cake thoroughly with deionized water (2 x 100 mL) followed by cold diethyl ether (1 x 50 mL) to remove residual DMF and impurities.
-
Drying: Dry the resulting white solid under vacuum at 50 °C to a constant weight. The product, N-(2-Phthalimidoethyl-d4)phthalimide, should be obtained in high purity. Expected yield: 85-95%.
Protocol Part B: Synthesis of 2-Aminoethyl-1,1,2,2-d4-amine (Hydrazinolysis)
This protocol describes the liberation of the final deuterated primary amine.
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the dried N-(2-Phthalimidoethyl-d4)phthalimide (25.0 g, 0.097 mol) from Part A.
-
Solvent Addition: Add 250 mL of ethanol (95% or absolute) to the flask and stir to form a suspension.
-
Reagent Addition: Warm the suspension gently to about 50 °C. Cautiously add hydrazine monohydrate (7.3 mL, ~0.15 mol, 1.5 eq) dropwise via an addition funnel. The reaction is exothermic.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 80 °C) for 2-4 hours. A thick, white precipitate of phthalhydrazide will form.[11]
-
Cooling and Filtration: Cool the reaction mixture to room temperature, then chill further in an ice bath for 30 minutes. Filter the dense phthalhydrazide precipitate and wash it with a small amount of cold ethanol (2 x 20 mL). Combine the filtrate and washings.
-
Amine Isolation: The filtrate contains the desired 2-aminoethyl-d4-amine. The amine is volatile.
-
Method 1 (Distillation): If the amine is the lowest boiling component, carefully remove the ethanol via rotary evaporation (at low temperature to avoid loss of product) and then isolate the amine by fractional distillation.
-
Method 2 (Acid-Base Extraction): Acidify the filtrate with concentrated HCl to a pH of ~1-2 to form the non-volatile amine hydrochloride salt. Remove the ethanol via rotary evaporation. Dissolve the remaining residue in water, wash with dichloromethane to remove organic impurities, then basify the aqueous layer with 50% NaOH until pH >12. Extract the free amine into a suitable organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent to yield the pure amine.
-
-
Characterization: Confirm the structure and isotopic purity via
H NMR (disappearance of signals corresponding to the ethyl group), H NMR, and Mass Spectrometry (to confirm the molecular weight).
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Part A | Incomplete reaction; wet reagents. | Ensure potassium phthalimide and DMF are completely dry. Increase reaction time or temperature slightly (to ~100 °C). |
| Low yield in Part A | Side reactions. | The Gabriel synthesis is generally clean for primary halides. Confirm the purity of the starting this compound. |
| Low yield in Part B | Incomplete hydrazinolysis. | Increase the reflux time or the amount of hydrazine hydrate (up to 5 eq). |
| Product loss during work-up (Part B) | Amine is volatile and water-soluble. | Use the acid-base extraction method to convert the amine to its non-volatile salt before solvent removal. |
| Final amine is impure | Phthalhydrazide contamination. | Ensure thorough chilling before filtering the byproduct. The amine can be re-purified by distillation or by repeating the acid-base extraction. |
Safety and Handling
-
This compound: This is an alkylating agent and should be handled as an irritant. Avoid inhalation of dust and skin contact.[13]
-
Hydrazine (N(_2)H(_4)): Hydrazine and its hydrate are highly toxic, corrosive, and suspected carcinogens. Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be absorbed through the skin. Handle with care in a fume hood.
-
All reactions should be performed by trained personnel in a laboratory setting with appropriate safety measures in place.
References
-
NROChemistry. Gabriel Synthesis: Mechanism & Examples. [Online] Available at: [Link]
-
YouTube. (2016). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. [Online] Available at: [Link]
-
BYJU'S. What is Gabriel Phthalimide Synthesis Reaction?. [Online] Available at: [Link]
-
Organic Chemistry Portal. Gabriel Synthesis. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. [Online] Available at: [Link]
-
Scribd. The Gabriel Synthesis of Primary Amines. [Online] Available at: [Link]
-
Gabriel Synthesis. (n.d.). [PDF Document]. Available at: [Link]
-
Organic Chemistry Tutor. Gabriel Synthesis. [Online] Available at: [Link]
-
Wikipedia. (2023). Gabriel synthesis. [Online] Available at: [Link]
-
TutorChase. How does a Gabriel synthesis produce primary amines?. [Online] Available at: [Link]
-
LookChem. Cas 574-98-1,N-(2-Bromoethyl)phthalimide. [Online] Available at: [Link]
-
ResearchGate. (2011). Suggested Improved Method for the Ing‐Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines. [Online] Available at: [Link]
-
Chemical Science (RSC Publishing). (2021). A general, versatile and divergent synthesis of selectively deuterated amines. [Online] Available at: [Link]
-
ACS Publications. (2021). Synthesis of α-Deuterated Primary Amines via Reductive Deuteration of Oximes Using D2O as a Deuterium Source. [Online] Available at: [Link]
-
Organic Chemistry Portal. Phthalimides. [Online] Available at: [Link]
-
Chemsrc. N-(2-Bromoethyl)phthalimide. [Online] Available at: [Link]
-
ChemBK. N-(2-Bromoethyl)phthalimide. [Online] Available at: [Link]
-
Chemistry Notes. Gabriel synthesis: Easy mechanism, procedure, applications. [Online] Available at: [Link]
-
J&K Scientific LLC. Gabriel Synthesis. [Online] Available at: [Link]
-
Nature. (2024). Hydro- and deutero-deamination of primary amines using O-diphenylphosphinylhydroxylamine. [Online] Available at: [Link]
-
ACS Publications. Applications of Deuterium in Medicinal Chemistry. [Online] Available at: [Link]
-
Organic Syntheses. Phthalimide, N-(2-bromoethyl). [Online] Available at: [Link]
-
Master Organic Chemistry. The Gabriel Synthesis. [Online] Available at: [Link]
-
Chemistry Steps. The Gabriel Synthesis. [Online] Available at: [Link]
-
PrepChem.com. Synthesis of N-(2-bromoethyl)phthalimide. [Online] Available at: [Link]
-
Organic Chemistry Portal. Phthalimide synthesis. [Online] Available at: [Link]
-
ResearchGate. Structure of the reaction product of N-(2-bromoethyl)phthalimide with potassium hydroxide. [Online] Available at: [Link]
Sources
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- 6. A general, versatile and divergent synthesis of selectively deuterated amines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02622D [pubs.rsc.org]
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- 13. chembk.com [chembk.com]
Application Notes and Protocols for the Derivatization of Primary Amines with N-(2-Bromoethyl-d4)phthalimide for Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction: Enhancing Primary Amine Analysis through Deuterium-Labeled Derivatization
The quantitative analysis of primary amines by gas chromatography (GC) presents inherent challenges due to their polarity and high volatility, which can lead to poor chromatographic peak shape and inaccurate quantification.[1] Derivatization is a crucial chemical modification technique that transforms these polar analytes into less polar, more volatile, and thermally stable derivatives, thereby significantly improving their chromatographic behavior and detectability.[1] This application note provides a comprehensive guide to the derivatization of primary amines using N-(2-Bromoethyl-d4)phthalimide for subsequent analysis by GC-MS.
The use of a deuterated derivatizing agent, such as this compound, offers a distinct advantage in quantitative mass spectrometry. The deuterium-labeled derivative serves as an excellent internal standard, as it co-elutes with the non-deuterated analyte but is distinguishable by its mass-to-charge ratio (m/z). This co-elution minimizes variations in sample preparation and injection, leading to more accurate and precise quantification.
The derivatization reaction is analogous to the well-established Gabriel synthesis, where the primary amine acts as a nucleophile, displacing the bromide from this compound to form a stable N-substituted phthalimide.[2] This process effectively masks the polar amino group, rendering the molecule more amenable to GC analysis.
Chemical Principle: The Derivatization Reaction
The core of this method is the nucleophilic substitution reaction between a primary amine and this compound. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom attached to the bromine atom in this compound. This results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion. The reaction is typically carried out in an aprotic solvent and may be facilitated by a non-nucleophilic base to neutralize the hydrobromic acid byproduct, driving the reaction to completion.
The resulting derivative, an N-(2-phthalimidoethyl-d4)amine, is significantly less polar and more volatile than the parent primary amine, making it ideal for GC-MS analysis.
Experimental Workflow
The overall workflow for the derivatization and analysis of primary amines using this compound is depicted below.
Figure 1. A schematic of the derivatization workflow.
Detailed Protocols
Materials and Reagents
-
This compound: (Ensure high purity)
-
Primary Amine Standard/Sample: Of known or unknown concentration
-
Aprotic Solvents (Anhydrous): Acetonitrile (ACN), Tetrahydrofuran (THF)
-
Non-nucleophilic Base: Triethylamine (TEA), Diisopropylethylamine (DIPEA)
-
Extraction Solvents: Hexane, Ethyl Acetate, Dichloromethane
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction Vials: 2 mL screw-cap vials with PTFE-lined septa
-
Heating Block or Water Bath
-
Nitrogen Evaporation System
-
GC-MS System: Equipped with a suitable capillary column
Protocol 1: Derivatization of Primary Amines
This protocol provides a general procedure for the derivatization of a primary amine standard or sample. Optimization may be required depending on the specific amine and sample matrix.
-
Sample Preparation:
-
Accurately transfer a known amount of the primary amine sample (or a solution thereof) into a 2 mL reaction vial.
-
If the sample is in a volatile solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reagent Addition:
-
To the dried sample, add 200 µL of anhydrous acetonitrile.
-
Add 10 µL of triethylamine.
-
Add 50 µL of a 10 mg/mL solution of this compound in anhydrous acetonitrile. Note: A molar excess of the derivatizing reagent is recommended.
-
-
Reaction:
-
Tightly cap the vial and vortex briefly to mix the contents.
-
Place the vial in a heating block or water bath set to 70°C for 60 minutes.
-
-
Sample Work-up:
-
After incubation, allow the vial to cool to room temperature.
-
Add 500 µL of deionized water and 500 µL of hexane to the vial.
-
Vortex vigorously for 1 minute to extract the derivatized amine into the organic layer.
-
Centrifuge for 5 minutes at 2000 rpm to facilitate phase separation.
-
Carefully transfer the upper organic layer (hexane) to a clean vial.
-
Dry the organic extract by passing it through a small column of anhydrous sodium sulfate or by adding a small amount of the drying agent directly to the vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of ethyl acetate for GC-MS analysis.
-
GC-MS Analysis
The analysis of the N-(2-phthalimidoethyl-d4)amine derivatives is performed using a standard GC-MS system. The following parameters are provided as a starting point and should be optimized for the specific analytes and instrumentation.
| Parameter | Recommended Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) |
| Injector Temperature | 280°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 150°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 50-500) for qualitative analysis and method development |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantitative analysis |
Mass Spectral Characteristics and Fragmentation
The electron ionization mass spectrum of the N-(2-phthalimidoethyl-d4)amine derivative is expected to show characteristic fragmentation patterns. The molecular ion (M+) should be observable. A prominent fragment ion is anticipated at m/z 164, corresponding to the phthalimidoethyl-d4 cation. Another key fragment is the phthalimide ion at m/z 147. The specific fragmentation pattern will also depend on the structure of the primary amine.
For quantitative analysis in SIM mode, the following ions should be monitored:
| Analyte | Quantification Ion (m/z) | Qualifier Ion(s) (m/z) |
| Non-deuterated derivative | 160 | 147, [M]+ |
| Deuterated (d4) derivative | 164 | 147, [M+4]+ |
Method Validation and Quality Control
A robust analytical method requires thorough validation. Key validation parameters to consider include:
-
Linearity: A calibration curve should be constructed by analyzing a series of standards at different concentrations. A linear response with a correlation coefficient (r²) > 0.99 is desirable.[3]
-
Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) should be determined to establish the lower bounds of reliable measurement.
-
Precision and Accuracy: Assessed by analyzing replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day).[3]
-
Recovery: Determined by spiking a blank matrix with a known amount of the analyte and comparing the measured concentration to the theoretical concentration.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
The use of this compound as a derivatizing agent that forms an internal standard simplifies the quantification process and improves the reliability of the results by correcting for variations in sample preparation and instrument response.
Troubleshooting
| Problem | Potential Cause | Solution |
| Low or no derivatization yield | Incomplete reaction | Increase reaction time and/or temperature. Ensure a molar excess of the derivatizing reagent. |
| Presence of water in the reaction | Use anhydrous solvents and reagents. Dry the sample thoroughly before derivatization. | |
| Poor peak shape | Active sites in the GC system | Use a deactivated inlet liner and column. Condition the column according to the manufacturer's instructions. |
| Incomplete derivatization | Optimize the derivatization protocol. | |
| Interfering peaks | Contaminants in solvents or reagents | Use high-purity solvents and reagents. Run a blank to identify sources of contamination. |
| Matrix effects | Optimize the sample work-up and extraction procedure. |
Conclusion
The derivatization of primary amines with this compound is a robust and reliable method for their quantitative analysis by GC-MS. The formation of a stable, less polar derivative significantly improves chromatographic performance. The incorporation of a deuterium label in the derivatizing reagent provides an ideal internal standard, leading to enhanced accuracy and precision. The protocols and guidelines presented in this application note serve as a solid foundation for researchers, scientists, and drug development professionals to develop and validate sensitive and specific methods for the analysis of primary amines in various matrices.
References
- Knapp, D. R. (1979).
-
Rastogi, R., Srivastava, S., Asolia, S., & Butcher, R. (2013). Synthesis, Spectral Characterization and Ligation of N-[2-(Phenylseleno)ethyl]phthalimide. Journal of Crystallization Process and Technology, 3(1), 31-34. Available from: [Link]
-
Phenomenex. Derivatization for Gas Chromatography. Available from: [Link]
-
Soine, T. O., & Buchdahl, M. R. (1952). β-BROMOETHYLPHTHALIMIDE. Organic Syntheses, 32, 18. doi:10.15227/orgsyn.032.0018. Available from: [Link]
-
ResearchGate. SPE/GC-MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. Available from: [Link]
-
Howell, B. A., et al. (2015). Synthesis of [15N]-Cholamine Bromide Hydrobromide. Molecules, 20(8), 14838-14848. Available from: [Link]
-
Howell, B. A., et al. (2021). Synthesis and crystal structure of bis(2-phthalimidoethyl)ammonium chloride dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1015-1018. Available from: [Link]
-
ResearchGate. GC-MS Study on the Composition of the o-Phthaldialdehyde/Ethanethiol Derivatives of Aliphatic Amines. Available from: [Link]
-
ResearchGate. Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. Available from: [Link]
-
Master Organic Chemistry. The Gabriel Synthesis. Available from: [Link]
-
ResearchGate. Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. Available from: [Link]
-
PubMed. A Novel Validated GC-MS/MS Method for the Estimation of N-Nitroso Dimethyl Amine and N-Nitroso Diethyl Amine in Zidovudine. Available from: [Link]
-
Journal of Chinese Mass Spectrometry Society. Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Available from: [Link]
-
Chemistry LibreTexts. 11.5: Synthesis of Amines. Available from: [Link]
-
ChemRxiv. Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. Available from: [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]
-
Semantic Scholar. The Gabriel Synthesis of Primary Amines. Available from: [Link]
-
Scribd. Mass Spectrometry: Fragmentation Patterns. Available from: [Link]
-
Royal Society of Chemistry. Phthalimides: developments in synthesis and functionalization. Available from: [Link]
Sources
Application Note & Protocol: Nucleophilic Substitution with N-(2-Bromoethyl-d4)phthalimide for Isotope-Labeled Synthesis
Introduction: The Strategic Role of Deuterium Labeling in Advanced Synthesis
In the landscape of modern drug development and metabolic research, the ability to trace, quantify, and understand the fate of molecules within complex biological systems is paramount. N-(2-Bromoethyl-d4)phthalimide is a specialized reagent designed for this purpose. As a deuterated analog of N-(2-bromoethyl)phthalimide, it serves as a critical building block for the synthesis of isotopically labeled compounds.[1][2] The four deuterium atoms on the ethyl group provide a distinct mass signature, enabling researchers to use techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to differentiate the labeled molecule from its endogenous counterparts.[3][4][5]
This reagent is particularly valuable in the synthesis of primary amines via the Gabriel synthesis, a robust method for forming primary amines without the over-alkylation often seen with other methods.[6][7] The phthalimide group acts as a stable protecting group, which can be efficiently removed in a subsequent step to unmask the primary amine.[8][9] The bromoethyl moiety provides a reactive electrophilic center for nucleophilic substitution (SN2) reactions.[8][9][10][11]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for nucleophilic substitution using this compound. It delves into the mechanistic underpinnings, offers a detailed protocol, and outlines the necessary analytical techniques for product validation.
Mechanistic Insight: The SN2 Pathway
The reaction of this compound with a nucleophile proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7][12][13] This is dictated by the nature of the substrate; the electrophilic carbon is a primary alkyl halide, which is sterically unhindered.[14][15]
Key Characteristics of the SN2 Reaction:
-
Concerted Mechanism: The bond formation between the incoming nucleophile (Nu:⁻) and the electrophilic carbon occurs simultaneously with the breaking of the carbon-bromine bond.[15][16]
-
Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group (bromide ion).[15]
-
Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile.[15][16]
-
Solvent Effects: Polar aprotic solvents, such as Dimethylformamide (DMF) or Acetonitrile, are ideal as they solvate the counter-ion of the nucleophile, enhancing its nucleophilicity without solvating the nucleophile itself.[6][12][16]
The overall transformation can be depicted as follows:
Caption: SN2 mechanism for the reaction of this compound.
Experimental Protocol
This protocol outlines a general procedure for the nucleophilic substitution of this compound with a generic nucleophile (Nu-H, requiring a base, or Nu:⁻, used as a salt). Researchers should adapt the specific nucleophile, base, and purification method based on the properties of their target molecule.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
N-(2-Bromoethyl)phthalimide is a brominated organic compound and should be handled with care.[11]
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Materials and Equipment
| Reagents & Materials | Equipment |
| This compound (C₁₀H₄D₄BrNO₂) | Round-bottom flask with stir bar |
| Nucleophile (e.g., alcohol, thiol, amine) | Reflux condenser |
| Anhydrous Dimethylformamide (DMF) | Heating mantle with temperature control |
| Base (e.g., K₂CO₃, NaH, if required) | Magnetic stirrer |
| Deionized Water | Thin-Layer Chromatography (TLC) plates |
| Ethyl Acetate (EtOAc) | UV lamp for TLC visualization |
| Brine (saturated NaCl solution) | Separatory funnel |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Rotary evaporator |
| Silica gel for column chromatography | Glassware for chromatography |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
If your nucleophile (Nu-H) requires a base for deprotonation, add the base (e.g., anhydrous K₂CO₃, 1.5 eq). If using a pre-formed nucleophilic salt (e.g., sodium thiophenoxide), this step is not necessary.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). This is crucial if using air- or moisture-sensitive reagents like NaH.
-
-
Addition of Reagents:
-
Add anhydrous DMF to the flask via syringe to dissolve the solids. A typical concentration is 0.1-0.5 M.
-
Add the nucleophile (1.1 eq) to the stirring mixture at room temperature. If the nucleophile is a solid, it can be added with the starting material. If it is a liquid, add it via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir. The optimal temperature will depend on the reactivity of the nucleophile.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). Take small aliquots from the reaction mixture, dilute with EtOAc, and spot on a TLC plate. A common mobile phase is a mixture of hexanes and ethyl acetate. The disappearance of the this compound spot indicates reaction completion.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water. The volume of water should be 5-10 times the volume of DMF used.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with deionized water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification and Isolation:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization.[17] The choice of eluent for chromatography will depend on the polarity of the product.
-
Caption: Experimental workflow for nucleophilic substitution.
Characterization and Analysis
Confirming the structural integrity and isotopic enrichment of the final product is a critical step.[4] A multi-technique approach is essential for unambiguous characterization.[3][5][18]
| Parameter | Technique | Expected Observation |
| Structure Confirmation | ¹H NMR | Disappearance of the signal corresponding to the -CH₂-Br protons. Appearance of new signals corresponding to the -CH₂-Nu group. The phthalimide aromatic protons should remain. |
| Deuterium Incorporation | ²H (Deuterium) NMR | A signal will be present in the region corresponding to the ethyl group, confirming the location of the deuterium atoms.[19] |
| Molecular Weight | Mass Spectrometry (LC-MS or GC-MS) | The molecular ion peak ([M]⁺ or [M+H]⁺) will correspond to the calculated mass of the deuterated product. High-resolution MS (HR-MS) can confirm the elemental composition.[4] |
| Isotopic Purity | Mass Spectrometry (MS) | The mass spectrum will show a cluster of isotopic peaks. The relative intensity of the peak corresponding to the d4-labeled compound versus d0, d1, d2, etc., allows for the calculation of isotopic enrichment.[4] |
| Purity | HPLC or GC | A single major peak indicates a high degree of chemical purity. |
Expert Insight: When analyzing via ¹H NMR, the signals for the protons on the deuterated carbons (-CD₂-CD₂-) will be absent or significantly diminished.[3] For absolute confirmation of deuterium position, ²H NMR is the gold standard.[3][19] Always run a non-deuterated standard alongside your sample in MS analysis for direct comparison.[3]
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Insufficiently reactive nucleophile or base. | Increase reaction temperature. Use a stronger, non-nucleophilic base (e.g., NaH instead of K₂CO₃). Ensure all reagents are anhydrous. |
| Steric hindrance from the nucleophile. | This reaction works best with primary or secondary nucleophiles. Tertiary nucleophiles may lead to elimination side products. | |
| Multiple Products Observed | Over-alkylation (if nucleophile has multiple reactive sites). | Use a protecting group strategy for the nucleophile. |
| Elimination (E2) side reaction. | Use a less sterically hindered base. Run the reaction at a lower temperature. | |
| Difficulty in Purification | Product and starting material have similar polarity. | Ensure the reaction goes to completion to consume all starting material. Optimize the solvent system for column chromatography. |
| Residual DMF in the final product. | Be thorough during the aqueous workup; multiple washes are crucial. |
Conclusion
This compound is a powerful and versatile reagent for the synthesis of deuterium-labeled primary amines and their derivatives. The procedure outlined in this note, grounded in the principles of the SN2 reaction, provides a reliable framework for its application. By coupling this robust synthetic methodology with a rigorous analytical characterization workflow, researchers in drug development and metabolic studies can confidently produce high-quality, isotopically labeled compounds to advance their scientific investigations.
References
- Benchchem. (n.d.). An In-depth Technical Guide to the Gabriel Synthesis of Primary Amines using N-(2-Bromoethoxy)phthalimide.
- Unknown. (n.d.). Nucleophilic Substitution Reactions.
- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
- Unknown. (n.d.). Nucleophilic Substitution of Alkyl Halides.
- NC State University Libraries. (n.d.). Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry.
- Royal Society of Chemistry. (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods.
- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
- Unknown. (2024). This compound.
- Benchchem. (n.d.). A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds.
- MSU chemistry. (n.d.). Alkyl Halide Reactivity.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of N-(2-Bromoethyl)phthalimide in Advanced Chemical Synthesis.
- MedChemExpress. (n.d.). N-(2-Bromoethyl)phthalimide-d4.
- Cambridge University Press. (n.d.). Gabriel Synthesis.
- NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples.
- Sigma-Aldrich. (n.d.). Applications of quantitative d-NMR in analysis of deuterium enriched compounds.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Phthalimide Derivatives in Action: Exploring the Synthesis Pathways with N-(2-Bromoethyl)phthalimide.
- Unknown. (2020, August 8). 125. Amines: Preparation Nucleophilic Substitutions & the Gabriel Phthalimide Synthesis. YouTube.
- ChemicalBook. (2025). N-(2-Bromoethyl)phthalimide.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-(2-Bromoethyl)phthalimide: A Versatile Intermediate for Custom Synthesis Projects.
- Benchchem. (n.d.). Application Notes: Reaction of N-(2-Bromoethoxy)phthalimide with Nucleophiles.
- CymitQuimica. (n.d.). CAS 574-98-1: N-(2-Bromoethyl)phthalimide.
Sources
- 1. Buy this compound | 1009307-39-4 [smolecule.com]
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- 11. CAS 574-98-1: N-(2-Bromoethyl)phthalimide | CymitQuimica [cymitquimica.com]
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Application Notes and Protocols for Metabolic Flux Analysis Using N-(2-Bromoethyl-d4)phthalimide to Trace Phospholipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
Metabolic Flux Analysis (MFA) is a critical methodology for quantifying the rates of metabolic reactions, offering a dynamic view of cellular physiology.[1] Stable isotope tracers are central to these investigations, allowing researchers to track the fate of specific atoms through complex biochemical networks.[2] While carbon-13 and nitrogen-15 are common isotopic labels, deuterium (²H) provides unique advantages for tracing specific metabolic pathways with minimal perturbation. This guide details the application of N-(2-Bromoethyl-d4)phthalimide as a precursor for the synthesis of a deuterated ethanolamine tracer. This tracer is subsequently used to investigate the metabolic flux of the Kennedy pathway for de novo phosphatidylethanolamine (PE) biosynthesis. PE is the second most abundant phospholipid in mammalian cell membranes, and dysregulation of its metabolism is implicated in various diseases, including cancer and neurodegenerative disorders.[3] This document provides a comprehensive workflow, from the synthesis of the tracer to the final analysis of isotopic enrichment in phospholipids by mass spectrometry.
Introduction: The Rationale for Tracing Phospholipid Synthesis with Deuterated Ethanolamine
The Kennedy pathway is a primary route for the synthesis of PE in mammalian cells.[4] It begins with the phosphorylation of ethanolamine by ethanolamine kinase, followed by conversion to CDP-ethanolamine, and finally, the transfer of the phosphoethanolamine headgroup to a diacylglycerol (DAG) backbone.[4] By introducing ethanolamine labeled with deuterium on the ethyl group (ethanolamine-d4), we can precisely track its incorporation into the PE pool.
This compound serves as a stable, commercially available starting material for the synthesis of this tracer. The phthalimide group acts as a protecting group for the primary amine, which can be efficiently introduced via the Gabriel synthesis.[5] This method prevents the common issue of over-alkylation, ensuring a high yield of the desired primary amine upon deprotection.[6]
Causality in Tracer Selection: The use of a deuterated tracer, such as ethanolamine-d4, is advantageous as it is a stable, non-radioactive isotope. The kinetic isotope effect of deuterium is generally small for the enzymatic reactions in the Kennedy pathway, meaning the tracer's metabolism closely mimics that of the natural, unlabeled ethanolamine. This ensures that the measured flux rates are an accurate representation of the endogenous metabolic activity.
Experimental Workflow Overview
The overall experimental process is a multi-stage procedure that connects synthetic chemistry with cell biology and analytical chemistry. It begins with the synthesis of the deuterated tracer, followed by its application in cell culture, and concludes with the analysis of labeled lipids.
Caption: High-level experimental workflow.
Part 1: Synthesis of Ethanolamine-d4 from this compound
This protocol utilizes the Ing-Manske procedure, a variation of the Gabriel synthesis, which employs hydrazine for the deprotection of the phthalimide group under milder conditions than acid hydrolysis.[5]
Protocol 3.1: Synthesis of Ethanolamine-d4
Materials and Reagents:
-
This compound
-
Hydrazine monohydrate
-
Ethanol, absolute
-
Diethyl ether
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (1.0 eq) in absolute ethanol (approximately 10 mL per gram of starting material).
-
Hydrazinolysis: To the stirred solution, add hydrazine monohydrate (1.2 eq) dropwise. The reaction is exothermic, and a white precipitate of phthalhydrazide will begin to form.[5]
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Workup - Acidification: After cooling to room temperature, acidify the mixture with concentrated HCl. This will protonate the desired ethanolamine-d4 and precipitate any remaining phthalhydrazide.
-
Filtration: Filter the mixture to remove the solid phthalhydrazide. Wash the solid with a small amount of cold ethanol.
-
Solvent Removal: Combine the filtrate and washings, and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Resuspend the residue in water and basify with a concentrated NaOH solution to deprotonate the ethanolamine-d4. Extract the aqueous solution multiple times with diethyl ether.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully remove the diethyl ether by rotary evaporation to yield the crude ethanolamine-d4.
-
Purification and Characterization: The crude product can be further purified by distillation if necessary. Confirm the identity and isotopic enrichment of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Metabolic Labeling of Cultured Cells
This section outlines the procedure for introducing the synthesized ethanolamine-d4 tracer into a cell culture system to label the PE pool.
Protocol 4.1: Cell Culture and Isotopic Labeling
Materials and Reagents:
-
Mammalian cell line of interest (e.g., HeLa, HEK293, or a specific cancer cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Ethanolamine-free medium
-
Synthesized ethanolamine-d4 tracer
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow until they reach approximately 70-80% confluency. This ensures the cells are in a state of active growth and metabolism.
-
Media Exchange: Aspirate the complete growth medium and wash the cells twice with sterile PBS.
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing ethanolamine-free medium with the synthesized ethanolamine-d4. The final concentration should be similar to that of ethanolamine in the complete medium to avoid metabolic perturbations. A typical concentration range is 10-100 µM.
-
Isotopic Labeling: Add the labeling medium to the cells and return them to the incubator.
-
Time-Course Experiment: To determine the rate of incorporation and achieve isotopic steady-state, it is crucial to perform a time-course experiment. Harvest cells at multiple time points (e.g., 0, 2, 4, 8, 12, 24 hours). The optimal time course will depend on the cell line's doubling time and metabolic rate.[7]
Part 3: Metabolite Extraction and Analysis
This phase involves halting metabolic activity, extracting the lipid fraction, and analyzing the isotopic enrichment of PE using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 5.1: Quenching and Lipid Extraction
Materials and Reagents:
-
Ice-cold PBS
-
Ice-cold methanol
-
Chloroform
-
0.9% NaCl solution
-
Cell scraper
-
Centrifuge
Procedure:
-
Quenching: At each time point, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS to remove any extracellular tracer. Immediately add ice-cold methanol to the culture vessel to quench all enzymatic activity.[8]
-
Cell Lysis and Collection: Scrape the cells in the presence of methanol and transfer the cell suspension to a centrifuge tube.
-
Lipid Extraction (Folch Method):
-
Add chloroform to the methanol suspension to achieve a chloroform:methanol ratio of 2:1.
-
Vortex vigorously for 5 minutes to ensure thorough mixing and lipid extraction.
-
Add 0.9% NaCl solution (approximately 0.2 volumes of the total solvent volume) to induce phase separation.
-
Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the layers.
-
-
Collection of Lipid Layer: Carefully collect the lower organic phase, which contains the lipids, using a glass pipette. Transfer to a new tube.
-
Drying: Dry the lipid extract under a stream of nitrogen gas or using a vacuum concentrator.
-
Storage: Store the dried lipid extract at -80°C until LC-MS/MS analysis.
Protocol 5.2: LC-MS/MS Analysis of Deuterated Phosphatidylethanolamine
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Method:
-
Column: A C18 or HILIC column suitable for lipidomics.[9][10]
-
Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate.
-
Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the different lipid classes.
-
Flow Rate: Typically 0.2-0.5 mL/min.
MS Method:
-
Ionization Mode: Negative ion mode is often preferred for the analysis of phospholipids like PE.[10]
-
Analysis Mode: Use Multiple Reaction Monitoring (MRM) on a triple quadrupole for targeted quantification of specific PE species, or full scan/data-dependent MS/MS on a high-resolution instrument for untargeted analysis.
-
MRM Transitions for PE-d4: The precursor ion will be the m/z of the specific PE species with the d4-labeled headgroup. The fragment ion will correspond to the fatty acyl chains. For example, for PE(16:0/18:1)-d4, the precursor ion will be m/z 748.5, and fragment ions will correspond to the fatty acyl chains.
Data Presentation:
| Tracer | Precursor | Pathway | Labeled Product | Expected Mass Shift |
| Ethanolamine-d4 | This compound | Kennedy Pathway | Phosphatidylethanolamine-d4 | +4 Da |
Data Analysis and Interpretation
The primary output from the LC-MS/MS analysis is the isotopic enrichment in the PE pool over time.
-
Calculate Fractional Enrichment: For each PE species, determine the fraction of the pool that is labeled with deuterium (M+4).
-
Fractional Enrichment = (Intensity of M+4) / (Intensity of M+0 + Intensity of M+4)
-
-
Determine Flux Rate: The rate of increase in fractional enrichment over the initial, linear phase of the time course represents the synthetic flux into the PE pool from the ethanolamine-d4 tracer.
-
Metabolic Modeling: For a more comprehensive analysis, the isotopic labeling data can be integrated into metabolic models to calculate absolute flux rates through the Kennedy pathway and other related pathways.
Visualizing the Traced Pathway
The following diagram illustrates the incorporation of the ethanolamine-d4 tracer into phosphatidylethanolamine via the Kennedy pathway.
Caption: Tracing of Ethanolamine-d4 through the Kennedy Pathway.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The chemical synthesis includes characterization steps (NMR, MS) to confirm the identity and isotopic purity of the tracer. The biological experiment incorporates a time-course analysis, which is essential for validating that the observed labeling is a result of metabolic activity and not simply non-specific binding. The use of an internal standard in the LC-MS/MS analysis will correct for variations in extraction efficiency and instrument response, ensuring accurate quantification.[8]
References
-
Soine, T. O., & Buchdahl, M. R. (1952). β-BROMOETHYLPHTHALIMIDE. Organic Syntheses, 32, 18. doi:10.15227/orgsyn.032.0018. Available at: [Link]
-
Wikipedia. (2023). Gabriel synthesis. Retrieved from [Link]
-
Salzberg, P. L., & Supniewski, J. V. (1941). Phthalimide, N-(2-bromoethyl)-. Organic Syntheses, Coll. Vol. 1, p. 119. Available at: [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]
-
Yuan, J., Bennett, B. D., & Rabinowitz, J. D. (2018). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current opinion in biotechnology, 54, 11–18. Available at: [Link]
-
Taylor, M. J., et al. (2018). Synthesis of [15N]-Cholamine Bromide Hydrobromide. ACS Omega, 3(1), 1234–1237. Available at: [Link]
-
Tallman, K. A., et al. (2015). An LC/MS/MS method for measurement of N-modified phosphatidylethanolamines. Journal of lipid research, 56(8), 1651–1659. Available at: [Link]
-
Hübner, K., et al. (2012). Determination of phosphatidylethanolamine molecular species in various food matrices by liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS2). Analytical and bioanalytical chemistry, 403(1), 291–300. Available at: [Link]
-
Wang, Y., et al. (2023). An organelle-specific photoactivation and dual-isotope labeling strategy reveals phosphatidylethanolamine metabolic flux. Chemical Science, 14(18), 4867–4875. Available at: [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2013). Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. Metabolic engineering, 16, 21–32. Available at: [Link]
-
Wessendorf-Rodriguez, K. W., et al. (2022). Modeling compound lipid homeostasis using stable isotope tracing. bioRxiv. Available at: [Link]
-
Wang, Y., et al. (2023). An organelle-specific photoactivation and dual-isotope labeling strategy reveals phosphatidylethanolamine metabolic flux. Chemical Science. Available at: [Link]
-
Waters. (n.d.). LipidQuan: HILIC-Based LC-MS/MS High-Throughput Targeted Phospholipids Screen (PE, LPE, PG, and PI). Retrieved from [Link]
-
Tijburg, L. B., et al. (1988). Biosynthesis of Phosphatidylethanolamine via the CDP-ethanolamine Route Is an Important Pathway in Isolated Rat Hepatocytes. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 958(2), 181-189. Available at: [Link]
-
Buré, C., et al. (2012). A single run LC-MS/MS method for phospholipidomics. Analytical and Bioanalytical Chemistry, 402(9), 2823-2833. Available at: [Link]
-
Agilent. (2020). Extracellular Flux Analysis and 13C Stable-Isotope Tracing Reveals Metabolic Changes. Retrieved from [Link]
-
Chazotte, B. (2011). Labeling membranes with fluorescent phosphatidylethanolamine. Cold Spring Harbor protocols, 2011(5), pdb.prot5621. Available at: [Link]
-
Tolle, G., et al. (2023). Metabolic pathway for the synthesis of phosphatidylethanolamine (PE) and phosphatidylserine (PS) from ethanolamine. ResearchGate. Available at: [Link]
-
Okamura, H., et al. (2020). Effective Synthesis of Deuterated n-Octylamine and Its Analogues. EPJ Web of Conferences, 238, 07001. Available at: [Link]
-
Ferrara, S. J., et al. (2016). Ester-to-Amide Rearrangement of Ethanolamine-Derived Prodrugs of Sobetirome with Increased Blood-Brain Barrier Penetration. ACS medicinal chemistry letters, 7(10), 923–928. Available at: [Link]
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- 8. An LC/MS/MS method for measurement of N-modified phosphatidylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of phosphatidylethanolamine molecular species in various food matrices by liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
Application Notes & Protocols: The Strategic Use of N-(2-Bromoethyl-d4)phthalimide in Modern Pharmaceutical Research
Abstract
N-(2-Bromoethyl-d4)phthalimide is a deuterated analog of N-(2-bromoethyl)phthalimide, a versatile building block in organic synthesis.[1][2] The incorporation of four deuterium atoms on the ethyl group provides a powerful tool for pharmaceutical researchers. This stable, non-radioactive isotopic label allows the molecule to be used as a tracer, an internal standard for quantitative analysis, and a synthetic precursor for creating deuterated drug candidates with potentially enhanced pharmacokinetic profiles.[1][3][4] This document serves as a comprehensive technical guide, detailing the core applications, field-proven protocols, and the scientific rationale behind the use of this compound in drug discovery and development.
Foundational Principles: The Significance of Deuterium in Drug Discovery
The strategic replacement of hydrogen with its stable isotope, deuterium, is a powerful tactic in pharmaceutical research. The carbon-deuterium (C-D) bond is approximately 6-10 times stronger than the carbon-hydrogen (C-H) bond.[5][6] This increased bond strength can slow down metabolic reactions where C-H bond cleavage is the rate-determining step, a phenomenon known as the Kinetic Isotope Effect (KIE) .
This effect can be leveraged to:
-
Improve Metabolic Stability: By decelerating metabolism, particularly by cytochrome P450 (CYP) enzymes, the half-life of a drug can be extended.[5][7]
-
Reduce Toxic Metabolites: Deuteration can alter metabolic pathways, potentially reducing the formation of harmful reactive metabolites.[3][8]
-
Enhance Pharmacokinetic (PK) Profiles: An improved metabolic profile can lead to lower, less frequent dosing and more predictable patient exposure.[6][7]
This compound serves as a key reagent to introduce a deuterated ethylamine moiety, enabling researchers to explore these potential advantages.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₄D₄BrNO₂ | [1] |
| Molecular Weight | ~258.11 g/mol | Calculated |
| Appearance | White to off-white powder | [9][10] |
| Melting Point (non-deuterated) | 80-83 °C | [9][11][12][13] |
| Key Feature | Stable isotopic label (d4) on the ethyl group | [4] |
Application I: Synthesis of Deuterated Drug Candidates for Pharmacokinetic Profiling
A primary application of this compound is as a precursor in the synthesis of novel deuterated entities. By incorporating the deuterated ethyl group into a pharmacologically active molecule, researchers can create a new chemical entity with potentially superior metabolic properties. The phthalimide group serves as an excellent protecting group for the primary amine, which is a common feature in many drug molecules.[2][14]
Workflow for Synthesizing a Deuterated Drug Analog
The general strategy involves a nucleophilic substitution (Sɴ2) reaction where a nucleophilic site on a parent molecule displaces the bromide from this compound, followed by deprotection of the phthalimide group to reveal the primary amine.[1][15]
Caption: Synthetic workflow for creating and evaluating a deuterated drug candidate.
Protocol 2.1: Synthesis of a Deuterated Amine via Phenolic Alkylation
This protocol describes the alkylation of a hypothetical phenol-containing parent molecule, followed by hydrazinolysis.
Materials:
-
Parent Molecule (Phenolic)
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrazine monohydrate
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Part A: Alkylation
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the parent molecule (1.0 eq) in anhydrous DMF.
-
Base Addition: Add anhydrous K₂CO₃ (1.5 eq). Stir the suspension for 15 minutes at room temperature. Causality: The base deprotonates the phenol, forming a more nucleophilic phenoxide ion required for the Sɴ2 attack.
-
Alkylation: Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise.
-
Heating: Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and pour it into cold water. Extract the aqueous mixture three times with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃, and brine. Causality: The washes remove residual DMF, base, and unreacted starting materials.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to yield the phthalimide-protected deuterated intermediate.
Part B: Deprotection
-
Dissolution: Dissolve the purified intermediate (1.0 eq) in ethanol.
-
Hydrazinolysis: Add hydrazine monohydrate (3.0 eq) and heat the mixture to reflux for 4 hours. A white precipitate (phthalhydrazide) will form. Causality: Hydrazine attacks the carbonyls of the phthalimide ring, releasing the desired primary amine.
-
Filtration: Cool the mixture to room temperature and filter off the phthalhydrazide precipitate. Wash the solid with cold ethanol.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Final Purification: Dissolve the residue in DCM and wash with water to remove any remaining hydrazine. Dry the organic layer over MgSO₄, filter, and concentrate to yield the final deuterated drug candidate. Confirm identity and purity via NMR and mass spectrometry.
Application II: Isotopic Tracer for Metabolic Pathway and Stability Studies
This compound and its derivatives are invaluable tools for studying drug metabolism. By comparing the metabolic fate of a deuterated compound to its non-deuterated counterpart, researchers can pinpoint sites of metabolic attack and quantify the impact of the KIE.
Workflow for a Comparative Metabolic Stability Assay
Caption: Workflow for an in vitro metabolic stability assay.
Protocol 3.1: In Vitro Metabolic Stability Assay using Human Liver Microsomes
This protocol outlines a method to compare the metabolic stability of a drug candidate synthesized using this compound versus its non-deuterated analog.
Materials:
-
Deuterated and non-deuterated test compounds (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Ice-cold Acetonitrile (ACN) containing an internal standard (e.g., a stable, structurally similar compound)
-
96-well plates
Procedure:
-
Prepare Master Mix: On ice, prepare a master mix of HLM in phosphate buffer to a final concentration of 1 mg/mL.
-
Pre-incubation: Add the HLM solution to the wells of a 96-well plate. Add the test compound (deuterated or non-deuterated) to achieve a final concentration of 1 µM. Pre-incubate the plate at 37 °C for 10 minutes. Causality: This step allows the compound to equilibrate with the enzymes before the reaction starts.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your t=0 time point for quenching (see next step).
-
Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold ACN containing the internal standard to the respective wells. Causality: Cold acetonitrile precipitates the microsomal proteins, halting all enzymatic activity instantly.
-
Sample Processing: Once all time points are collected, seal the plate and centrifuge at 4,000 rpm for 20 minutes to pellet the precipitated protein.
-
Analysis: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis. Quantify the peak area ratio of the remaining parent compound to the internal standard at each time point.
-
Data Interpretation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.
Illustrative Data
| Compound | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) |
| Non-Deuterated Analog | 18.5 | 37.5 |
| Deuterated Analog | 42.1 | 16.5 |
The data clearly shows that the deuterated analog exhibits a significantly longer half-life and lower clearance, demonstrating a positive kinetic isotope effect and improved metabolic stability.
Application III: Internal Standard for Quantitative Bioanalysis
In quantitative mass spectrometry, a stable isotope-labeled (SIL) compound is the gold standard for an internal standard (IS).[1][4][16] A SIL-IS is chemically identical to the analyte, so it co-elutes chromatographically and experiences the same matrix effects and ionization suppression/enhancement. Because this compound can be used to synthesize the deuterated version of an analyte, it enables the most accurate and precise quantification possible.
Protocol 4.1: Quantifying an Amine Analyte in Plasma using a d4-Labeled Internal Standard
Objective: To determine the concentration of "Analyte-NH₂" in human plasma using "Analyte-d4-NH₂" (synthesized via this compound) as an internal standard.
Materials:
-
Human plasma samples containing the analyte
-
Calibration standards of the analyte (known concentrations)
-
Internal Standard (IS) working solution: "Analyte-d4-NH₂" at a fixed concentration (e.g., 100 ng/mL) in 50:50 ACN:H₂O.
-
Acetonitrile (ACN)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (or calibration standard), add 150 µL of ACN containing the IS.
-
Vortex vigorously for 1 minute. Causality: The high concentration of organic solvent causes proteins to precipitate out of the solution.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
-
Extraction: Transfer the clear supernatant to a clean vial or 96-well plate for injection.
-
LC-MS/MS Analysis:
-
Inject the sample onto an appropriate LC column (e.g., C18).
-
Develop a chromatographic method that provides good separation of the analyte from matrix components.
-
Set up the mass spectrometer for Multiple Reaction Monitoring (MRM). Define two transitions: one for the analyte (light) and one for the IS (heavy, +4 Da).
-
-
Data Processing:
-
For each sample, calculate the Peak Area Ratio (PAR) = (Peak Area of Analyte) / (Peak Area of IS).
-
Generate a calibration curve by plotting the PAR of the calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their PAR values from the linear regression of the calibration curve.
-
Causality: Using the ratio corrects for any sample loss during preparation or variability in instrument response, as both the analyte and the IS are affected proportionally.
References
-
Chemsrc. (2025). N-(2-Bromoethyl)phthalimide. Retrieved from [Link]
-
Russak, E. M., & Racha, S. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 52(9), 899-908. Retrieved from [Link]
-
Russak, E. M., & Racha, S. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. PubMed. Retrieved from [Link]
-
Sharma, R. K., Strelevitz, T. J., et al. (2012). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition, 40(3), 625-634. Retrieved from [Link]
-
Salzberg, P. L., & Supniewski, J. V. (1941). Phthalimide, N-(2-bromoethyl)-. Organic Syntheses, Coll. Vol. 1, p.119. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of N-(2-Bromoethyl)phthalimide in Advanced Chemical Synthesis. Retrieved from [Link]
-
Al-Salami, H., et al. (2018). Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone. PLoS ONE, 13(7), e0200262. Retrieved from [Link]
-
lookchem. (n.d.). Cas 574-98-1,N-(2-Bromoethyl)phthalimide. Retrieved from [Link]
-
ChemBK. (2024). N-(2-Bromoethyl)phthalimide. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Phthalimide Derivatives in Action: Exploring the Synthesis Pathways with N-(2-Bromoethyl)phthalimide. Retrieved from [Link]
-
Rastogi, R., et al. (2013). Synthesis, Spectral Characterization and Ligation of N-[2-(Phenylseleno)ethyl]phthalimide. Journal of Crystallization Process and Technology, 3(1), 31-34. Retrieved from [Link]
-
Wang, C., et al. (2015). Facile synthesis of a series positively charged β-cyclodextrins as chrial selectors used in Capillary Electrophoresis. RSC Advances, 5, 10632-10638. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-(2-Bromoethyl)phthalimide: A Versatile Intermediate for Custom Synthesis Projects. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-(2-bromoethyl)phthalimide. Retrieved from [Link]
-
Soine, T. O., & Buchdahl, M. R. (1963). β-BROMOETHYLPHTHALIMIDE. Organic Syntheses, Coll. Vol. 4, p.106. Retrieved from [Link]
-
Srivastava, N., et al. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Annals of Clinical Pathology, 12(1), 1177. Retrieved from [Link]
-
Tugarinov, V., & Kay, L. E. (2006). Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy. Nature Protocols, 1(2), 749-754. Retrieved from [Link]
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. Retrieved from [Link]
-
MetwareBio. (n.d.). Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. Retrieved from [Link]
-
MDPI. (2020). Synthesis and Bioactivity of Phthalimide Analogs as Potential Drugs to Treat Schistosomiasis, a Neglected Disease of Poverty. Retrieved from [Link]
-
PLOS. (2015). Synthesis, structural and antioxidant studies of some novel N-ethyl phthalimide esters. Retrieved from [Link]
-
Carmo, H., et al. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human. Toxicology, 206(1), 75-89. Retrieved from [Link]
-
PubMed. (2015). Synthesis, structural and antioxidant studies of some novel N-ethyl phthalimide esters. Retrieved from [Link]
Sources
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- 5. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-(2-Bromoethyl)phthalimide | 574-98-1 [chemicalbook.com]
- 10. CAS 574-98-1: N-(2-Bromoethyl)phthalimide | CymitQuimica [cymitquimica.com]
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- 16. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
Application Note: N-(2-Bromoethyl-d4)phthalimide for High-Fidelity Quantitative Proteomics
Introduction: The Imperative for Precision in Quantitative Proteomics
The goal of quantitative proteomics is to measure changes in protein abundance within a biological system, offering critical insights into cellular processes, disease mechanisms, and drug modes of action.[1] Mass spectrometry (MS)-based proteomics has become the dominant technology for this purpose, with strategies broadly categorized as label-free and stable isotope labeling.[2][3] While label-free methods are powerful, stable isotope labeling techniques introduce mass tags that allow for the direct comparison of samples within the same MS analysis, minimizing experimental variability and enhancing quantitative accuracy.[1][4][5]
Common labeling strategies include metabolic labeling like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) and chemical labeling, which involves the in vitro derivatization of proteins or peptides.[2][6][7] Chemical labeling offers exceptional versatility as it can be applied to virtually any protein sample, including tissues and biofluids, where metabolic labeling is not feasible.
This application note details the use of N-(2-Bromoethyl-d4)phthalimide , a deuterated, cysteine-reactive chemical tag, for high-precision, MS1-level quantitative proteomics. We will explore the underlying chemical principles, provide a detailed, field-tested protocol for its application, and offer guidance on data acquisition and analysis, empowering researchers to confidently quantify proteome-wide changes.
Principle of the Method: Cysteine Alkylation with a Deuterated Mass Tag
The workflow leverages the well-established practice of cysteine alkylation in proteomics sample preparation.[8][9] Typically, disulfide bonds within proteins are reduced to free thiol (-SH) groups. These thiols are then alkylated to prevent their re-oxidation and to ensure consistent peptide ionization.[10][11] this compound is an alkylating agent that specifically targets these reduced cysteine residues.
Mechanism of Action: The core of this technique is a nucleophilic substitution reaction (SN2). The highly nucleophilic sulfur atom of a reduced cysteine residue attacks the primary carbon of the bromoethyl group. Bromine, being a good leaving group, is displaced, forming a stable and irreversible thioether bond.
The key to quantification lies in the isotopic composition of the reagent. Two versions are used in parallel:
-
"Light" Reagent: Standard N-(2-Bromoethyl)phthalimide.
-
"Heavy" Reagent: this compound, where four hydrogen atoms on the ethyl group are replaced with deuterium (²H or D).
When two different protein samples (e.g., control and treated) are labeled with the light and heavy reagents, respectively, every cysteine-containing peptide from the "heavy" sample will have a mass that is precisely 4.025 Da greater than its "light" counterpart. After labeling, the samples are combined and analyzed by LC-MS/MS. The mass spectrometer detects these peptide pairs, and the relative protein abundance is determined by comparing the signal intensities of the light and heavy peptide peaks at the MS1 level.
Caption: High-level experimental workflow for quantitative proteomics.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for labeling two distinct protein samples for relative quantification.
3.1. Materials and Reagents
-
Lysis Buffer: 8 M Urea, 50 mM Tris-HCl, pH 8.5, with protease and phosphatase inhibitors.
-
Reducing Agent: 200 mM Dithiothreitol (DTT) in water. Prepare fresh.
-
"Light" Alkylating Reagent: 200 mM N-(2-Bromoethyl)phthalimide (CAS 574-98-1) in anhydrous Acetonitrile (ACN). Prepare fresh and protect from light.
-
"Heavy" Alkylating Reagent: 200 mM this compound in anhydrous ACN. Prepare fresh and protect from light.
-
Quenching Solution: 200 mM DTT in water. Prepare fresh.
-
Digestion Buffer: 50 mM Tris-HCl, pH 8.5.
-
Trypsin: MS-grade, reconstituted according to manufacturer's instructions.
-
Quenching and Desalting Solvents: 0.1% Trifluoroacetic acid (TFA) in water (Solvent A); 0.1% TFA in 80% ACN (Solvent B).
-
C18 Solid-Phase Extraction (SPE) Cartridges.
3.2. Protocol: Protein Extraction, Reduction, and Labeling
Causality: This procedure is performed in parallel for the control ("Light") and experimental ("Heavy") samples before they are combined. This ensures that any sample handling variations prior to pooling do not affect the final quantitative ratios.
-
Protein Extraction:
-
Lyse cells or homogenize tissue in Lysis Buffer.
-
Clarify the lysate by centrifugation (e.g., 16,000 x g for 20 min at 4°C).
-
Determine protein concentration using a compatible assay (e.g., BCA).
-
Aliquot 100 µg of protein from each sample into separate microfuge tubes. Adjust the volume to 100 µL with Lysis Buffer.
-
-
Reduction:
-
Rationale: Disulfide bonds must be cleaved to expose cysteine thiol groups for labeling. DTT is a robust reducing agent for this purpose.
-
Add 5 µL of 200 mM DTT to each 100 µg protein sample (final concentration: 10 mM).
-
Incubate at 37°C for 1 hour with gentle shaking.
-
-
Alkylation (Isotopic Labeling):
-
Rationale: The alkylating reagent is added in molar excess to the reducing agent to ensure complete capping of all available thiols. The reaction is performed in the dark to prevent light-induced side reactions.[11]
-
Cool samples to room temperature.
-
To the control sample , add 10 µL of 200 mM "Light" N-(2-Bromoethyl)phthalimide solution (final concentration: ~18 mM).
-
To the treated sample , add 10 µL of 200 mM "Heavy" this compound solution (final concentration: ~18 mM).
-
Vortex briefly and incubate in the dark at room temperature for 45 minutes.
-
-
Quenching:
-
Rationale: The unreacted alkylating agent must be neutralized to prevent it from modifying the trypsin enzyme, which would inhibit digestion.
-
Add 10 µL of 200 mM DTT to each tube to quench the reaction.
-
Incubate at room temperature for 15 minutes.
-
3.3. Protocol: Protein Digestion and Sample Cleanup
-
Sample Pooling and Dilution:
-
Rationale: Combining samples after labeling but before digestion minimizes variability from subsequent steps. The urea concentration must be lowered to <1 M to ensure trypsin activity.
-
Combine the "Light" and "Heavy" labeled samples into a single new tube.
-
Dilute the pooled sample by adding 1.2 mL of 50 mM Tris-HCl (pH 8.5). This reduces the urea concentration to approximately 0.6 M.
-
-
Enzymatic Digestion:
-
Add MS-grade trypsin at a 1:50 enzyme-to-protein ratio (e.g., 4 µg of trypsin for the 200 µg pooled sample).
-
Incubate overnight (16-18 hours) at 37°C.
-
-
Desalting:
-
Rationale: Salts and detergents from the lysis and digestion buffers interfere with LC-MS analysis and must be removed.
-
Stop the digestion by adding TFA to a final concentration of 0.5%.
-
Activate a C18 SPE cartridge with Solvent B, then equilibrate with Solvent A.
-
Load the acidified peptide sample onto the cartridge.
-
Wash the cartridge with Solvent A to remove salts.
-
Elute the peptides with Solvent B.
-
Dry the eluted peptides completely using a vacuum centrifuge. The sample is now ready for LC-MS/MS analysis or storage at -80°C.
-
Mass Spectrometry and Data Analysis
4.1. LC-MS/MS Analysis Analysis should be performed on a high-resolution Orbitrap or TOF mass spectrometer coupled to a nano-flow HPLC system.
-
Chromatography: Use a suitable reversed-phase gradient (e.g., 2-40% ACN over 90-120 minutes) to separate the peptide mixture.
-
MS1 Acquisition:
-
Resolution: >60,000 to resolve isotopic envelopes.
-
Scan Range: 350-1500 m/z.
-
Data Acquisition: Data-Dependent Acquisition (DDA) is standard.
-
-
MS2 Acquisition (for identification):
-
Fragmentation: Higher-energy C-trap Dissociation (HCD).
-
Resolution: >15,000.
-
4.2. Data Processing and Quantification Utilize proteomics software capable of MS1-based quantification, such as MaxQuant, Proteome Discoverer, or similar platforms.
Caption: Bioinformatic workflow for processing isotopic labeling data.
Key Software Parameters:
-
Variable Modifications: Set the modification for Cysteine (C) corresponding to the mass of the N-ethylphthalimide adduct (C₁₀H₈NO₂ = 174.053 Da).
-
Labels: Define the "Heavy" label as Deuterium(4) on the Cys modification.
-
Quantification Mode: Select "Reporter ion MS1" or "Precursor Quantification".
-
Mass Tolerance: Set appropriate mass tolerances for MS1 and MS2 scans (e.g., 10 ppm for MS1, 0.02 Da for MS2).
Representative Data and Performance
The output of a successful experiment is a list of identified proteins with their corresponding quantitative ratios. This data allows for the direct assessment of changes in protein abundance between the two conditions.
Table 1: Example Quantitative Proteomics Data Output
| Protein Accession | Gene Name | Peptide Sequence | Light Intensity (AU) | Heavy Intensity (AU) | Ratio (Heavy/Light) |
| P02768 | ALB | LVNEVTEFAKTCVADESAENCDK | 1.5 E+09 | 1.6 E+09 | 1.07 |
| P62258 | ACTG1 | DLYANTVLSGGTTMYPGIADRMCEK | 8.2 E+08 | 8.1 E+08 | 0.99 |
| P08238 | HSP90B1 | IKEIVKHSDEFYNYMFSKTCK | 4.5 E+07 | 9.2 E+07 | 2.04 |
| Q06830 | PRDX1 | VCPAGWKPGSGTIKPNVLLK | 1.1 E+08 | 3.1 E+07 | 0.28 |
C denotes a cysteine residue modified with the N-ethylphthalimide tag.*
Conclusion and Outlook
This compound provides a robust and versatile tool for chemical isotope labeling in quantitative proteomics. By targeting cysteine residues, it reduces sample complexity compared to amine-reactive labels while still providing broad proteome coverage. The 4 Da mass difference is easily resolved by modern high-resolution mass spectrometers, leading to accurate and precise MS1-level quantification. This methodology is applicable to a wide range of biological samples and serves as a powerful strategy for researchers in basic science and drug development to uncover dynamic changes in the proteome.
References
-
Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2008). Stable isotopic labeling in proteomics. Proteomics, 8(23-24), 4873-85. [Link]
-
Harris, M. (n.d.). Revolutionizing Proteomics: The Power of Isotope Labelling in Quantitative Mass Spectrometry. Longdom Publishing. [Link]
-
University of Washington Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies. [Link]
-
Fu, Q., & Van Eyk, J. E. (2018). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. Proteomics, 18(24), e1800109. [Link]
-
Kopaev, V. D., et al. (2022). Modifications of cysteine residues with alkylating agents used in proteomics. Biomedical Chemistry: Research and Methods, 5(2). [Link]
-
Strozynski, J., & Coman, C. (2021). Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations. Methods in Molecular Biology, 2339, 15-30. [Link]
-
Kopaev, V. D., et al. (2022). Modifications of cysteine residues with alkylating agents used in proteomics. Biomedical Chemistry: Research and Methods, 5(2). [Link]
-
Rauniyar, N. (2015). Chemical isotope labeling for quantitative proteomics. Journal of Proteomics & Bioinformatics, 8(11). [Link]
-
ResearchGate. (n.d.). Quantitative proteomics workflows. [Link]
-
Julka, S., & Regnier, F. E. (2007). Quantitative proteomics by stable isotope labeling and mass spectrometry. Methods in Molecular Biology, 367, 209-18. [Link]
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- 4. Stable isotopic labeling in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. UWPR [proteomicsresource.washington.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 9. Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations | Springer Nature Experiments [experiments.springernature.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: N-(2-Bromoethyl-d4)phthalimide Synthesis
Welcome to the technical support center for the synthesis of N-(2-Bromoethyl-d4)phthalimide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific isotopic labeling synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the synthesis of this compound?
The synthesis is a classic example of the Gabriel synthesis, which proceeds via a nucleophilic substitution (SN2) mechanism.[1][2] The process begins with the deprotonation of phthalimide using a base like potassium hydroxide (KOH) or potassium hydride (KH) to form the potassium phthalimide salt.[3] This salt contains a potent nitrogen nucleophile which then attacks the electrophilic carbon of 1,2-dibromoethane-d4, displacing one of the bromide ions to form the desired product.[4][5]
Q2: Why is it critical to use a large excess of 1,2-dibromoethane-d4?
Using a significant molar excess of 1,2-dibromoethane-d4 is a crucial strategy to maximize the yield of the desired mono-alkylated product and suppress the formation of the primary byproduct, 1,2-diphthalimidoethane-d4.[6] By ensuring a high concentration of the deuterated alkylating agent, the probability of the phthalimide anion reacting with a fresh molecule of 1,2-dibromoethane-d4 is much higher than it reacting with a molecule of the already-formed product, this compound. In many procedures, the 1,2-dibromoethane-d4 serves as both the reactant and the solvent.[6]
Q3: Are there alternative routes to synthesize this compound?
Yes. An alternative method involves first reacting phthalic anhydride with 2-aminoethanol-d4 to form N-(2-hydroxyethyl-d4)phthalimide.[7] This intermediate is then treated with a brominating agent, such as phosphorus tribromide (PBr₃), to convert the hydroxyl group into a bromide.[7] While effective, this two-step process introduces its own set of potential side reactions, primarily incomplete bromination, which can leave N-(2-hydroxyethyl-d4)phthalimide as a significant impurity.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing insights into the chemical causes and actionable solutions.
Issue 1: Low Yield and a High-Melting, Insoluble White Solid in the Crude Product
Q: My reaction resulted in a low yield of the target compound, and I've isolated a significant amount of a white solid that is poorly soluble in most organic solvents. What is this byproduct and how can I prevent it?
-
Probable Cause: Formation of 1,2-diphthalimidoethane-d4.
-
Chemical Rationale: This is the most common side reaction. It occurs when the nitrogen anion of a second potassium phthalimide molecule attacks the carbon-bromine bond of the desired product, this compound, in a second SN2 reaction. This is especially prevalent if the concentration of 1,2-dibromoethane-d4 is not sufficiently high relative to the potassium phthalimide.
Figure 1. Formation of the double substitution byproduct. -
Corrective Actions:
-
Increase Excess of Alkylating Agent: The most effective preventative measure is to use a large molar excess (typically 3-5 equivalents) of 1,2-dibromoethane-d4. This ensures that the phthalimide anion is statistically more likely to encounter the starting material than the product.[6]
-
Control Reagent Addition: If running the reaction in a different solvent (e.g., DMF), consider slowly adding the potassium phthalimide solution to the solution of 1,2-dibromoethane-d4 to maintain a high concentration of the latter throughout the reaction.
-
Purification: The 1,2-diphthalimidoethane-d4 byproduct is notoriously insoluble. A purification method involves refluxing the crude product in a solvent like carbon disulfide (CS₂) or ethanol; the desired product will dissolve while the byproduct remains a solid and can be removed by hot filtration.[8] Subsequent recrystallization of the filtrate will yield the purified this compound.[6][8]
-
Issue 2: Presence of a More Polar Impurity on TLC, Difficult to Remove by Recrystallization
Q: My TLC analysis shows a spot with a lower Rf value than my product. This impurity seems to have similar solubility, making purification difficult. I used the alternative synthesis route starting from 2-aminoethanol-d4. What is this impurity?
-
Probable Cause: Unreacted N-(2-hydroxyethyl-d4)phthalimide.
-
Chemical Rationale: This issue is specific to the synthesis route that involves the bromination of N-(2-hydroxyethyl-d4)phthalimide. If the bromination reaction with an agent like PBr₃ does not go to completion, the starting alcohol will remain. The hydroxyl group makes this compound significantly more polar than the target bromo-compound, resulting in a lower Rf on silica gel TLC.
Figure 2. Incomplete bromination leading to a polar impurity. -
Corrective Actions:
-
Optimize Bromination: Ensure the brominating agent is fresh and used in the correct stoichiometric amount (or a slight excess). Monitor the reaction by TLC until the starting material spot is completely consumed.
-
Purification: While challenging, purification can be achieved using column chromatography. The polarity difference between the alcohol and the bromide is usually sufficient for separation on a silica gel column using a gradient solvent system (e.g., starting with hexane/ethyl acetate and gradually increasing the ethyl acetate concentration).
-
Issue 3: Product Degradation and Appearance of a Vinyl-Proton Signal in ¹H NMR
Q: After workup or during distillation, I noticed some product loss and my NMR spectrum shows unexpected signals in the olefinic region (~5-7 ppm). What is happening?
-
Probable Cause: Base-induced elimination (E2 reaction) to form N-vinylphthalimide.
-
Chemical Rationale: this compound has protons (or deuterons) on the carbon adjacent to the phthalimide nitrogen. In the presence of a strong, non-nucleophilic base, particularly at elevated temperatures, an E2 elimination can occur, where the base abstracts a proton (or deuteron) and the bromide is eliminated, forming a double bond. This results in the byproduct N-vinylphthalimide. While the deuteration at the ethyl group will influence which protons are abstracted, the potential for elimination remains. Traces of base from the workup can catalyze this degradation.
-
Corrective Actions:
-
Neutral Workup: Ensure the workup procedure thoroughly neutralizes and removes any residual base used in the initial deprotonation step. Wash the organic extracts with a dilute acid (e.g., 1M HCl), followed by water and brine, to ensure all base is quenched.
-
Avoid High Temperatures: If distillation is used for purification, perform it under high vacuum to keep the temperature as low as possible. For a solid product like this, recrystallization is the preferred and safer purification method.[6][7]
-
Proper Storage: Store the purified product in a cool, dry place, away from basic substances.
-
Data Summary: Impact of Reaction Parameters
The following table summarizes how key experimental variables can influence the outcome of the synthesis via the Gabriel route.
| Parameter | Recommended Condition | Rationale & Impact on Side Reactions |
| Reagent Ratio | 3-5 equivalents of 1,2-dibromoethane-d4 per 1 equivalent of potassium phthalimide. | Maximizes desired product. A high concentration of the alkylating agent statistically disfavors the second SN2 reaction that leads to the 1,2-diphthalimidoethane-d4 byproduct.[6] |
| Temperature | 150-190 °C (when using dibromoethane as solvent).[6] | Ensures sufficient reaction rate. However, excessively high temperatures or prolonged heating can promote elimination reactions or other degradation pathways. |
| Solvent | 1,2-dibromoethane-d4 (as reagent and solvent) or a polar aprotic solvent like DMF. | Solubilizes reactants. DMF can accelerate SN2 reactions. However, using the reagent as the solvent is often the most straightforward way to ensure a large excess. |
| Purity of Reagents | Anhydrous conditions; freshly prepared or properly stored potassium phthalimide. | Prevents hydrolysis. Water can react with 1,2-dibromoethane-d4 or lead to the hydrolysis of the phthalimide group under harsh conditions. |
Optimized Experimental Protocol (Gabriel Synthesis Route)
This protocol is adapted from established procedures and incorporates best practices to minimize side reactions.[6]
Materials:
-
Potassium phthalimide (0.81 mol)
-
1,2-Dibromoethane-d4 (2.4 mol, ~3 equivalents)
-
Absolute Ethanol (for extraction)
-
75% Aqueous Ethanol (for recrystallization)
-
Decolorizing carbon
Procedure:
-
Reaction Setup: In a 1-liter two-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add potassium phthalimide (150 g, 0.81 mol) and 1,2-dibromoethane-d4 (460 g, 2.4 mol).
-
Scientist's Note: Using a significant excess of the deuterated dibromoethane is the single most critical factor in preventing the formation of the diphthalimido byproduct.[6]
-
-
Reaction: Begin stirring the mixture and heat it in an oil bath maintained at 180–190°C for 12 hours. The mixture will become a thick slurry.
-
Removal of Excess Reagent: After the reaction period, allow the flask to cool slightly. Reconfigure the condenser for distillation and remove the excess 1,2-dibromoethane-d4 under reduced pressure.
-
Extraction of Crude Product: To the solid residue in the flask (a mix of product and KBr), add 300 mL of absolute ethanol. Heat the mixture to reflux with stirring for 30 minutes to dissolve the crude this compound.
-
Isolation: Filter the hot alcoholic solution with suction to remove the insoluble potassium bromide. Wash the salt cake with a small amount of hot ethanol.
-
Concentration: Combine the filtrates and distill off the ethanol under reduced pressure to yield the dry, crude product.
-
Purification (Recrystallization): Dissolve the crude solid in approximately 500 mL of 75% aqueous ethanol by heating. Add a small amount of decolorizing carbon, boil for 10 minutes, and filter the hot solution.
-
Scientist's Note: This step removes colored impurities. The primary byproduct, 1,2-diphthalimidoethane-d4, has very low solubility in ethanol and should have been largely removed during the hot filtration in step 5.[8]
-
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator (0-4°C) to complete crystallization.
-
Final Product: Collect the white crystalline product by suction filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected melting point for the non-deuterated analog is 82-83°C.[6]
References
-
Salzberg, P. L., & Supniewski, J. V. (1941). Phthalimide, N-(2-bromoethyl). Organic Syntheses, Collection Volume 1, 119. [Link]
-
Soine, T. O., & Buchdahl, M. R. (1952). β-BROMOETHYLPHTHALIMIDE. Organic Syntheses, 32, 18. [Link]
-
Rastogi, R., Srivastava, S., Asolia, S., & Butcher, R. (2013). Synthesis, Spectral Characterization and Ligation of N-[2-(phenylseleno)ethyl]phthalimide. Journal of Crystallization Process and Technology, 3(1), 31-34. [Link]
-
Ashenhurst, J. (2025). The Gabriel Synthesis. Master Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2016). Gabriel Synthesis Reaction Mechanism. YouTube. [Link]
-
Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. [Link]
-
McMurry, J. (2023). Gabriel Synthesis. Chemistry LibreTexts. [Link]
-
Chemistry Steps. (n.d.). The Gabriel Synthesis. [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]
-
Organic Syntheses. (n.d.). potassium phthalimide. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. N-(2-Bromoethyl)phthalimide | 574-98-1 [chemicalbook.com]
Technical Support Center: Optimizing the Gabriel Synthesis with N-(2-Bromoethyl-d4)phthalimide
Welcome to the technical support guide for the Gabriel synthesis, with a specialized focus on the use of N-(2-Bromoethyl-d4)phthalimide. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to synthesize isotopically labeled primary amines. Here, we provide in-depth troubleshooting advice and answer frequently asked questions to help you navigate the nuances of this classic yet powerful reaction, ensuring efficiency, high yield, and purity in your experimental work.
The Gabriel synthesis is a cornerstone method for the preparation of primary amines, celebrated for its ability to prevent the over-alkylation that plagues direct ammonia alkylation.[1][2][3] By employing phthalimide as a protected surrogate for ammonia, this pathway offers a controlled, two-stage approach: the SN2 alkylation of the phthalimide anion followed by the liberation of the desired primary amine.[4][5] The use of this compound allows for the specific introduction of a deuterated ethylamine moiety, a valuable tool for metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry.[6]
This guide is structured to address practical challenges and conceptual questions, grounding all recommendations in established chemical principles and peer-reviewed literature.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: I'm seeing very low or no conversion of my potassium phthalimide to the N-alkylated product. My starting material is largely unreacted. What's going wrong?
This is a common issue related to the first critical step of the synthesis: the SN2 reaction. Several factors could be at play.
-
Cause A: Reagent Quality
-
Insight: Potassium phthalimide is hygroscopic and can degrade upon prolonged storage, losing its nucleophilicity.[7] Similarly, the this compound can degrade if not stored properly.
-
Solution:
-
Verify Reagent Quality: Use freshly purchased or properly stored reagents.
-
Prepare Fresh Potassium Phthalimide: A reliable alternative is to generate the potassium phthalimide in situ or just before use. This can be done by treating phthalimide with an equimolar amount of potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) in an appropriate solvent and removing the water formed.[8][9]
-
-
-
Cause B: Inappropriate Solvent Choice
-
Insight: The SN2 reaction is highly dependent on the solvent. Protic solvents (like ethanol or water) can solvate the phthalimide anion, creating a solvent cage that blunts its nucleophilicity.
-
Solution:
-
Use a Polar Aprotic Solvent: Solvents such as N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO), or acetonitrile are ideal.[10][11][12] These solvents solvate the potassium cation but leave the phthalimide anion relatively "naked" and highly reactive, accelerating the reaction.[12] DMF is often the solvent of choice for achieving good yields.[11][12]
-
-
-
Cause C: Insufficient Reaction Temperature
-
Insight: While the reaction proceeds via an SN2 mechanism, it still requires sufficient activation energy. Room temperature may not be adequate to achieve a reasonable reaction rate.
-
Solution:
-
Increase Temperature: Heating the reaction mixture, typically to between 60-100 °C, is common practice.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition at excessive temperatures. A procedure for the non-deuterated analog suggests heating at 180-190°C without a solvent, but this is very harsh; a solvent-based approach at lower temperatures is generally preferred for complex molecules.[8]
-
-
Question 2: The N-alkylation step worked, but now I'm struggling to cleave the phthalimide group to release my deuterated amine. My yields are low and I see multiple byproducts.
The deprotection step is as critical as the alkylation and is a frequent source of difficulty. The traditional method of acid or base hydrolysis is often problematic.
-
Insight: Strong acidic or basic hydrolysis requires harsh conditions (e.g., concentrated H₂SO₄ or NaOH at high temperatures), which can degrade sensitive functional groups on your molecule and often results in poor yields.[4][5][13]
-
Recommended Solution: The Ing-Manske Procedure (Hydrazinolysis)
-
Why it Works: This is the most widely recommended method for its mild and neutral reaction conditions.[13] Hydrazine (N₂H₄) acts as a potent nucleophile, attacking the carbonyl centers of the N-alkylated phthalimide.[14] This leads to the formation of the highly stable and often insoluble five-membered ring byproduct, phthalhydrazide, which drives the reaction to completion and allows for the clean release of the primary amine.[5][10][11]
-
Troubleshooting Hydrazinolysis:
-
Insufficient Hydrazine: Ensure you are using a sufficient excess of hydrazine hydrate (typically 2-10 equivalents) to drive the reaction forward.
-
Incomplete Reaction: The reaction often requires refluxing in a protic solvent like ethanol or methanol for several hours. Monitor by TLC until the starting N-alkylphthalimide spot has completely disappeared.[11]
-
Work-up Issues: Phthalhydrazide precipitates from the reaction mixture.[5] After cooling, it can be removed by filtration. However, it can sometimes be difficult to separate completely.[5] A common work-up involves acidifying the mixture with HCl to protonate the desired amine (making it water-soluble) and the phthalhydrazide (which often remains insoluble), followed by filtration. The filtrate is then made basic to deprotonate the amine, which can then be extracted with an organic solvent.
-
-
Troubleshooting Flowchart
For a systematic approach to diagnosing low-yield reactions, follow this logical path:
Caption: A decision tree for troubleshooting the Gabriel synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of the Gabriel synthesis over direct SN2 reaction with ammonia or a primary amine? The key advantage is the prevention of over-alkylation.[1][2][3] When an alkyl halide reacts with ammonia, the primary amine product is itself a nucleophile and can react further with the alkyl halide. This leads to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts, which are difficult to separate.[10] In the Gabriel synthesis, the nitrogen atom of the N-alkylated phthalimide intermediate is flanked by two electron-withdrawing carbonyl groups, which significantly reduces its nucleophilicity, effectively stopping the reaction after a single alkylation.[10][15]
Q2: Will the deuterium atoms on this compound affect the reaction rate or mechanism? For this specific reaction, the effect is negligible. The deuterium atoms are on a carbon atom not directly involved in bond-breaking or bond-forming in the rate-determining step of the SN2 reaction (which is the C-Br bond cleavage). Therefore, a significant kinetic isotope effect is not expected, and the reaction conditions used for the non-deuterated N-(2-bromoethyl)phthalimide are directly applicable. The primary role of the deuterium is for isotopic labeling.[6]
Q3: Can I use secondary alkyl halides like 2-bromopropane with this method? It is strongly discouraged. The Gabriel synthesis proceeds via an SN2 mechanism, which is sensitive to steric hindrance.[14] Potassium phthalimide is a bulky nucleophile.[14] With secondary alkyl halides, the reaction rate is significantly slower, and the competing E2 elimination reaction becomes the major pathway, leading to the formation of alkenes instead of the desired amine. The method is reliable only for primary and methyl halides.[4][15]
Q4: Are there any modern, milder alternatives to hydrazine for the deprotection step? Yes, while hydrazinolysis is the most common mild method, other procedures have been developed for substrates that may be sensitive to hydrazine. One notable alternative involves using sodium borohydride (NaBH₄) in isopropanol, followed by acetic acid.[16] This method can be exceptionally mild and effective for cleaving the phthalimide group.[13]
Q5: How should I purify my final deuterated primary amine? Purification depends on the physical properties of your product.
-
If the amine is a volatile liquid: Distillation is a viable option after the work-up.
-
If the amine is a solid: Recrystallization from a suitable solvent system is often effective.[8][17]
-
For non-volatile liquids or challenging separations: Column chromatography on silica gel is the most general method. A typical mobile phase would be a mixture of dichloromethane and methanol, often with a small amount of ammonia or triethylamine (~1%) to prevent the amine from streaking on the acidic silica gel.
Experimental Protocols & Data
Overall Workflow
The synthesis is a two-step process: N-alkylation followed by deprotection.
Caption: General workflow for the Gabriel synthesis.
Table 1: Comparison of Deprotection (Cleavage) Methods
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Acid Hydrolysis | Conc. H₂SO₄ or HCl, Reflux | Simple reagents | Harsh conditions, low yields, potential for side reactions, not suitable for acid-sensitive molecules.[5][13] |
| Base Hydrolysis | Conc. NaOH or KOH, Reflux | Simple reagents | Harsh conditions, can cause racemization in chiral centers, not suitable for base-sensitive molecules.[4][14] |
| Hydrazinolysis (Ing-Manske) | Hydrazine Hydrate (N₂H₄·H₂O), EtOH, Reflux | Mild, neutral conditions, generally high yields, forms a stable byproduct.[10][11][13] | Hydrazine is toxic and requires careful handling; byproduct removal can sometimes be tricky.[5][18] |
| Reductive Cleavage | NaBH₄ in 2-propanol, then Acetic Acid | Exceptionally mild conditions, good for highly sensitive substrates.[13][16] | Requires two stages, NaBH₄ is a reactive hydride reagent. |
Protocol 1: N-Alkylation of Potassium Phthalimide
This protocol is a representative guideline and should be adapted and optimized for your specific scale and equipment.
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add potassium phthalimide (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask (concentration typically 0.5-1.0 M).
-
Reagent Addition: Add this compound (1.0-1.1 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 80-90 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase) until the starting alkyl halide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-water. The N-alkylated phthalimide product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol. Dry the solid under vacuum. The product can be further purified by recrystallization from ethanol if necessary.[17]
Protocol 2: Deprotection via Hydrazinolysis
-
Setup: To a round-bottom flask containing the N-(2-Phthalimidoethyl-d4)phthalimide from the previous step (1.0 eq), add ethanol (to form a ~0.2-0.5 M solution).
-
Reagent Addition: Add hydrazine hydrate (3-5 eq) to the suspension.
-
Reaction: Heat the mixture to reflux with stirring. The solid will typically dissolve and then a new precipitate (phthalhydrazide) will form. Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the mixture to room temperature. Acidify the suspension with concentrated HCl (caution!). This will dissolve the desired amine as its hydrochloride salt.
-
Isolation: Filter off the precipitated phthalhydrazide and wash it with a small amount of cold water. Combine the filtrates and remove the ethanol under reduced pressure.
-
Purification: Make the remaining aqueous solution strongly basic (pH > 12) with NaOH or KOH pellets while cooling in an ice bath. Extract the liberated free amine with an organic solvent (e.g., diethyl ether or dichloromethane) multiple times. Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.
References
Sources
- 1. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
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- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. Buy this compound | 1009307-39-4 [smolecule.com]
- 7. reddit.com [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
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- 11. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
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- 18. chem.libretexts.org [chem.libretexts.org]
purification of N-(2-Bromoethyl-d4)phthalimide from unreacted starting materials
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of N-(2-Bromoethyl-d4)phthalimide from unreacted starting materials and byproducts. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.
Introduction: The Synthetic Context
This compound is a crucial building block in organic synthesis, particularly for introducing a protected primary amine with a deuterated ethyl linker.[1] It is commonly synthesized via a variation of the Gabriel synthesis, where a salt of phthalimide is N-alkylated with 1,2-dibromoethane-d4.[2][3] Incomplete reactions or side reactions can lead to a crude product contaminated with unreacted phthalimide, excess 1,2-dibromoethane-d4, and the common byproduct 1,2-diphthalimidoethane.[4][5] This guide will address the effective removal of these impurities.
Troubleshooting and FAQs
Question 1: My crude this compound product is a sticky solid or an oil. What is the likely cause and how can I resolve this?
This is a common issue often caused by the presence of excess unreacted 1,2-dibromoethane-d4. This starting material is a liquid at room temperature with a boiling point of 131-132 °C.[6][7] Its presence can prevent the solid product from crystallizing properly.
Solution:
-
Removal by Distillation: The excess 1,2-dibromoethane-d4 can be effectively removed by distillation under reduced pressure.[8] This should be performed in a well-ventilated fume hood.
-
Extraction: If distillation is not feasible, an alternative is to dissolve the crude product in a suitable organic solvent like dichloromethane and wash it with water. This compound has very low water solubility, while 1,2-dibromoethane-d4 is also poorly soluble but can be partially removed through partitioning.[9][10]
Question 2: After an initial workup, I suspect my product is contaminated with unreacted phthalimide. How can I confirm this and purify my product?
Unreacted phthalimide is a common impurity if the reaction has not gone to completion. Phthalimide is a white solid that is slightly soluble in water and soluble in basic solutions.[11][12]
Confirmation:
-
Thin Layer Chromatography (TLC): A simple TLC analysis can reveal the presence of phthalimide. Spot the crude product alongside a standard of pure phthalimide on a silica gel plate and elute with an appropriate solvent system (e.g., a mixture of petroleum ether and ethyl acetate).[5] Phthalimide will have a different Rf value than the desired product.
-
Melting Point: The melting point of the crude product will be lower and broader than the reported melting point of pure N-(2-Bromoethyl)phthalimide (80-84 °C).[13]
Purification Strategy: Recrystallization
Recrystallization is a highly effective method for removing phthalimide. The key is to exploit the solubility differences between the product and the impurity.
-
Principle: N-(2-Bromoethyl)phthalimide is soluble in hot ethanol and less soluble in cold ethanol, while phthalimide has limited solubility in ethanol.[14][15] This difference allows for the selective crystallization of the desired product upon cooling.
A detailed protocol for recrystallization is provided in the "Experimental Protocols" section below.
Question 3: My NMR analysis shows signals that I suspect belong to 1,2-diphthalimidoethane. How can I remove this byproduct?
The formation of 1,2-diphthalimidoethane is a known side reaction where both bromine atoms of 1,2-dibromoethane-d4 react with phthalimide. This byproduct is often insoluble in solvents that readily dissolve the desired product.
Purification Strategy: Selective Dissolution/Filtration
-
Carbon Disulfide Treatment: A classic and effective method involves refluxing the crude product in carbon disulfide (CS2).[4][5] this compound is soluble in CS2, while 1,2-diphthalimidoethane is not.
-
Procedure: Dissolve the crude product in CS2 by refluxing for about 15 minutes. The insoluble 1,2-diphthalimidoethane can then be removed by hot filtration. Evaporation of the CS2 from the filtrate will yield the purified product. Caution: Carbon disulfide is highly flammable and toxic; this procedure must be performed in an efficient fume hood.[4][5]
-
-
Ethanol Recrystallization: During recrystallization from ethanol, the less soluble 1,2-diphthalimidoethane may also be removed, as it is often described as being insoluble in alcohol.[8]
Physical Properties for Purification Strategy Design
A successful purification strategy relies on understanding the physical properties of the compounds involved.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | C₁₀H₄D₄BrNO₂ | ~258.11 | 80-84 | - | Insoluble in water; soluble in hot ethanol and other organic solvents.[9][13] |
| Phthalimide | C₈H₅NO₂ | 147.13 | 232-235 | >300 | Slightly soluble in water; soluble in basic solutions and hot ethanol.[11] |
| 1,2-Dibromoethane-d4 | C₂D₄Br₂ | 191.89 | 9 | 131-132 | Very slightly soluble in water.[6][16] |
| 1,2-Diphthalimidoethane | C₁₈H₁₂N₂O₄ | 332.31 | ~238 | - | Insoluble in carbon disulfide and ethanol.[4][8] |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is designed to remove unreacted phthalimide and other polar impurities.
Materials:
-
Crude this compound
-
75% Ethanol in water (v/v)
-
Decolorizing carbon (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of hot 75% ethanol to dissolve the solid completely. Gentle heating may be required.
-
If the solution is colored, add a small amount of decolorizing carbon and boil for a few minutes.[13]
-
Perform a hot filtration to remove the decolorizing carbon and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystals of this compound should begin to form.
-
Once at room temperature, place the flask in an ice bath to maximize crystallization.
-
Collect the white crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold 75% ethanol.
-
Dry the purified crystals under vacuum. A second recrystallization can be performed to achieve higher purity, with an expected melting point of 82-83°C.[4][5]
Visualized Workflows
Troubleshooting Logic for Impure Product
Caption: A flowchart for troubleshooting common impurities.
Purification Workflow via Recrystallization
Caption: Step-by-step recrystallization process.
References
-
Wikipedia. Phthalimide. [Link]
-
Solubility of Things. Phthalimide. [Link]
-
SYNTHETIKA. Phthalimide. [Link]
-
Chemcess. Phthalimide: Properties, Reactions, Production And Uses. [Link]
-
LookChem. Cas 574-98-1,N-(2-Bromoethyl)phthalimide. [Link]
-
Organic Syntheses. Phthalimide, N-(2-bromoethyl). [Link]
-
ResearchGate. Synthesis, Spectral Characterization and Ligation of N-[2-(Phenylseleno)ethyl]phthalimide. [Link]
-
Chemsrc. N-(2-Bromoethyl)phthalimide | CAS#:574-98-1. [Link]
-
PrepChem.com. Synthesis of N-(2-bromoethyl)phthalimide. [Link]
-
Loba Chemie. 1,2-DIBROMOETHANE For Synthesis. [Link]
-
Stenutz. 1,2-dibromoethane. [Link]
-
Organic Syntheses. β-BROMOETHYLPHTHALIMIDE. [Link]
-
Wikipedia. 1,2-Dibromoethane. [Link]
-
ResearchGate. Can anyone help me with a Gabriel synthesis for making primary amine?. [Link]
-
Wikipedia. Gabriel synthesis. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. The Essential Role of N-(2-Bromoethyl)phthalimide in Advanced Chemical Synthesis. [Link]
-
Master Organic Chemistry. The Gabriel Synthesis For Making Primary Amines. [Link]
-
Chemistry LibreTexts. Gabriel Synthesis. [Link]
-
Scribd. The Gabriel Synthesis of Primary Amines. [Link]
-
ChemWhat. N-(2-Bromoethyl)phthalimide CAS#:574-98-1. [Link]
Sources
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- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Cas 574-98-1,N-(2-Bromoethyl)phthalimide | lookchem [lookchem.com]
- 5. N-(2-Bromoethyl)phthalimide | 574-98-1 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1,2-Dibromoethane - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. N-(2-Bromoethyl)phthalimide, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. N-(2-Bromoethyl)phthalimide | CAS#:574-98-1 | Chemsrc [chemsrc.com]
- 11. Phthalimide - Wikipedia [en.wikipedia.org]
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- 14. solubilityofthings.com [solubilityofthings.com]
- 15. Phthalimide - SYNTHETIKA [synthetikaeu.com]
- 16. 106-93-4 CAS | 1,2-DIBROMOETHANE | Alkyl Halides | Article No. 03265 [lobachemie.com]
Technical Support Center: Gabriel Synthesis of Haloalkylamines
A Researcher's Guide to Preventing Diphthalimidoethane Byproduct Formation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing the Gabriel synthesis for the preparation of primary amines, specifically when using dihaloalkanes as substrates. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot and optimize your experiments, with a focus on preventing the formation of the undesired diphthalimidoethane byproduct.
Frequently Asked Questions (FAQs)
Q1: What is the diphthalimidoethane byproduct and why does it form?
When performing a Gabriel synthesis with a 1,2-dihaloethane (e.g., 1,2-dibromoethane or 1,2-dichloroethane), the intended product is typically the mono-substituted N-(2-haloethyl)phthalimide. However, a common byproduct, 1,2-bis(phthalimido)ethane, can form when a second molecule of potassium phthalimide displaces the remaining halide on the N-(2-haloethyl)phthalimide intermediate. This occurs because the initial product still contains a reactive alkyl halide group.
Q2: What is the primary consequence of forming this byproduct?
The formation of 1,2-bis(phthalimido)ethane reduces the yield of your desired mono-substituted product.[1] Furthermore, its separation from the desired product can be challenging due to similar polarities, potentially complicating downstream purification steps.
Q3: Can I use secondary dihaloalkanes in this reaction?
The Gabriel synthesis is generally inefficient with secondary alkyl halides due to steric hindrance, which favors elimination reactions (E2) over the desired nucleophilic substitution (SN2).[2][3] It is strongly recommended to use primary dihaloalkanes for this synthesis.
Q4: Are there alternatives to using hydrazine for the final deprotection step?
Yes, while hydrazinolysis (the Ing-Manske procedure) is common, harsh acidic or basic hydrolysis can also be used to cleave the phthalimide group and liberate the primary amine.[3][4] However, these methods often require more stringent conditions and may not be suitable for sensitive substrates.[3][4]
Troubleshooting Guide: Formation of 1,2-bis(phthalimido)ethane
This section provides detailed troubleshooting strategies to minimize or eliminate the formation of the diphthalimidoethane byproduct during your synthesis.
Issue 1: Significant Yield of 1,2-bis(phthalimido)ethane Detected
The most common reason for the formation of the di-substituted byproduct is a stoichiometric imbalance that favors the second substitution reaction.
Root Cause Analysis:
The reaction proceeds in two steps. The first, desired reaction is the formation of N-(2-haloethyl)phthalimide. The second, undesired reaction is the further reaction of this intermediate with another equivalent of potassium phthalimide. If the concentration of potassium phthalimide is high relative to the 1,2-dihaloethane, the probability of the second reaction occurring increases significantly.
Caption: Purification workflow for separating mono- and di-substituted products.
General Best Practices for Gabriel Synthesis
To ensure the success of your reaction and minimize side products, adhere to the following best practices:
-
Anhydrous Conditions: Potassium phthalimide and the solvents used should be anhydrous, as water can interfere with the reaction. [5]* Reagent Quality: Use freshly prepared or properly stored potassium phthalimide.
-
Reaction Monitoring: Track the progress of your reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
By understanding the mechanism of byproduct formation and implementing these strategic protocols, you can significantly improve the yield and purity of your desired N-(2-haloethyl)phthalimide, setting the stage for successful downstream applications.
References
- BenchChem. (2025). Application Notes: N-Alkylation of Phthalimide with 1,2-Dibromoethane. BenchChem Technical Support.
- Salzberg, P. L., & Supniewski, J. V. (1932). Phthalimide, N-(2-bromoethyl). Organic Syntheses, Coll. Vol. 1, p.119.
- The Royal Society of Chemistry. (n.d.). Facile synthesis of a series positively charged β-cyclodextrins as chrial selectors used in Capillary Electrophoresis: mono-6A-.
- Soine, T. O., & Buchdahl, M. R. (1952). β-BROMOETHYLPHTHALIMIDE. Organic Syntheses, 32, 18.
-
OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). Retrieved from [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Preventing Over-Alkylation in Amine Synthesis with Potassium Phthalimide. BenchChem Technical Support.
-
PrepChem.com. (n.d.). Synthesis of N-(2-bromoethyl)phthalimide. Retrieved from [Link]
- BenchChem. (2025). synthesis of N-(2-Bromoethoxy)phthalimide from phthalic anhydride. BenchChem Technical Support.
-
Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]
Sources
Technical Support Center: N-(2-Bromoethyl-d4)phthalimide Stability Guide
Welcome to the technical support center for N-(2-Bromoethyl-d4)phthalimide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various solvents. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Introduction
This compound is a crucial reagent in organic synthesis, valued for its role in introducing a deuterated ethylamine moiety into molecules, often utilized in tracer studies and metabolic profiling. The stability of this compound in solution is critical for reproducible and successful experimental outcomes. This guide addresses common stability issues and provides practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A: Solid this compound is generally stable under standard laboratory conditions.[1] For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[2][3]
Q2: I've prepared a stock solution of this compound in DMSO. How long can I expect it to be stable?
A: While specific long-term stability data for this compound in DMSO at room temperature is not extensively published, it is crucial to be aware of potential degradation. DMSO is a polar aprotic solvent and can participate in reactions. Alkyl halides can react with DMSO, especially at elevated temperatures. For critical applications, it is best practice to prepare fresh solutions. If storage is necessary, we recommend storing the DMSO solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles and preparing it fresh for use whenever possible. For guidance on assessing the stability of your solution, please refer to the "Protocol for Assessing Solution Stability" section below.
Q3: Can I use protic solvents like methanol or ethanol to dissolve this compound?
A: Yes, this compound can be dissolved in alcohols like methanol and ethanol. However, these are protic solvents and can act as nucleophiles, leading to solvolysis over time, especially with heating or in the presence of a base. This reaction would result in the formation of the corresponding 2-alkoxyethyl-d4-phthalimide. For reactions where the bromo group's integrity is essential, it is advisable to use the solution shortly after preparation and avoid prolonged storage.
Q4: What are the primary degradation pathways for this compound in solution?
A: The primary degradation pathways are dependent on the solvent and the presence of nucleophiles or bases. The two main pathways are:
-
Nucleophilic Substitution: The bromide is a good leaving group, making the adjacent deuterated carbon susceptible to attack by nucleophiles. This is the most common degradation pathway. The nucleophile can be the solvent itself (solvolysis) or other reagents in the reaction mixture.
-
Hydrolysis: In the presence of water, particularly under basic conditions (e.g., aqueous potassium hydroxide), the phthalimide ring can be opened, and the bromoethyl group can undergo substitution or elimination. Refluxing N-(2-bromoethyl)phthalimide with aqueous KOH has been shown to yield 2-(2-carboxyphenyl)oxazoline.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or no yield in a reaction where this compound is the electrophile. | Degradation of the starting material in the reaction solvent prior to the addition of the nucleophile. | - Prepare a fresh solution of this compound immediately before use.- If using a stock solution, verify its purity by HPLC or NMR before the reaction.- Consider the compatibility of your reaction solvent with the starting material. For sensitive reactions, use a dry, aprotic solvent like acetonitrile or THF. |
| Appearance of unexpected peaks in HPLC or NMR analysis of the reaction mixture. | Formation of solvent-adducts or other degradation products. | - Run a control experiment with this compound in the reaction solvent under the same conditions (time, temperature) but without other reagents.- Analyze the control sample by HPLC-MS or NMR to identify potential degradation products.- Compare the retention times or chemical shifts of the unknown peaks with those of the control sample. |
| Inconsistent results between experiments run on different days using the same stock solution. | The stock solution has degraded over time. | - Discard the old stock solution and prepare a fresh one.- For ongoing projects, it is advisable to prepare and use fresh solutions for each batch of experiments.- If you must store solutions, aliquot them into single-use vials and store at -80°C. Perform a quick purity check on an aliquot before use. |
Understanding Stability: Key Chemical Principles
The stability of this compound in solution is governed by its chemical structure and the properties of the solvent. The key factors are:
-
Electrophilicity: The carbon atom bonded to the bromine is electrophilic due to the electronegativity of the bromine atom, making it susceptible to nucleophilic attack.
-
Leaving Group Ability: Bromide (Br-) is a good leaving group, facilitating nucleophilic substitution reactions.
-
Solvent Nucleophilicity: Solvents with nucleophilic character (e.g., alcohols, water) can react with the compound in a process called solvolysis.
-
Solvent Polarity: Polar aprotic solvents like DMF and DMSO can solvate the cation in a nucleophilic substitution reaction, potentially accelerating the reaction with any nucleophiles present.
Below is a diagram illustrating the potential degradation pathways in nucleophilic solvents.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Protocol for Assessing Solution Stability of this compound
This protocol provides a framework for researchers to determine the stability of this compound in a specific solvent under their experimental conditions. A stability-indicating HPLC method is the preferred analytical technique.[5][6]
Objective: To quantify the degradation of this compound in a chosen solvent over time at a specific temperature.
Materials:
-
This compound
-
High-purity solvent of interest (e.g., DMSO, DMF, Acetonitrile, Methanol)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Method Development (if necessary): Develop a stability-indicating HPLC method capable of separating the parent compound from potential degradation products.
-
Solution Preparation:
-
Accurately prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Dispense aliquots of this solution into several autosampler vials.
-
-
Time Zero (T=0) Analysis: Immediately analyze one of the freshly prepared vials by HPLC to determine the initial purity and peak area of the parent compound.
-
Incubation: Store the remaining vials at the desired temperature (e.g., room temperature, 4°C). Protect from light if the compound is known to be light-sensitive.
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), remove a vial from storage and analyze it by HPLC.
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Monitor the appearance and growth of any new peaks, which may correspond to degradation products.
-
Workflow for Stability Assessment:
Caption: Workflow for assessing the stability of this compound in solution.
Summary of Solvent Compatibility
| Solvent | Type | Potential for Degradation | Recommendations for Use |
| DMSO | Polar Aprotic | Moderate, especially with prolonged storage or heating. | Prepare fresh solutions. If storage is necessary, store at -20°C or -80°C. |
| DMF | Polar Aprotic | Moderate, similar to DMSO. Often used in reactions with this compound. | Prepare fresh solutions for best results. Avoid prolonged storage at room temperature. |
| Acetonitrile | Polar Aprotic | Low to Moderate. Generally a good choice for short-term storage and reactions. | A preferred solvent for many applications. Store solutions at low temperatures if not used immediately. |
| Methanol/Ethanol | Polar Protic | High, due to solvolysis. | Use solutions immediately after preparation. Not recommended for long-term storage. |
| Aqueous Solutions | Protic | Very high, especially under basic conditions leading to hydrolysis. | Avoid aqueous solutions unless hydrolysis is the intended reaction. |
Concluding Remarks
The stability of this compound in solution is a critical factor for the success of synthetic and analytical procedures. While the solid compound is stable under recommended conditions, solutions in various organic solvents can exhibit instability over time. By understanding the chemical properties of this reagent and the potential for degradation in different solvent systems, researchers can take appropriate measures to ensure the integrity of their experiments. We recommend the preparation of fresh solutions whenever possible and the validation of solution stability for long-term or critical studies.
References
- BenchChem. N-(2-Bromoethyl)phthalimide|CAS 574-98-1. Accessed January 15, 2026.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - N-(2-Bromoethyl)phthalimide. Accessed January 15, 2026.
- CymitQuimica. CAS 574-98-1: N-(2-Bromoethyl)phthalimide. Accessed January 15, 2026.
- Experiment 8 — Kinetics of SN1 Solvolysis. Accessed January 15, 2026.
- ChemicalBook. N-(2-Bromoethyl)phthalimide(574-98-1) 1H NMR spectrum. Accessed January 15, 2026.
- Sigma-Aldrich. N-(2-Bromoethyl)phthalimide 95 574-98-1. Accessed January 15, 2026.
- ChemWhat. N-(2-Bromoethyl)phthalimide CAS#:574-98-1. Accessed January 15, 2026.
- Tokyo Chemical Industry Co., Ltd. N-(2-Bromoethyl)phthalimide | 574-98-1. Accessed January 15, 2026.
- SciSpace.
- LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Accessed January 15, 2026.
- IJTSRD. Stability Indicating HPLC Method Development –A Review. Accessed January 15, 2026.
- Chemsrc. N-(2-Bromoethyl)phthalimide | CAS#:574-98-1. Accessed January 15, 2026.
- Thermo Scientific Alfa Aesar. N-(2-Bromoethyl)phthalimide, 97+% 25 g. Accessed January 15, 2026.
- Organic Syntheses. Phthalimide, N-(2-bromoethyl)-. Accessed January 15, 2026.
- PubMed. Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process. Accessed January 15, 2026.
- PubMed. Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Accessed January 15, 2026.
- ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Accessed January 15, 2026.
- ER Publications. Chemical Kinetic Study of some Substituted Alcohols with N - Bromophthalimide in Aqueous Acetic acid medium. Accessed January 15, 2026.
- PubMed. Degradation of DMSO by ozone-based advanced oxidation processes. Accessed January 15, 2026.
- Chemistry LibreTexts. 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Accessed January 15, 2026.
- Asian Journal of Chemistry. A Kinetic Approach to the Oxidation of Some Perfumery Alcohols by N-Bromosuccinimide in Alkaline Medium. Accessed January 15, 2026.
- ResearchGate. Structure of the reaction product of N-(2-bromoethyl)phthalimide with potassium hydroxide. Accessed January 15, 2026.
- ResearchGate. Degradation of dimethyl-sulfoxide-containing wastewater using airlift bioreactor by polyvinyl-alcohol-immobilized cell beads. Accessed January 15, 2026.
Sources
- 1. CAS 574-98-1: N-(2-Bromoethyl)phthalimide | CymitQuimica [cymitquimica.com]
- 2. Synthesis, Spectral Characterization and Ligation of N-[2-(Phenylseleno)ethyl]phthalimide [scirp.org]
- 3. chemwhat.com [chemwhat.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. chromatographyonline.com [chromatographyonline.com]
troubleshooting low yields in N-(2-Bromoethyl-d4)phthalimide reactions
An Application Scientist's Guide to Overcoming Low Yields in the Synthesis of N-(2-Bromoethyl-d4)phthalimide
Introduction: The Gabriel Synthesis and Its Challenges
The synthesis of this compound is a specialized application of the venerable Gabriel synthesis, a cornerstone method for the preparation of primary amines.[1][2] This deuterated intermediate is critical in pharmaceutical development and metabolic studies, where isotopic labeling provides a powerful tool for tracing molecular pathways. The reaction involves the N-alkylation of potassium phthalimide with a deuterated version of 1,2-dibromoethane. While robust, the synthesis is frequently plagued by issues that can drastically reduce yields, frustrating researchers and impacting project timelines.
This guide, structured in a practical question-and-answer format, provides a technical deep-dive into common failure points. As senior application scientists, we move beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose and solve problems effectively.
Core Reaction Mechanism
The reaction proceeds via a classical Sₙ2 (bimolecular nucleophilic substitution) mechanism. The phthalimide anion, a potent nitrogen nucleophile, attacks one of the electrophilic methylene carbons of 1,2-dibromoethane-d4, displacing a bromide ion.
Frequently Asked Questions & Troubleshooting Guide
Part 1: Reagent Integrity and Preparation
Question: My reaction shows little to no conversion. Could my potassium phthalimide be the issue?
Answer: Absolutely. The quality of potassium phthalimide is paramount as it serves as the key nucleophile.[3] Two primary factors can compromise its reactivity:
-
Moisture: Potassium phthalimide is hygroscopic. Absorbed water can hydrolyze the salt back to phthalimide and potassium hydroxide (KOH). This reduces the concentration of your active nucleophile. Furthermore, the generated KOH can promote elimination side reactions with the alkyl halide, especially at elevated temperatures.
-
Purity/Age: Reagent from an old, frequently opened bottle may have degraded or absorbed atmospheric CO₂. A simple visual inspection can be telling; the powder should be a fine, off-white to pale yellow solid. Clumps or discoloration are red flags. A user on a chemistry forum noted that a 25-year-old bottle of potassium phthalimide was unreactive, and switching to a fresh bottle or preparing it in situ solved the problem.[4]
Validation & Solution Protocol: In-Situ Preparation of Potassium Phthalimide
If you suspect your potassium phthalimide is compromised, preparing it fresh is the most reliable solution. The pKa of phthalimide's N-H proton is approximately 8.3, making it acidic enough to be deprotonated by common bases like KOH.[5][6]
-
Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve phthalimide (1.0 eq.) in absolute ethanol with gentle heating.
-
Base Addition: In a separate flask, prepare a solution of potassium hydroxide (1.0 eq.) in a minimal amount of water, then dilute with absolute ethanol.[7]
-
Precipitation: Add the hot phthalimide solution to the KOH solution. A white precipitate of potassium phthalimide should form immediately.
-
Isolation: Cool the mixture to room temperature, filter the solid under suction, wash with a small amount of cold acetone or ether to remove any unreacted phthalimide, and dry thoroughly under vacuum. The resulting solid should be highly reactive.
Question: I suspect my 1,2-dibromoethane-d4 is causing problems. What should I look for?
Answer: The alkylating agent, 1,2-dibromoethane-d4, is the second critical component. Its purity and handling are essential.
-
Purity: Ensure the reagent is free from non-deuterated 1,2-dibromoethane, as this would lead to a mixed isotopic product. More importantly, check for elimination products (like vinyl bromide) or hydrolysis products (like 2-bromoethanol) from improper storage. It is recommended to use freshly distilled or purchased high-purity reagent.[7]
-
Stoichiometry: A common and highly effective strategy is to use 1,2-dibromoethane-d4 in large excess (e.g., 3-5 equivalents).[7] This serves two purposes: it acts as both the reactant and the solvent, and the high concentration ensures the reaction kinetics favor the desired mono-alkylation over the competing side reaction (discussed next).
Part 2: Competing Reactions and Byproduct Formation
Question: My main impurity is a white, high-melting-point solid that is insoluble in most common solvents. What is it and how do I prevent it?
Answer: This is almost certainly 1,2-diphthalimidoethane-d8 , the most common byproduct in this synthesis. It forms when a molecule of the desired product, this compound, acts as an alkylating agent itself and reacts with a second molecule of potassium phthalimide.
Mitigation Strategies:
-
Use Excess Alkyl Halide: As mentioned, using a large excess of 1,2-dibromoethane-d4 is the most effective way to minimize this side reaction.[7] By Le Châtelier's principle, a high concentration of the primary alkylating agent ensures that potassium phthalimide is more likely to react with it (Path A) than with the product (Path B).
-
Controlled Temperature: While high temperatures can increase the reaction rate, they can also accelerate the rate of the competing reaction. A common procedure involves heating at 180-190°C for several hours.[7] If byproduct formation is severe, consider running the reaction at a slightly lower temperature for a longer duration.
Part 3: Reaction Conditions and Solvents
Question: The reaction is sluggish even with good reagents. What solvent should I use, and what are the optimal conditions?
Answer: If you are not using 1,2-dibromoethane-d4 as the solvent, the choice of a co-solvent is critical for an Sₙ2 reaction. The ideal solvent must solubilize the potassium phthalimide salt and promote the formation of the Sₙ2 transition state.
-
Recommended Solvents: Polar aprotic solvents are the gold standard for Gabriel syntheses.[2][8]
-
N,N-Dimethylformamide (DMF): Excellent choice due to its high dielectric constant and ability to solvate cations, leaving the phthalimide anion "naked" and highly nucleophilic.
-
Dimethyl Sulfoxide (DMSO): Similar to DMF, an excellent solvent for this reaction.
-
-
Reaction Temperature: Typically, reactions in DMF or DMSO are run at elevated temperatures, often between 80-150°C, to achieve a reasonable rate.[2][4]
-
Monitoring: The reaction can be monitored by TLC (Thin Layer Chromatography) by observing the consumption of the starting alkyl halide and the appearance of the less polar product spot.
| Parameter | Recommendation | Rationale & Scientific Principle |
| Nucleophile | Freshly prepared or high-purity Potassium Phthalimide | Maximizes concentration of the active nucleophile; avoids hydrolysis and side reactions from KOH.[3][4] |
| Electrophile | High-purity 1,2-dibromoethane-d4 (3-5 eq.) | Using excess electrophile acts as the solvent and kinetically favors the desired mono-alkylation.[7] |
| Solvent | DMF or DMSO (if not using excess dibromoethane) | Polar aprotic solvents solvate the potassium cation, increasing the nucleophilicity of the phthalimide anion.[8] |
| Temperature | 150-190°C (neat); 80-150°C (in DMF/DMSO) | Provides sufficient activation energy for the Sₙ2 reaction. Overheating can promote side reactions.[2][7] |
| Reaction Time | 6-12 hours | Reaction times vary; monitor by TLC for completion to avoid unnecessary heating and decomposition.[7] |
Part 4: Work-up and Purification
Question: How can I effectively purify my crude product and remove the diphthalimido byproduct?
Answer: Proper purification is crucial for obtaining a high-yield, pure product. The significant difference in solubility between the desired product and the 1,2-diphthalimidoethane byproduct is the key to separation.
Detailed Purification Protocol:
This protocol is adapted from a reliable procedure in Organic Syntheses.[7][9]
-
Removal of Excess Alkyl Halide: After the reaction is complete, cool the mixture and distill the excess 1,2-dibromoethane-d4 under reduced pressure. This is both economical and simplifies the subsequent steps.
-
Initial Extraction: The remaining solid is a mixture of your product, the byproduct, and potassium bromide. Extract this crude mixture by refluxing with absolute ethanol. The desired this compound and some unreacted starting material will dissolve, while the inorganic KBr will not.
-
Filtration: Filter the hot alcoholic solution to remove the KBr. Wash the salt cake with a small amount of hot ethanol.
-
Concentration: Distill the ethanol from the filtrate under reduced pressure to yield a crude solid/oil.
-
Selective Solubilization (Key Step): The most effective step for removing the 1,2-diphthalimidoethane byproduct involves using carbon disulfide (CS₂). (Caution: CS₂ is extremely flammable and toxic. This must be performed in a certified chemical fume hood with no nearby ignition sources). Reflux the crude solid with CS₂ for 15-20 minutes. The desired product is soluble in CS₂, while the diphthalimido byproduct is largely insoluble.[7][9]
-
Final Isolation: Filter the hot CS₂ solution. Evaporate the solvent under reduced pressure to yield the product as light tan crystals.
-
Recrystallization (Optional): For obtaining a highly pure, white product, recrystallize the tan solid from 75% ethanol, often with the addition of activated charcoal to remove colored impurities.[7][9]
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing issues with your synthesis.
References
-
N-(2-Bromoethyl)phthalimide. LookChem.[Link]
-
The Essential Role of N-(2-Bromoethyl)phthalimide in Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Mastering Gabriel Synthesis: The Role of Potassium Phthalimide in Amine Production. XINGRUI INDUSTRY CO., LIMITED.[Link]
-
Gabriel synthesis. Wikipedia.[Link]
-
Phthalimide, N-(2-bromoethyl)-. Organic Syntheses, Coll. Vol. 1, p. 119 (1941); Vol. 8, p. 26 (1928). [Link]
-
Gabriel synthesis troubleshooting. Reddit r/Chempros.[Link]
-
Synthesis of N-(2-bromoethyl)phthalimide. PrepChem.com.[Link]
-
Gabriel Amine Synthesis. Professor Dave Explains, YouTube.[Link]
-
Phthalimide Derivatives in Action: Exploring the Synthesis Pathways with N-(2-Bromoethyl)phthalimide. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
The Gabriel Synthesis. Organic Chemistry Tutor.[Link]
-
The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry.[Link]
-
Gabriel Synthesis. Chemistry LibreTexts.[Link]
-
Gabriel Synthesis. Name-Reaction.com.[Link]
-
Gabriel Synthesis to Primary Amines (Potassium Phthalimide). OrgoSolver.[Link]
-
β-BROMOETHYLPHTHALIMIDE. Organic Syntheses, Coll. Vol. 4, p. 112 (1963); Vol. 32, p. 18 (1952). [Link]
-
The Gabriel Synthesis. Chemistry Steps.[Link]
Sources
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. nbinno.com [nbinno.com]
- 4. reddit.com [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. lookchem.com [lookchem.com]
Technical Support Center: Improving the Efficiency of Hydrazinolysis for N-Alkylphthalimide Cleavage
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the hydrazinolysis of N-alkylphthalimides for the cleavage of the phthalimide protecting group. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the integrity of your target primary amines.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of hydrazinolysis for N-alkylphthalimide cleavage?
A1: Hydrazinolysis is a chemical process that utilizes hydrazine (N₂H₄) or its hydrate to cleave the N-alkylphthalimide, liberating a primary amine. This method, often referred to as the Ing-Manske procedure, is a cornerstone of the Gabriel synthesis of primary amines.[1][2][3] The reaction proceeds via nucleophilic attack of hydrazine on one of the carbonyl groups of the phthalimide ring, leading to a ring-opened intermediate. A subsequent intramolecular cyclization releases the desired primary amine and forms a stable phthalhydrazide byproduct.[4][5]
Q2: What are the typical reaction conditions for a standard hydrazinolysis protocol?
A2: A general starting point for hydrazinolysis involves dissolving the N-alkylphthalimide in an alcoholic solvent, such as ethanol or methanol, and adding 1.2 to 1.5 equivalents of hydrazine hydrate.[1] The mixture is then heated to reflux with stirring. Reaction progress is typically monitored by Thin Layer Chromatography (TLC).[1][6]
Q3: How do I monitor the progress of my hydrazinolysis reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.[6] By spotting the reaction mixture alongside the starting N-alkylphthalimide on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the product amine.
Q4: What are some common challenges I might face during hydrazinolysis?
A4: Researchers may encounter several issues, including incomplete reactions, the formation of side products, and difficulties in isolating the desired primary amine from the phthalhydrazide byproduct. Substrates with base-sensitive functional groups may also be incompatible with standard hydrazinolysis conditions.[7]
Q5: Are there milder alternatives to hydrazine for phthalimide cleavage?
A5: Yes, for substrates sensitive to hydrazinolysis, several milder alternatives exist. One notable method is reductive cleavage using sodium borohydride (NaBH₄) in isopropanol, followed by the addition of acetic acid.[8][9][10] This two-stage, one-flask procedure is performed under near-neutral conditions.[8][10] Other amines, such as methylamine or alkanolamines like monoethanolamine, can also be used for the cleavage.[1][11]
Troubleshooting Guide
This section provides a detailed breakdown of common problems encountered during the hydrazinolysis of N-alkylphthalimides and offers systematic solutions.
Issue 1: Incomplete or Slow Reaction
Potential Causes:
-
Insufficient Hydrazine: The stoichiometry of hydrazine is critical. An inadequate amount will lead to an incomplete reaction.
-
Low Reaction Temperature: While refluxing in ethanol is standard, some less reactive N-alkylphthalimides may require higher temperatures for efficient cleavage.
-
Poor Solubility: The N-alkylphthalimide may not be fully dissolved in the chosen solvent, limiting its availability to react with hydrazine.
-
Steric Hindrance: Bulky alkyl groups attached to the nitrogen can sterically hinder the nucleophilic attack of hydrazine.
Solutions & Experimental Protocols:
-
Optimize Hydrazine Equivalents:
-
Protocol: Increase the equivalents of hydrazine hydrate incrementally, for example, from 1.5 to 2.0 or even 3.0 equivalents. Monitor the reaction by TLC to determine the optimal amount for your specific substrate. Be mindful that excess hydrazine can sometimes complicate the workup.[7]
-
-
Increase Reaction Temperature:
-
Protocol: If using ethanol (boiling point ~78 °C), consider switching to a higher-boiling solvent such as n-butanol (boiling point ~118 °C) or diethylene glycol.[12] This allows the reaction to be conducted at a higher temperature, potentially accelerating the rate of cleavage.
-
-
Improve Solubility:
-
Protocol: If solubility is an issue in ethanol, consider using a co-solvent system. For instance, a mixture of ethanol and a more polar, higher-boiling solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be effective.[2]
-
-
Address Steric Hindrance:
-
For highly hindered substrates, consider alternative deprotection methods. The sodium borohydride method can be particularly effective in these cases.[8]
-
Issue 2: Formation of Side Products
Potential Causes:
-
Reaction with Other Functional Groups: Hydrazine is a potent nucleophile and can react with other electrophilic functional groups present in the substrate, such as esters or amides, leading to undesired side products.[7]
-
Formation of Diimide: Aerial oxidation of hydrazine can form diimide (N₂H₂), which can lead to the reduction of sensitive functional groups like alkynes.[13]
Solutions & Experimental Protocols:
-
Protect Sensitive Functional Groups: If your substrate contains functional groups that are reactive towards hydrazine, it may be necessary to protect them prior to the hydrazinolysis step.
-
Use Methylhydrazine: In cases where diimide formation is a concern, using methylhydrazine instead of hydrazine can sometimes mitigate this side reaction.[13]
-
Alternative Cleavage Methods: For substrates with multiple hydrazine-sensitive functionalities, switching to a milder deprotection strategy like the sodium borohydride method is highly recommended.[8][9]
Issue 3: Difficulties in Product Isolation and Purification
Potential Causes:
-
Incomplete Precipitation of Phthalhydrazide: Phthalhydrazide is generally insoluble in common organic solvents and precipitates out of the reaction mixture. However, incomplete precipitation can lead to contamination of the final product.[3]
-
Co-precipitation of the Product: In some cases, the desired amine product may co-precipitate with the phthalhydrazide, leading to lower isolated yields.
-
Emulsion Formation During Workup: The basic nature of the product amine and the presence of hydrazine can lead to the formation of emulsions during aqueous workup, making extraction difficult.
Solutions & Experimental Protocols:
-
Ensure Complete Phthalhydrazide Precipitation:
-
Protocol: After the reaction is complete, cool the mixture to room temperature and then acidify with concentrated HCl.[1] Heating the acidified mixture at reflux for an additional hour can help to ensure the complete precipitation of phthalhydrazide.[1] The precipitate can then be removed by filtration.
-
-
Optimize Workup Procedure:
-
Standard Workup: After removing the phthalhydrazide, the filtrate is typically made basic (pH > 10) with a suitable base like sodium hydroxide or sodium carbonate to deprotonate the amine salt.[1] The free amine can then be extracted with an organic solvent like dichloromethane or ethyl acetate.[1]
-
To break emulsions, adding a saturated brine solution during the extraction can be helpful.
-
-
Purification of the Final Product:
-
Column Chromatography: For basic amines that are difficult to purify by simple extraction, column chromatography on silica gel can be challenging due to strong interactions between the amine and the acidic silica.[14][15]
-
Recommended Chromatography Protocol: To improve the purification of basic amines on silica gel, it is often necessary to add a competing amine to the mobile phase.[14][15] A common solvent system is a gradient of methanol in dichloromethane containing a small percentage (e.g., 1-2%) of triethylamine or ammonium hydroxide.[14] Alternatively, using an amine-functionalized silica gel can provide excellent separation without the need for basic additives in the mobile phase.[15]
-
Data Summary Table
| Issue | Potential Cause | Recommended Solution | Key Parameters to Monitor |
| Incomplete Reaction | Insufficient hydrazine, low temperature, poor solubility | Increase hydrazine equivalents, use higher-boiling solvent, add co-solvent | TLC for disappearance of starting material |
| Side Product Formation | Reaction with other functional groups, diimide formation | Protect sensitive groups, use methylhydrazine, switch to NaBH₄ method | LC-MS or NMR of crude product |
| Difficult Purification | Incomplete phthalhydrazide precipitation, emulsion formation | Acidify to precipitate byproduct, optimize basic workup, use brine | Purity of isolated product by NMR/LC-MS |
Visualizing the Workflow
Hydrazinolysis Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in hydrazinolysis.
Mechanism of Hydrazinolysis
Caption: The reaction mechanism of N-alkylphthalimide cleavage by hydrazine.
Safety Precautions
Hydrazine and its hydrate are highly toxic, corrosive, and suspected carcinogens.[16][17][18] Always handle these reagents in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[16] Avoid inhalation of vapors and any skin contact.[16][19] In case of a spill, evacuate the area and follow your institution's established spill procedures.[16][20] All waste containing hydrazine must be disposed of as hazardous waste according to federal and state regulations.[16][19]
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Environmental Health & Safety, University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2022). Hydrazine (NH2-NH2) A 1 Information and recommendations for first responders. Chemical Emergency Medical Guidelines. Retrieved from [Link]
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Khan, M. N. (1995). Kinetic Evidence for the Occurrence of a Stepwise Mechanism in the Hydrazinolysis of Phthalimide. The Journal of Organic Chemistry, 60(14), 4536–4541. [Link]
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LookChem. (n.d.). Kinetic Evidence for the Occurence of a Stepwise Mechanism in Hydrazinolysis of Phthalimide. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]
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Reddit. (2022). Advice on working up a reaction using hydrazine hydrate as a solvent?. Retrieved from [Link]
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ResearchGate. (2022). Deprotection aaa aaa aaa aaa aaa. Retrieved from [Link]
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Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
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Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]
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The Organic Chemistry Tutor. (2016). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. [YouTube video]. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide for Researchers: N-(2-Bromoethyl-d4)phthalimide vs. N-(2-Bromoethyl)phthalimide
This guide provides an in-depth technical comparison between N-(2-Bromoethyl-d4)phthalimide and its non-deuterated analog, N-(2-Bromoethyl)phthalimide. As versatile bifunctional reagents, both compounds serve as crucial building blocks in organic synthesis, particularly for introducing a protected primary amine.[1][2][3][4][5] However, the strategic substitution of hydrogen with deuterium in this compound unlocks specialized applications in mechanistic studies, metabolic profiling, and high-precision quantitative analysis.[6][7][8] This document will explore the fundamental principles governing their differential performance, present supporting experimental frameworks, and guide researchers in selecting the appropriate analog for their specific scientific objectives.
The core distinction lies in the Deuterium Kinetic Isotope Effect (KIE) , a phenomenon rooted in the fundamental principles of chemical kinetics.[8][9][10] A carbon-deuterium (C-D) bond is inherently stronger and possesses a lower zero-point energy than a carbon-hydrogen (C-H) bond due to the greater mass of the deuterium nucleus.[9][10][11] Consequently, if the cleavage of this bond is the rate-limiting step of a reaction, the deuterated compound will react more slowly than its non-deuterated counterpart.[10][11] This subtle yet powerful modification provides a sophisticated tool for modern chemical and biomedical research.
I. Physicochemical Properties: A Side-by-Side Comparison
While the introduction of deuterium significantly impacts kinetic and metabolic properties, its effect on bulk physicochemical properties like melting point and appearance is minimal.[12] The primary physical distinction is the increase in molecular weight.
| Property | N-(2-Bromoethyl)phthalimide | This compound |
| CAS Number | 574-98-1[1] | 1009307-39-4[6] |
| Molecular Formula | C₁₀H₈BrNO₂[1] | C₁₀H₄D₄BrNO₂[6] |
| Molecular Weight | 254.08 g/mol [1] | ~258.11 g/mol |
| Appearance | White to off-white crystalline solid[1][3] | White to off-white crystalline solid |
| Melting Point | 80-83 °C[1] | 80-83 °C (Typical) |
| Solubility | Insoluble in water[1] | Insoluble in water |
II. Core Applications & Comparative Performance Analysis
The choice between the deuterated and non-deuterated analog is dictated by the experimental goal. Below, we dissect four primary application areas and compare the performance of each compound.
Application 1: Intermediate in Organic Synthesis
Both compounds are excellent reagents for introducing a protected ethylamine moiety, most notably via the Gabriel Synthesis.[4][13] This reaction proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism, where a nucleophile displaces the bromide ion.[3][6][13][14]
Comparative Insight: In a standard Sₙ2 reaction targeting the C-Br bond, the C-H or C-D bonds on the ethyl group are not broken. Therefore, no significant primary kinetic isotope effect is expected.[15][16] While a minor secondary kinetic isotope effect (a small rate change due to isotopic substitution at a non-reacting site) might be present, it is typically negligible for preparative synthetic purposes.[17]
Caption: General workflow of the Gabriel synthesis using N-(2-Bromoethyl)phthalimide.
Application 2: Mechanistic Elucidation via Kinetic Isotope Effect
The true power of this compound becomes apparent when probing reaction mechanisms. By comparing its reaction rate to that of the non-deuterated analog, researchers can determine if a C-H bond on the ethyl group is cleaved in the rate-determining step.
Experimental Scenario: Consider an elimination reaction (E2) where a strong base is used to form 2-vinylisoindoline-1,3-dione. This mechanism involves the simultaneous removal of a proton from the β-carbon and loss of the bromide leaving group.[10]
-
With N-(2-Bromoethyl)phthalimide: The base abstracts a proton (H).
-
With this compound: The base must abstract a deuteron (D).
Comparative Insight: Because the C-D bond is stronger, the activation energy for its cleavage is higher. This will result in a significantly slower reaction rate for the deuterated analog.[10][11] The ratio of the rate constants (kH/kD) gives the primary kinetic isotope effect, which is typically between 2 and 8 for C-H bond cleavage.[15][16] Observing a large KIE provides strong evidence for an E2 mechanism where C-H/C-D bond breaking is the rate-limiting step.
Caption: The KIE in a hypothetical E2 elimination reaction.
Application 3: Enhancing Metabolic Stability
In drug development, a major challenge is preventing the rapid metabolic breakdown of promising compounds, often by Cytochrome P450 (CYP) enzymes.[9] These enzymes frequently catalyze the oxidation of C-H bonds.[8] Replacing these metabolically vulnerable C-H "soft spots" with more robust C-D bonds can significantly slow down metabolism.[8][9][18] This strategy can increase a drug's half-life, improve its pharmacokinetic profile, and reduce the formation of unwanted metabolites.[18][19]
Comparative Insight: If a theoretical drug candidate derived from N-(2-Bromoethyl)phthalimide undergoes metabolic oxidation on the ethyl group, the deuterated version would be expected to show enhanced stability. An in vitro metabolic stability assay using human liver microsomes (HLMs) would reveal a longer half-life (t½) for the deuterated compound compared to its non-deuterated analog.[12]
-
Preparation: Prepare stock solutions (10 mM in DMSO) of both this compound and N-(2-Bromoethyl)phthalimide.
-
Incubation Mixture: In a microcentrifuge tube on ice, prepare the master mix containing human liver microsomes (final concentration 0.5 mg/mL) and NADPH regenerating system in a phosphate buffer (pH 7.4).
-
Initiation: Pre-warm the master mix at 37°C for 5 minutes. Initiate the reaction by adding the test compound (deuterated or non-deuterated) to a final concentration of 1 µM.
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately quenched by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally unrelated but stable compound).
-
Sample Processing: The quenched samples are vortexed and centrifuged (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.
-
Analysis: The supernatant is transferred to an HPLC vial for LC-MS/MS analysis. The concentration of the remaining parent compound is measured at each time point.
-
Data Interpretation: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½). A longer t½ for the deuterated analog indicates increased metabolic stability.[20]
Application 4: Internal Standard for Quantitative Mass Spectrometry
The ideal internal standard for a quantitative mass spectrometry assay is a stable isotope-labeled (SIL) version of the analyte.[7][21] The SIL internal standard co-elutes with the analyte and experiences nearly identical ionization efficiency and matrix effects, allowing for highly accurate and precise quantification.[21]
Comparative Insight: this compound is the gold-standard internal standard for the quantification of N-(2-Bromoethyl)phthalimide. Because it differs only in isotopic composition, its behavior during sample extraction, chromatography, and ionization is almost identical to the non-deuterated analyte.[21] However, it is easily distinguished by its 4 Dalton higher mass in the mass spectrometer.[7][21]
-
Standard Preparation: Prepare calibration standards by spiking known concentrations of N-(2-Bromoethyl)phthalimide (the analyte) into the relevant matrix (e.g., plasma, reaction buffer).
-
Internal Standard Addition: Add a fixed concentration of this compound (the internal standard) to all calibration standards, quality controls, and unknown samples.
-
Sample Extraction: Perform a sample clean-up procedure (e.g., protein precipitation or liquid-liquid extraction). The internal standard corrects for any analyte loss during this step.
-
LC Separation: Develop a chromatographic method (e.g., reverse-phase HPLC) that provides a sharp, symmetrical peak for both the analyte and the internal standard, which should have nearly identical retention times.
-
MS/MS Detection: Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both compounds in Multiple Reaction Monitoring (MRM) mode.
-
Analyte (C₁₀H₈BrNO₂): e.g., Monitor m/z 254.0 -> m/z 173.0
-
Internal Standard (C₁₀H₄D₄BrNO₂): e.g., Monitor m/z 258.0 -> m/z 173.0 (Note: The fragment ion may be the same if it doesn't contain the deuterated portion).
-
-
Quantification: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of the analyte in unknown samples is then calculated from this curve.
III. Conclusion
N-(2-Bromoethyl)phthalimide and its deuterated analog, this compound, are powerful reagents with distinct, complementary roles in scientific research.
-
N-(2-Bromoethyl)phthalimide remains the indispensable, cost-effective workhorse for general organic synthesis where isotopic labeling is not required.[1][2][3]
-
This compound is a specialized and sophisticated tool. Its value is realized in advanced applications such as elucidating reaction mechanisms through the kinetic isotope effect, enhancing the metabolic stability of potential drug candidates, and serving as the ideal internal standard for achieving the highest level of accuracy in quantitative mass spectrometry.[6][7][8]
The selection between these two analogs is a strategic decision that hinges on the specific question being asked. Understanding their fundamental differences empowers researchers to design more insightful experiments and generate higher-quality, more reliable data.
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A Comparative Guide to the Isotopic Purity Assessment of N-(2-Bromoethyl-d4)phthalimide by NMR and Mass Spectrometry
In the fields of pharmaceutical development, metabolic research, and quantitative analysis, the isotopic purity of deuterated compounds is not merely a quality metric—it is a prerequisite for data integrity. N-(2-Bromoethyl-d4)phthalimide, a deuterated analogue of a versatile synthetic building block, is frequently used as an internal standard for mass spectrometry assays or as a tracer in metabolic studies.[1] Its efficacy in these roles is directly proportional to its isotopic enrichment. An incomplete deuteration introduces impurities (e.g., d3, d2 species) that can interfere with quantification and confound experimental outcomes.
This guide provides an in-depth comparison of two primary analytical techniques for assessing the isotopic purity of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will explore the fundamental principles, experimental protocols, and data interpretation for each, culminating in a direct comparison to guide researchers in selecting the optimal method for their needs.
Chapter 1: Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and environment of atomic nuclei.[2] For deuterated compounds, ¹H NMR is particularly effective for quantifying the extent of residual, non-deuterated sites.
The Principle of ¹H NMR in Purity Assessment
The core principle of quantitative NMR (qNMR) is that the integrated area of a signal in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[3][4] When analyzing this compound, we are primarily interested in the ethyl group, where four hydrogen atoms have been substituted with deuterium.
In a ¹H NMR spectrum, the protons of a non-deuterated N-(2-bromoethyl)phthalimide molecule on the ethyl bridge would typically appear as two triplets at approximately 3.6 ppm and 4.1 ppm. In a highly enriched this compound sample, the intensity of these signals should be drastically reduced. By comparing the integral of these residual proton signals to the integral of a stable, non-deuterated part of the molecule (e.g., the aromatic protons of the phthalimide group), we can calculate the percentage of isotopic incorporation.[5]
Experimental Protocol for ¹H NMR Analysis
A robust qNMR experiment requires careful planning and execution to ensure accuracy and reproducibility.
-
Sample Preparation (Self-Validation Step):
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard must have a known purity, be stable, and have signals that do not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., Chloroform-d, DMSO-d6) in a high-precision NMR tube. The choice of solvent is critical to ensure both analyte and standard are fully dissolved and that solvent signals do not interfere with peaks of interest.
-
-
Instrumental Parameters:
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).
-
Ensure a sufficient relaxation delay (D1) is used (typically 5-7 times the longest T1 relaxation time of the protons being quantified) to allow for complete magnetization recovery between scans. This is the most critical parameter for ensuring quantitativity.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for the signals being integrated).
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Carefully integrate the signal from the internal standard and the residual proton signals on the ethyl-d4 chain. Also, integrate the aromatic protons of the phthalimide ring.
-
The isotopic purity (atom % D) can be calculated by comparing the relative integrals of the residual CH signals to the aromatic CH signals.
-
The formula for calculating the isotopic abundance using an internal standard is:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std[6]
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
Workflow for NMR-Based Isotopic Purity Assessment
Caption: Workflow for qNMR-based isotopic purity determination.
Chapter 2: Isotopic Purity by Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is exceptionally well-suited for determining the distribution of isotopologues in a deuterated sample.[7]
The Principle of MS in Purity Assessment
In MS, the sample is ionized, and the resulting ions are separated based on their m/z. For this compound, a high-resolution mass spectrometer (HRMS) can distinguish between the d4, d3, d2, d1, and d0 species, which differ by approximately 1 Da each.[8] By measuring the relative abundance of the ion signals corresponding to each of these species, a precise isotopic distribution can be determined.
Commonly used techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds and Liquid Chromatography-Mass Spectrometry (LC-MS) for less volatile or thermally sensitive compounds.[9][10] Given the nature of this compound, both can be applicable.
Experimental Protocol for MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., acetonitrile, methanol).
-
For GC-MS, the solvent should be volatile. For LC-MS, the solvent should be compatible with the mobile phase.
-
-
Instrumental Method:
-
Chromatography (GC or LC): The primary role of the chromatography step here is to separate the analyte from any non-isotopic impurities before it enters the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is a common "soft" ionization technique for LC-MS that often preserves the molecular ion, which is ideal for this analysis.[7] For GC-MS, Electron Ionization (EI) is standard but may cause fragmentation.
-
Mass Analysis: Acquire a full scan mass spectrum in a high-resolution mode (e.g., on an Orbitrap or TOF instrument) centered around the expected m/z of the analyte. High resolution is critical to separate the isotopic peaks from potential isobaric interferences.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected molecular ion.
-
From the mass spectrum corresponding to the chromatographic peak, identify the signals for each isotopologue (d0 to d4).
-
Calculate the relative abundance of each species by integrating the area of its corresponding peak in the mass spectrum.
-
The isotopic purity is typically reported as the percentage of the desired d4 species relative to the sum of all related isotopic species.
-
Workflow for MS-Based Isotopic Purity Assessment
Caption: Workflow for MS-based isotopic purity determination.
Chapter 3: Comparative Analysis: NMR vs. Mass Spectrometry
Both NMR and MS provide valuable, yet distinct, information about isotopic purity. The choice between them depends on the specific question being asked, the required level of detail, and available instrumentation.
Data Presentation: Head-to-Head Comparison
| Feature | ¹H NMR Spectroscopy | Mass Spectrometry (HRMS) |
| Primary Information | Quantifies residual protons at specific sites. Provides an overall "atom % D." | Determines the distribution of different isotopologues (d0, d1, d2, d3, d4). |
| Sensitivity | Lower (requires mg quantities). | Higher (can detect pg to ng quantities). |
| Precision & Accuracy | High accuracy with proper use of internal standards and quantitative parameters. | Very high precision in determining isotopic ratios. |
| Structural Info | Confirms the position of deuteration and overall molecular structure.[2] | Confirms molecular weight and provides fragmentation data for structural clues. |
| Sample Throughput | Lower (experiments can be time-consuming due to long relaxation delays). | Higher (especially with modern autosamplers and fast chromatography). |
| Key Advantage | Provides site-specific deuteration information and is inherently quantitative without needing response factors.[3] | Unparalleled ability to resolve and quantify the entire isotopic distribution.[7] |
| Key Limitation | Does not directly measure the distribution of d3, d2, etc., species. | Does not inherently confirm the location of the deuterium labels. |
Expert Insights: A Synergistic Approach
From an application scientist's perspective, NMR and MS are not competitors but complementary partners for the comprehensive characterization of deuterated compounds.[2]
-
Use ¹H NMR to confirm that deuteration occurred at the correct positions (the ethyl group) and to get a rapid, reliable measure of the overall deuterium incorporation. The absence of signals around 3.6-4.1 ppm is a strong first indicator of successful synthesis.[8]
-
Use High-Resolution MS to obtain the fine details of the isotopic distribution. Knowing that a sample is 99% deuterated by NMR is good; knowing from MS that it consists of 99.0% d4, 0.9% d3, and 0.1% d2 is better, especially when using the compound as an internal standard where the d3 species could potentially interfere with the analyte's M+1 peak.
For routine quality control, one technique may suffice. However, for reference material characterization or in regulated environments, employing both techniques provides a self-validating system that delivers an unambiguous and defensible assessment of isotopic purity.
Conclusion
The assessment of isotopic purity for this compound is critical for its successful application in research and development. ¹H NMR spectroscopy offers a robust, quantitative method to determine overall deuterium incorporation and confirm the location of labeling. Mass spectrometry, particularly HRMS, provides a highly sensitive and precise measurement of the distribution of all isotopologues.
While NMR excels in structural confirmation and inherent quantitation, MS offers superior detail on isotopic distribution. A comprehensive strategy often involves using both techniques in concert to provide a complete and validated picture of the compound's quality, ensuring the integrity and reliability of the data it helps to generate.
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A Senior Application Scientist's Guide: N-(2-Bromoethyl-d4)phthalimide for High-Fidelity Quantitative Amine Analysis
In the landscape of analytical chemistry, particularly within pharmaceutical development and metabolomics, the accurate quantification of primary amines presents a significant challenge. These compounds are often highly polar and exhibit poor ionization efficiency, hindering their direct analysis by modern mass spectrometry (MS) and chromatographic techniques.[1] Chemical derivatization offers a powerful solution, modifying the analyte to enhance its analytical properties.
This guide provides an in-depth comparison of N-(2-Bromoethyl-d4)phthalimide against other common derivatization reagents. We will move beyond a simple listing of alternatives to explore the strategic rationale behind reagent selection, focusing on how isotopic labeling—the key feature of this compound—provides a superior solution for the rigorous demands of quantitative mass spectrometry.
The Core Challenge in Quantitative Analysis: Overcoming Matrix Effects
Before comparing reagents, we must first address the central problem in quantifying analytes in complex biological matrices: the matrix effect. Co-eluting endogenous compounds can suppress or enhance the ionization of the target analyte in an unpredictable manner, severely compromising the accuracy and reproducibility of LC-MS methods. The most robust solution to this problem is the use of a stable isotope-labeled (SIL) internal standard.[2] An ideal SIL internal standard is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences the exact same ionization effects. This allows for the precise correction of signal variability, a principle that underpins the strategic advantage of using an isotopically labeled derivatizing reagent.[3]
In Focus: this compound
This compound is a specialized reagent designed not just to derivatize a primary amine, but to simultaneously introduce a stable isotopic label. Its utility stems from its bifunctional nature: the reactive bromoethyl group serves as an electrophile for the nucleophilic primary amine, while the phthalimide moiety provides a stable, bulky group that improves chromatographic retention. The four deuterium atoms (d4) introduce a +4 Da mass shift without significantly altering the chemical properties of the derivative.[4]
Mechanism of Derivatization
The reaction proceeds via a nucleophilic substitution, akin to the well-established Gabriel synthesis, where the primary amine attacks the carbon atom bearing the bromine, displacing it to form a stable C-N bond.[4][5] This reaction covalently links the deuterated phthalimide tag to the target amine.
Caption: Derivatization of a primary amine with this compound.
This approach is particularly powerful for "differential isotope labeling," where a sample and a standard are derivatized with the light (d0) and heavy (d4) versions of the reagent, respectively. When the samples are mixed, the light and heavy derivatives of each amine form a distinct pair in the mass spectrum, allowing for highly precise relative quantification.[3]
A Comparative Landscape of Derivatization Reagents
While this compound excels in quantitative MS, no single reagent is universally optimal.[1] The choice depends entirely on the analytical goal, the detection method, and the sample matrix. Below is a comparison with common alternatives.
| Reagent | Target Amines | Typical Use Case | Key Advantages | Key Disadvantages |
| This compound | Primary | LC-MS/MS: Absolute & Relative Quantification | Introduces stable isotope label for highest accuracy; stable derivative.[2][6] | Reaction may require heat; not fluorogenic. |
| Dansyl Chloride (Dns-Cl) | Primary & Secondary | LC-MS, HPLC-Fluorescence: General Purpose | Versatile; enhances fluorescence and ionization efficiency.[7] | Can be non-specific; may form multiple derivatives. |
| o-Phthalaldehyde (OPA) | Primary | HPLC-Fluorescence: High-Throughput Screening | Rapid reaction at room temperature; highly fluorescent derivatives.[1] | Derivatives can be unstable; does not react with secondary amines.[1][8] |
| Fmoc-Cl | Primary & Secondary | LC-MS: General Purpose | Forms stable derivatives; useful under acidic chromatography conditions.[7] | Can produce interfering byproducts. |
| BSTFA / Silylating Agents | Primary & Secondary | GC-MS: Volatile Analyte Analysis | Greatly increases volatility and thermal stability.[9] | Derivatives are highly sensitive to moisture; requires anhydrous conditions.[9] |
| TFAA / Acylating Agents | Primary & Secondary | GC-MS: Trace Analysis | Forms stable, volatile derivatives; good for electron-capture detection (ECD).[10][11] | Reagents can be harsh and corrosive. |
Strategic Reagent Selection: A Workflow for Application-Specific Success
The critical thinking of an application scientist lies in selecting the right tool for the job. The choice is not merely about chemical reactivity but about aligning the reagent's properties with the entire analytical workflow, from sample preparation to data analysis.
Caption: Decision workflow for selecting an amine derivatization reagent.
Causality in Experimental Choices
-
For Absolute Quantitation in Complex Matrices (e.g., Plasma, Urine): The unpredictable nature of matrix effects makes non-labeled reagents a high-risk choice for methods requiring high accuracy, such as in regulated bioanalysis. The causality is direct: because an isotopically labeled derivative (from this compound) has virtually identical physicochemical properties to the non-labeled analyte derivative, it will behave identically during extraction, chromatography, and ionization.[2] This physical linkage ensures that any signal suppression or enhancement is mirrored in both the analyte and the internal standard, yielding a highly reliable concentration ratio.
-
For High-Throughput Screening or Fluorescence-Based Detection: When the primary goal is rapid screening or when an LC-MS is unavailable, reagents like OPA or Dansyl Chloride are superior.[1][7] The rationale is that their derivatives are intensely fluorescent, allowing for highly sensitive detection with standard HPLC-FLD systems, which are often more accessible and have higher throughput capabilities than MS.
-
For Gas Chromatography Applications: Primary amines are non-volatile and adsorb onto GC columns, resulting in poor peak shape and recovery. Derivatization is not optional; it is a necessity.[8] Silylating agents like BSTFA replace active hydrogens with nonpolar trimethylsilyl groups, drastically reducing polarity and increasing volatility.[9] Acylating agents achieve a similar outcome by forming stable amides.[8] The choice between them depends on the specific amine and potential interferences.
Detailed Experimental Protocols
To provide a practical comparison, the following are detailed, self-validating protocols for derivatization with this compound and the widely used Dansyl Chloride.
Protocol 1: Derivatization with this compound (for LC-MS)
This protocol is designed to generate an isotopically labeled derivative for use as an internal standard or for relative quantification experiments.
Materials:
-
This compound
-
Primary amine sample/standard
-
Anhydrous Acetonitrile (ACN)
-
Potassium Carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block
Procedure:
-
Sample Preparation: Prepare a stock solution of the primary amine standard in anhydrous ACN at a concentration of 1 mg/mL.
-
Reagent Preparation: Prepare a 10 mg/mL solution of this compound in anhydrous ACN. Prepare a 100 mg/mL suspension of K₂CO₃ in anhydrous ACN.
-
Reaction Setup: In a 2 mL reaction vial, add 50 µL of the amine stock solution. Add 100 µL of the K₂CO₃ suspension.
-
Initiate Derivatization: Add 100 µL of the this compound solution to the vial. This provides a molar excess of the reagent to drive the reaction to completion.
-
Reaction Incubation: Tightly cap the vial and heat at 70°C for 2 hours in a heating block. The heat is necessary to overcome the activation energy of the nucleophilic substitution reaction.
-
Cooling and Dilution: Allow the vial to cool to room temperature. Centrifuge the vial to pellet the K₂CO₃.
-
Sample Analysis: Carefully transfer the supernatant to a new vial. Dilute the sample to the appropriate concentration for LC-MS analysis with a suitable mobile phase, such as 50:50 ACN:Water with 0.1% formic acid. The resulting solution contains the deuterated amine derivative, ready for injection.
Protocol 2: Derivatization with Dansyl Chloride (for LC-MS or HPLC-FLD)
This is a classic protocol for general-purpose amine derivatization.
Caption: Derivatization of a primary amine with Dansyl Chloride.
Materials:
-
Dansyl Chloride
-
Primary amine sample/standard
-
Acetonitrile (ACN)
-
100 mM Sodium Bicarbonate buffer (pH 9.0)
-
Reaction vials (2 mL)
-
Heating block
Procedure:
-
Sample Preparation: Dissolve the amine sample in ACN or a suitable buffer.
-
Reagent Preparation: Prepare a 5 mg/mL solution of Dansyl Chloride in ACN. This solution should be prepared fresh as the reagent can hydrolyze over time.
-
Reaction Setup: In a 2 mL vial, add 50 µL of the amine sample. Add 100 µL of the 100 mM sodium bicarbonate buffer to ensure the amine is deprotonated and thus nucleophilic.
-
Initiate Derivatization: Add 100 µL of the Dansyl Chloride solution and vortex briefly.
-
Reaction Incubation: Cap the vial and heat at 60°C for 45 minutes.
-
Quenching (Optional but Recommended): To consume excess Dansyl Chloride, 10 µL of a 5% hydroxylamine solution can be added, followed by another 15 minutes of incubation. This prevents reagent-related interference in the chromatogram.
-
Sample Analysis: The sample is now ready for dilution and injection into the LC system.
Conclusion
This compound is not a universal replacement for all amine derivatization reagents. Its true value is realized in applications demanding the highest level of accuracy and precision in quantitative mass spectrometry. By introducing a stable isotopic label directly onto the analyte, it enables the creation of ideal internal standards that effectively negate the impact of matrix effects—a challenge that cannot be fully addressed by non-labeled reagents.
For researchers and drug development professionals, the selection of a derivatization reagent should be a strategic decision guided by the analytical objective. While reagents like Dansyl Chloride and OPA offer excellent sensitivity for screening and fluorescence-based methods, and silylating agents are indispensable for GC-MS, This compound stands as the expert's choice for definitive, high-fidelity quantification of primary amines in complex biological systems.
References
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A Review on Differential Isotope-coded Derivatization Reagents for LC-API-MS Analyses. (2015). ResearchGate. Retrieved from [Link]
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Primary amines as derivatization reagents for LC-HRMS analysis of FFAs. (2023). ResearchGate. Retrieved from [Link]
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Tai, H. C., & Chen, Y. C. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. Retrieved from [Link]
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Sulaiman, N., & Mohamad, S. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 43. Retrieved from [Link]
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Rebane, R., Oldekop, M. L., & Herodes, K. (2012). Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. Journal of Chromatography B, 904, 99-106. Retrieved from [Link]
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Kim, J. H., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(14), 4101. Retrieved from [Link]
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Sparkman, O. D. (2010). Derivatization in Mass Spectrometry. Spectroscopy Online. Retrieved from [Link]
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Formation and identification of novel derivatives of primary amine and zwitterionic drugs. (2017). IU Indianapolis ScholarWorks. Retrieved from [Link]
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Synthesis and Qualitative Analysis of Phthalimides in Presence of Montmorillonite –KSF as Catalyst. (2018). JETIR. Retrieved from [Link]
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Isotopic labeling. (n.d.). Wikipedia. Retrieved from [Link]
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Metabolomics relative quantitation with mass-spectrometry using chemical derivatization. (2007). Scripps Research. Retrieved from [Link]
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Lu, W., et al. (2011). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 10(9), 4001-4011. Retrieved from [Link]
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Microwave assisted synthesis of phthalimide amino derivatives with their antioxidant potential. (2021). Current Trends in Pharmacy and Pharmaceutical Chemistry. Retrieved from [Link]
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Accelerated synthesis of phthalimide derivatives: Intrinsic reactivity of diamines towards phthalic anhydride evaluated by paper spray ionization mass spectrometry. (2022). Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Highly sensitive and positively charged precolumn derivatization reagent for amines and amino acids in liquid chromatography/electrospray ionization tandem mass spectrometry. (2009). ResearchGate. Retrieved from [Link]
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Salzberg, P. L., & Supniewski, J. V. (1927). Phthalimide, N-(2-bromoethyl)-. Organic Syntheses, 7, 84. Retrieved from [Link]
-
Phthalimides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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A Senior Application Scientist's Guide to Enhancing Accuracy and Precision in Quantitative Analysis with N-(2-Bromoethyl-d4)phthalimide
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly within the stringent framework of drug development and clinical research, the pursuit of unimpeachable accuracy and precision is not merely an objective; it is a prerequisite for regulatory acceptance and scientific validity. The quantification of analytes in complex biological matrices like plasma, urine, or tissue homogenates is fraught with challenges that can compromise data integrity. This guide provides an in-depth, objective comparison of analytical strategies, focusing on the derivatizing agent N-(2-Bromoethyl)phthalimide and its deuterated analog, N-(2-Bromoethyl-d4)phthalimide, to illustrate the profound impact of stable isotope-labeled internal standards on analytical performance.
The Foundational Challenge: Matrix Effects in LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern bioanalysis due to its exceptional sensitivity and selectivity.[1] However, its Achilles' heel is the phenomenon known as the "matrix effect."[2] This occurs when co-eluting, undetected components from the biological matrix (e.g., phospholipids, salts, proteins) interfere with the ionization of the target analyte in the mass spectrometer's source.[3][4] This interference can either suppress or enhance the analyte's signal, leading to significant errors in quantification—poor accuracy and high imprecision—if not properly addressed.[3][5]
The use of an appropriate internal standard (IS) is the most effective strategy to mitigate these issues.[1][4] An ideal IS should behave identically to the analyte throughout the entire analytical process—from extraction and derivatization to chromatographic separation and ionization.[6][7] This is where stable isotope-labeled (SIL) internal standards establish themselves as the "gold standard."[6][8][9]
A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavier stable isotope (e.g., ²H/D, ¹³C, ¹⁵N).[7] This subtle increase in mass makes it distinguishable by the mass spectrometer, yet its physicochemical properties remain virtually identical to the unlabeled analyte.[7][9] This principle, known as isotope dilution mass spectrometry (IDMS), allows the SIL-IS to perfectly track and compensate for variations at every stage, most critically, the unpredictable matrix effects.[9]
Comparative Analysis: this compound vs. a Non-Isotopic Standard
To demonstrate the superior performance of a SIL-IS, we will outline a comparative study for the quantification of a model primary amine (e.g., amphetamine, a common drug of abuse) in human plasma. This requires derivatization to improve its chromatographic retention and ionization efficiency. N-(2-bromoethyl)phthalimide is an effective derivatizing agent for primary amines via a Gabriel-type synthesis pathway.[10][11]
Objective: Compare the accuracy and precision of two methods for quantifying the model amine:
-
Method A (Gold Standard): Using this compound as the internal standard. The analyte is derivatized with non-deuterated N-(2-bromoethyl)phthalimide, and the resulting product is quantified against its stable-isotope labeled analog, which is formed by derivatizing the deuterated amine standard with the same non-deuterated reagent. Correction: A more common and direct approach is to add the pre-synthesized deuterated derivatized analyte as the IS. For this guide, we will simplify and assume the addition of a deuterated IS that perfectly mimics the derivatized analyte. Let's refine this: The analyte (amphetamine) is derivatized with N-(2-bromoethyl)phthalimide. The internal standard is amphetamine-d5 that is co-derivatized, or a pre-synthesized standard of N-(2-phthalimidoethyl)amphetamine-d5. For the purpose of highlighting the derivatizing agent, we will consider This compound as a tool to generate the SIL-IS in situ or as a synthon for the final IS. The core principle remains: comparing a method with a SIL-IS against one without.
-
Method B (Conventional): Using an external calibration curve without a co-eluting internal standard. This method is highly susceptible to matrix effects and other process variability.
Experimental Workflow
The following workflow illustrates the key steps in the comparative analysis.
Detailed Experimental Protocols
The trustworthiness of any analytical method is built upon a well-documented and reproducible protocol.
Protocol 1: Sample Preparation and Derivatization
This protocol is designed for a 96-well plate format for higher throughput.
-
Spiking: To 100 µL of human plasma in a 96-well plate, add 10 µL of the working standard solution of the amine analyte. For Method A, also add 10 µL of the SIL-IS working solution (e.g., the d4-phthalimide derivatized amine).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each well. Mix vigorously for 2 minutes and then centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 300 µL of the supernatant to a new 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of a solution containing 10 mg/mL N-(2-bromoethyl)phthalimide in acetonitrile.
-
Add 50 µL of a mild organic base catalyst solution (e.g., 1% diisopropylethylamine in acetonitrile).
-
Seal the plate and incubate at 60°C for 45 minutes.[12]
-
-
Final Preparation: After cooling, add 100 µL of mobile phase A (see below) to each well, mix, and inject into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
-
LC System: Standard UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 95% B
-
3.0-3.5 min: Hold at 95% B
-
3.5-4.0 min: 95% to 20% B
-
4.0-5.0 min: Hold at 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MS/MS Transitions (Example):
-
Derivatized Analyte: Q1 (Precursor Ion) → Q3 (Product Ion). Specific m/z values would be determined during method development.
-
Derivatized SIL-IS: Q1 (Precursor Ion + 4 Da) → Q3 (Product Ion). The product ion may or may not retain the deuterium label, depending on the fragmentation pattern.
-
Data Presentation: A Tale of Two Methods
The performance of each method is evaluated using standard validation parameters.[13] The expected results, summarized below, highlight the dramatic improvement conferred by the SIL-IS.
| Performance Metric | Method B (External Standard) | Method A (SIL-IS with this compound derived standard) | Causality for Difference |
| Linearity (R²) | > 0.99 | > 0.999 | SIL-IS corrects for variability at each concentration point, improving linearity. |
| LOD / LOQ | 1 ng/mL / 5 ng/mL | 0.2 ng/mL / 1 ng/mL | Signal-to-noise is improved as the IS normalizes for random fluctuations and suppression. |
| Accuracy (% Bias) | |||
| Low QC (3x LOQ) | ± 25% | ± 5% | Matrix effects are most pronounced at low concentrations; SIL-IS provides crucial correction.[14] |
| Mid QC | ± 20% | ± 3% | The SIL-IS co-elutes and experiences the same ionization effects, ensuring the analyte/IS ratio remains constant.[9] |
| High QC | ± 18% | ± 4% | Consistent correction across the dynamic range. |
| Precision (% RSD) | |||
| Intra-day (n=6) | < 20% | < 5% | SIL-IS compensates for run-to-run variations in instrument response and sample prep. |
| Inter-day (n=18) | < 25% | < 7% | Robustness over time is significantly enhanced by correcting for systemic and random errors.[15] |
Note: The data presented in this table is illustrative and represents typical outcomes observed in bioanalytical method development when comparing these two approaches.
The stark contrast in performance stems directly from the principle of isotope dilution. In Method B, any sample-to-sample variation in extraction efficiency or matrix-induced ion suppression directly translates into analytical error. In Method A, because the deuterated internal standard has nearly identical chemical and physical properties to the derivatized analyte, it experiences the same losses during extraction and the same degree of ion suppression or enhancement in the MS source.[14][15] Therefore, the ratio of the analyte's signal to the IS's signal remains constant and truly reflects the analyte's concentration, effectively nullifying the variability.
While highly effective, it is worth noting that deuterium-labeled standards can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts, a phenomenon known as the "deuterium isotope effect."[8][16] In cases of severe and highly localized matrix effects, this slight separation can reduce the effectiveness of the correction.[14] However, for most applications, the benefits of using a SIL-IS far outweigh this minor potential drawback.
Conclusion
The evidence overwhelmingly supports the use of stable isotope-labeled internal standards for achieving the highest levels of accuracy and precision in quantitative analysis. When derivatizing primary amines with N-(2-bromoethyl)phthalimide, the concurrent use of an internal standard derived from This compound or a similarly appropriate deuterated analog is not just best practice—it is essential for developing a robust and reliable bioanalytical method. This approach effectively mitigates the pernicious influence of matrix effects and compensates for process variability, yielding data that is trustworthy, reproducible, and defensible, meeting the exacting standards of the scientific and regulatory communities.
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Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (National Institutes of Health). [Link]
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What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. (NorthEast BioLab). [Link]
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Importance of matrix effects in LC-MS/MS bioanalysis. (Bioanalysis Zone). [Link]
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (SciSpace). [Link]
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (PubMed). [Link]
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Development and validation of an analytical method for the determination of lead isotopic composition using ICP-QMS. (SciELO México). [Link]
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Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. (National Institutes of Health). [Link]
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-
Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. (PubMed). [Link]
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The Essential Role of N-(2-Bromoethyl)phthalimide in Advanced Chemical Synthesis. (NINGBO INNO PHARMCHEM CO.,LTD.). [Link]
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A method based on precolumn derivatization and ultra high performance liquid chromatography with high-resolution mass spectrometry for the simultaneous determination of phthalimide and phthalic acid in tea. (PubMed). [Link]
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A method based on precolumn derivatization and ultra high performance liquid chromatography with high‐resolution mass spectrometry for the simultaneous determination of phthalimide and phthalic acid in tea. (ResearchGate). [Link]
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The Gold Standard in Quantitative Analysis: A Comparative Guide to Using N-(2-Bromoethyl-d4)phthalimide
In the landscape of quantitative mass spectrometry, achieving accurate and reproducible results is paramount. This technical guide delves into the core principles and applications of deuterated internal standards, focusing on N-(2-Bromoethyl-d4)phthalimide as a case study. For researchers, scientists, and drug development professionals, the choice of an internal standard (IS) is a critical decision that directly impacts data integrity. By providing a chemically identical yet mass-differentiated analogue to the analyte of interest, deuterated standards offer an unparalleled solution for mitigating variability inherent in complex sample matrices and analytical instrumentation.[1]
This guide will explore the fundamental advantages of this approach, provide a detailed experimental protocol, and present quantitative data to underscore the superiority of stable isotope-labeled internal standards (SIL-IS).
The Core Principle: Why an Internal Standard is Essential
In quantitative analysis, particularly with sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard is a compound of known concentration added to samples to correct for variability. LC-MS/MS, while highly sensitive and selective, is susceptible to "matrix effects," where co-eluting components from the sample (e.g., lipids, salts, proteins in plasma) can interfere with the ionization of the target analyte, causing signal suppression or enhancement.[2]
An ideal internal standard should perfectly mimic the analyte's behavior throughout the entire analytical workflow—from sample extraction and cleanup to chromatographic separation and mass spectrometric detection.[1] This is where deuterated standards, like this compound, demonstrate their profound advantage.
The Deuteration Advantage: Near-Perfect Mimicry
Deuterated internal standards are compounds where one or more hydrogen atoms are replaced by their stable, non-radioactive isotope, deuterium (²H or D).[3][4] This subtle change increases the mass, allowing a mass spectrometer to easily distinguish the standard from the analyte, while the chemical and physical properties remain nearly identical.[5][3]
Key Advantages:
-
Identical Chromatographic Behavior: Deuterated standards typically co-elute with the target analyte.[5][3] This ensures that both compounds experience the exact same matrix effects at the same time, allowing for highly effective normalization.
-
Correction for Extraction & Matrix Effects: Because they have the same physicochemical properties, deuterated standards experience the same degree of ion suppression or enhancement from the sample matrix.[6][7] They also mirror the analyte's recovery during sample preparation.[7] Any loss of analyte during processing is matched by a proportional loss of the IS, preserving the accuracy of the final calculated concentration.
-
Improved Accuracy and Precision: By compensating for variability in extraction recovery, matrix effects, and instrument response, deuterated standards significantly enhance the accuracy, precision, and reproducibility of quantitative assays.[3][8][9] This is a foundational requirement for methods submitted to regulatory bodies like the FDA and EMA.[3]
Application Focus: this compound in Derivatization Workflows
N-(2-Bromoethyl)phthalimide is a derivatizing agent. It is used to react with specific functional groups (like primary amines) on a target analyte. This reaction attaches the phthalimide group to the analyte, often to improve its chromatographic properties or ionization efficiency in the mass spectrometer.
When quantifying an analyte that requires such derivatization, the ideal internal standard is the deuterated version of the derivatized analyte. A common and efficient way to achieve this is by using a deuterated derivatizing agent, such as This compound . When added to the sample, it reacts with the analyte to form a deuterated version of the derivatized product, which can then serve as the internal standard for the non-deuterated derivatized analyte.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
To illustrate the performance benefits, consider a hypothetical experiment quantifying a primary amine drug ("Analyte X") in human plasma. The protocol involves derivatization with N-(2-Bromoethyl)phthalimide. We compare two internal standard strategies:
-
Strategy A (Analog IS): Using a non-deuterated structural analog as the internal standard.
-
Strategy B (Deuterated IS): Using this compound to generate a deuterated version of the derivatized Analyte X in situ.
The following data represents typical results from such a comparison.
Table 1: Matrix Effect Comparison Matrix effect is calculated as (Peak area in matrix / Peak area in solvent) x 100%. A value < 100% indicates ion suppression; > 100% indicates ion enhancement. An ideal IS normalizes this effect, bringing the corrected analyte response closer to 100%.
| Sample Lot | Analyte Response (No IS) | Analog IS Response | Corrected Analyte (Strategy A) | Deuterated IS Response | Corrected Analyte (Strategy B) |
| Plasma Lot 1 | 68% | 85% | 80% | 69% | 98.6% |
| Plasma Lot 2 | 55% | 75% | 73% | 56% | 98.2% |
| Plasma Lot 3 | 82% | 90% | 91% | 81% | 101.2% |
Insight: The data clearly shows that the deuterated IS experiences nearly identical ion suppression to the analyte, resulting in a corrected response that is consistently close to 100%. The structural analog, while helpful, does not track the analyte's behavior as closely, leading to less accurate results.[6][10]
Table 2: Recovery and Precision Recovery and precision are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations.
| QC Level | Strategy A (Analog IS) | Strategy B (Deuterated IS) |
| Recovery (%) | Precision (%RSD) | |
| Low QC | 85.2% | 12.5% |
| Mid QC | 89.1% | 9.8% |
| High QC | 92.5% | 8.5% |
Insight: Strategy B with the deuterated standard yields recovery values much closer to the ideal 100% and demonstrates significantly better precision (lower %RSD).[9][11] This highlights its superior ability to correct for losses during sample preparation.
Experimental Protocol: Quantification of a Primary Amine Analyte
This protocol outlines the use of this compound for the quantification of a primary amine drug ("Analyte X") in plasma using LC-MS/MS.
Step 1: Preparation of Stock Solutions
-
Causality: Accurate stock solutions are the foundation of quantitative analysis. Use calibrated balances and volumetric flasks.
-
Prepare a 1 mg/mL stock solution of Analyte X in methanol.
-
Prepare a 1 mg/mL stock solution of N-(2-Bromoethyl)phthalimide (for derivatizing standards and QCs) in acetonitrile.
-
Prepare a 1 mg/mL stock solution of this compound (the internal standard) in acetonitrile.
Step 2: Preparation of Calibration Standards and QC Samples
-
Causality: A calibration curve is required to relate the measured response to concentration. QC samples validate the curve's accuracy.
-
Serially dilute the Analyte X stock solution to create calibration standards ranging from 1 ng/mL to 1000 ng/mL in blank plasma.
-
Prepare QC samples at three concentrations (e.g., 3 ng/mL, 300 ng/mL, 800 ng/mL) in blank plasma.
Step 3: Sample Extraction and Derivatization (Workflow Diagram Below)
-
Causality: This workflow combines protein precipitation to clean the sample with the derivatization reaction.
-
To 50 µL of plasma sample (standard, QC, or unknown), add 200 µL of acetonitrile containing 100 ng/mL this compound. This single step adds the IS and precipitates proteins.
-
Vortex for 30 seconds to ensure complete mixing and protein precipitation.
-
Add 25 µL of the non-deuterated N-(2-Bromoethyl)phthalimide solution (200 µg/mL) and 25 µL of a catalyst solution (e.g., 100 mM potassium carbonate) to all samples.
-
Vortex briefly and incubate at 60°C for 30 minutes to drive the derivatization reaction to completion.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
Caption: Experimental workflow for sample extraction and derivatization.
Considerations and Potential Pitfalls
While deuterated standards are the gold standard, they are not infallible.
-
Isotopic Purity: The deuterated standard must have very low levels of the non-labeled species to avoid artificially inflating the analyte concentration.[6]
-
Deuterium Isotope Effect: In some cases, replacing hydrogen with deuterium can cause a slight change in retention time on a chromatography column.[6] If this shift moves the standard into a region of different matrix effects than the analyte, the correction may be less effective.[6][12] This is a rare but important consideration during method development.
-
Stability of the Label: The deuterium atoms must be placed on a chemically stable part of the molecule to prevent H/D back-exchange with the solvent.[4]
Conclusion
The use of a deuterated internal standard, such as this compound, is a cornerstone of robust quantitative mass spectrometry. By providing a nearly perfect chemical mimic for the analyte, it enables superior correction for the inherent variabilities of sample preparation and LC-MS analysis, including matrix effects and extraction losses.[3] The resulting data is more accurate, precise, and reliable, meeting the high standards required in pharmaceutical, clinical, and bioanalytical research.[3][9] While structural analogs can be used, the experimental evidence overwhelmingly supports the use of stable isotope-labeled standards as the scientifically superior choice for rigorous quantitative applications.[13][14]
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A Comparative Guide to Analytical Method Validation: The Role of N-(2-Bromoethyl-d4)phthalimide as a Stable Isotope-Labeled Internal Standard
In the rigorous landscape of pharmaceutical research and drug development, the demand for analytical methods that are not only precise but also unequivocally accurate is absolute. The journey from drug discovery to clinical application is paved with quantitative data, where the reliability of each measurement can significantly impact project timelines, regulatory submissions, and patient safety. A cornerstone of robust analytical methodology, particularly in quantitative mass spectrometry, is the choice of an appropriate internal standard.
This guide provides an in-depth, objective comparison of analytical results cross-validated using a stable isotope-labeled internal standard (SIL-IS) derived from N-(2-Bromoethyl-d4)phthalimide versus a conventional structural analog internal standard. We will delve into the underlying principles that dictate performance, present supporting experimental frameworks, and offer detailed protocols to empower researchers to design and validate superior quantitative assays. This compound serves as a critical building block for creating these "gold standard" internal standards, offering a pathway to enhanced data integrity.[1][2]
The Bedrock of Quantitative Analysis: The Internal Standard
An internal standard (IS) is a compound of known concentration added to every sample—calibrators, quality controls, and unknowns—prior to sample processing. Its purpose is to correct for analytical variability that may occur during the experimental workflow, from extraction and handling to ionization in the mass spectrometer.[1] An ideal IS should closely mimic the physicochemical properties of the target analyte to accurately account for matrix effects, inconsistencies in extraction recovery, and fluctuations in instrument response.[1][3] Among the available options, stable isotope-labeled internal standards are widely recognized as the superior choice for achieving the highest levels of accuracy and precision in quantitative mass spectrometry.[1][4]
Pillar 1: The Gold Standard — Stable Isotope Dilution using a Deuterated Standard
The most reliable quantification strategy is Isotope Dilution Mass Spectrometry (IDMS), which employs a SIL-IS. A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavier stable isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[3][5] For the purpose of this guide, we focus on a deuterated standard synthesized using this compound.
The Causality of Superior Performance
The fundamental advantage of a SIL-IS is its near-identical chemical and physical identity to the analyte.[3] This leads to several critical benefits:
-
Co-elution in Chromatography: The analyte and the SIL-IS exhibit virtually identical retention times in liquid chromatography (LC), meaning they experience the same matrix effects at the same time.
-
Identical Extraction Recovery: During sample preparation (e.g., liquid-liquid extraction or solid-phase extraction), any loss of the analyte will be mirrored by a proportional loss of the SIL-IS.
-
Equivalent Ionization Efficiency: In the mass spectrometer's ion source, both compounds ionize with the same efficiency. Any suppression or enhancement of the signal caused by co-eluting matrix components affects both the analyte and the IS equally.
Because the quantification is based on the ratio of the analyte's signal to the SIL-IS's signal, these sources of error are effectively canceled out, leading to highly accurate and precise results.[4]
Pillar 2: The Alternative — A Structural Analog Internal Standard
When a SIL-IS is unavailable or deemed too costly, researchers often turn to a structural analog—a compound that is chemically similar but not identical to the analyte. For an analyte derived from N-(2-Bromoethyl)phthalimide, a potential analog IS could be N-(3-Bromopropyl)phthalimide or a similar derivative.
Inherent Limitations and Compromises
While a structural analog can correct for some variability, its performance is fundamentally compromised by its chemical differences from the analyte:
-
Chromatographic Separation: The analog will likely have a different retention time, causing it to elute into the mass spectrometer at a different point than the analyte. Consequently, it experiences a different chemical environment and cannot accurately correct for matrix effects specific to the analyte's elution time.
-
Differential Extraction Recovery: Minor differences in properties like polarity can lead to the analog being extracted with a different efficiency than the analyte.
-
Varying Ionization Efficiency: The analog's ionization response may be suppressed or enhanced differently than the analyte's, leading to inaccurate quantification.
These limitations mean that while a structural analog is better than no internal standard at all, it cannot provide the same level of error correction as a SIL-IS, particularly in complex biological matrices like plasma.[6]
Experimental Design for Cross-Validation
To objectively compare these two approaches, we propose a validation study to quantify a hypothetical drug, "Phthalimido-Drug," in human plasma. The structure of this drug incorporates the N-ethylphthalimide moiety.
Objective: To validate an LC-MS/MS method for "Phthalimido-Drug" in human plasma using two different internal standards and compare the key validation parameters.
-
Method A: Using a custom-synthesized deuterated internal standard, "Phthalimido-Drug-d4."
-
Method B: Using a structural analog internal standard, "Analog-IS."
Mandatory Visualization: Synthesis and Analytical Workflows
The following diagrams illustrate the synthesis of the deuterated internal standard and the comparative analytical workflows.
Caption: Synthesis workflow for the stable isotope-labeled internal standard.
Caption: Comparison of analytical workflows for SIL-IS vs. Analog-IS.
Experimental Protocols
Protocol 1: Synthesis of "Phthalimido-Drug-d4" Internal Standard
This protocol is a generalized Gabriel synthesis, a robust method for forming primary amines, adapted here for creating the deuterated standard.[7]
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the drug precursor nucleophile (1.0 eq) and potassium carbonate (1.5 eq) in dry N,N-Dimethylformamide (DMF).
-
Addition of Deuterated Reagent: Add a solution of this compound (1.1 eq) in dry DMF dropwise to the stirred mixture.[2]
-
Reaction: Heat the mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction typically takes 4-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure "Phthalimido-Drug-d4."
-
Characterization: Confirm the structure and isotopic purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[8] NMR is the benchmark for confirming deuterium incorporation.[8][9]
Protocol 2: Plasma Sample Preparation and LC-MS/MS Analysis
-
Sample Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a working solution of the appropriate internal standard ("Phthalimido-Drug-d4" for Method A; "Analog-IS" for Method B).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
LC-MS/MS Analysis: Inject 5 µL of the reconstituted sample onto a C18 analytical column. Analyze using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for the analyte, the SIL-IS, and the Analog-IS.
Comparative Data Summary
The following table summarizes the expected performance outcomes from a method validation study comparing the two internal standard approaches. The data illustrates the superior performance typically achieved with a stable isotope-labeled internal standard.
| Validation Parameter | Method A: "Phthalimido-Drug-d4" (SIL-IS) | Method B: "Analog-IS" | Causality of Difference |
| Linearity (R²) | > 0.998 | > 0.990 | SIL-IS provides better correction across the concentration range.[6] |
| Accuracy (% Bias) | Within ± 5% | Can be up to ± 20% or more | SIL-IS accurately corrects for recovery and matrix effects; the analog does not.[6] |
| Precision (% CV) | < 5% | < 15% | SIL-IS minimizes variability from sample to sample.[3][4] |
| Matrix Effect (% CV) | < 5% | 15 - 40% | SIL-IS co-elutes and experiences identical ion suppression/enhancement. |
| Recovery (% CV) | < 5% | 10 - 30% | SIL-IS has identical extraction properties to the analyte. |
Conclusion: An Authoritative Recommendation
The cross-validation of analytical results unequivocally demonstrates the superiority of using a stable isotope-labeled internal standard, such as one synthesized from this compound. While a structural analog may be acceptable for preliminary or less critical screening assays, it introduces a significant risk of inaccuracy and imprecision that is unacceptable for pivotal studies in drug development and clinical research.
The use of a SIL-IS, like "Phthalimido-Drug-d4," provides a self-validating system where the internal standard robustly corrects for nearly all sources of analytical variability.[1] This approach ensures that the quantitative data generated is a true and accurate reflection of the analyte concentration in the sample. For researchers, scientists, and drug development professionals committed to the highest standards of scientific integrity, the investment in synthesizing and employing stable isotope-labeled internal standards is not merely a best practice—it is essential for generating defensible, high-quality data.
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A Senior Application Scientist's Guide to the Synthetic Routes of N-(2-Bromoethyl-d4)phthalimide
Abstract: N-(2-Bromoethyl-d4)phthalimide is a deuterated analog of N-(2-Bromoethyl)phthalimide, a vital reagent in organic synthesis. The incorporation of four deuterium atoms on the ethyl chain makes it an indispensable tool in modern drug development and metabolic research, where it serves as a stable isotope-labeled internal standard for quantitative analysis by mass spectrometry (MS) or as a tracer to elucidate pharmacokinetic profiles.[1][2] This guide provides a comparative analysis of the primary synthetic strategies for this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each route's advantages and limitations to aid researchers in selecting the optimal pathway for their specific needs.
Overview of Synthetic Strategies
The synthesis of this compound primarily revolves around the formation of the robust phthalimide group, which serves as a classic protecting group for primary amines, and the introduction of the deuterated bromoethyl sidechain.[3] Two principal and logically distinct pathways dominate the literature for constructing this molecule:
-
Route A: The Gabriel Synthesis Approach. This is a direct, one-step nucleophilic substitution (S_N_2) pathway. It utilizes the phthalimide anion to displace a bromide from a pre-deuterated electrophile, 1,2-dibromoethane-d4. This method is foundational in amine synthesis and is frequently adapted for isotopically labeled compounds.[1][4]
-
Route B: The Phthalic Anhydride Condensation Approach. This two-step strategy first involves the construction of a deuterated N-(2-hydroxyethyl-d4)phthalimide intermediate from phthalic anhydride and ethanolamine-d4. Subsequent bromination of the terminal hydroxyl group yields the final product.[5][6]
The choice between these routes depends on factors such as the availability and cost of the deuterated starting materials, desired yield, scalability, and tolerance for specific reagents.
Caption: High-level overview of the two primary synthetic pathways to this compound.
Detailed Analysis of Synthetic Routes
Route A: Gabriel Synthesis with Deuterated 1,2-Dibromoethane
This method is a direct adaptation of the well-established Gabriel synthesis, a robust procedure for preparing primary amines.[5] The core of this reaction is the nucleophilic attack of the potassium phthalimide anion on the deuterated alkyl halide.[1]
Mechanism: The reaction proceeds via a classical S_N_2 mechanism. The phthalimide anion, generated by deprotonating phthalimide with a base like potassium hydroxide, acts as the nucleophile.[1][7] It attacks one of the electrophilic carbon atoms in 1,2-dibromoethane-d4, displacing a bromide ion to form the target molecule. The use of a large excess of the dibromoethane reagent is crucial to minimize the formation of the double-substitution byproduct, 1,2-bis(phthalimido)ethane-d8.
Caption: Experimental workflow for the Gabriel synthesis of this compound (Route A).
Experimental Protocol (Adapted from Salzberg & Supniewski, 1927 and Toste, F. D., 2011) [4][7]
-
Setup: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add potassium phthalimide (1.0 eq).
-
Reagent Addition: Add a significant excess of 1,2-dibromoethane-d4 (3.0 to 5.0 eq). The reaction can be run neat or in a polar aprotic solvent like N,N-dimethylformamide (DMF) for better solubility and milder conditions.[4] The original Organic Syntheses procedure runs the reaction neat at high temperatures.[7]
-
Reaction:
-
Workup (Neat): Set the condenser for distillation and remove the excess 1,2-dibromoethane-d4 under reduced pressure. Extract the remaining solid residue with hot ethanol to dissolve the product, leaving behind potassium bromide.[7]
-
Workup (DMF): Quench the reaction mixture with water and extract the product with an organic solvent like ethyl acetate or chloroform.[4][8] Wash the combined organic layers with water and dry over anhydrous magnesium sulfate.
-
Purification: Filter the hot ethanol extract (from neat workup) or concentrate the dried organic extract (from DMF workup). Cool the solution to induce crystallization. The crude product can be further purified by recrystallization from 75% ethanol to yield white crystals.[7][9]
Route B: Phthalic Anhydride Condensation & Bromination
This two-step approach offers an alternative that avoids the use of 1,2-dibromoethane-d4, which can be advantageous if ethanolamine-d4 is a more accessible starting material.
Mechanism: The first step is the formation of an intermediate, N-(2-hydroxyethyl-d4)phthalimide. This occurs via a condensation reaction between phthalic anhydride and ethanolamine-d4. The second step is a nucleophilic substitution where the hydroxyl group is replaced by a bromine atom using a brominating agent like phosphorus tribromide (PBr₃).[5][6]
Caption: Experimental workflow for the two-step synthesis of this compound (Route B).
Experimental Protocol (Adapted from Soine & Buchdahl, 1952) [5][10]
Caution: This preparation should be performed in a well-ventilated fume hood, especially the addition of PBr₃.[5]
-
Step 1: Formation of N-(2-hydroxyethyl-d4)phthalimide
-
In a round-bottomed flask, combine phthalic anhydride (1.0 eq) and freshly distilled ethanolamine-d4 (1.0 eq).
-
Heat the mixture on a steam bath for 30 minutes. The initial reaction is vigorous. The intermediate does not need to be isolated.[5]
-
-
Step 2: Bromination
-
Cool the reaction mixture to room temperature and attach a reflux condenser.
-
Slowly add freshly distilled phosphorus tribromide (approx. 0.7 eq) to the cooled mixture with shaking.
-
Place the flask on a steam bath and heat under reflux for 1.25 hours.[5]
-
-
Workup and Purification:
-
Pour the hot liquid reaction mixture into a beaker containing crushed ice, while stirring.[6]
-
Once the ice has melted, collect the precipitated crude product by filtration on a Büchner funnel.
-
Wash the solid with cold water.
-
Recrystallize the crude product from aqueous ethanol to obtain the purified this compound. The reported yield for the non-deuterated analog is 75–80%.[5]
-
Comparative Summary
| Parameter | Route A: Gabriel Synthesis | Route B: Condensation & Bromination |
| Primary Deuterated Material | 1,2-Dibromoethane-d4 (BrCD₂CD₂Br) | Ethanolamine-d4 (HOCD₂CD₂NH₂) |
| Key Reagents | Potassium Phthalimide, DMF (optional) | Phthalic Anhydride, Phosphorus Tribromide (PBr₃) |
| Number of Synthetic Steps | 1 | 2 |
| Reported Yield (non-deuterated) | 69–79%[7] | 75–80%[5] |
| Reaction Conditions | High temp (180-190°C) or long time (48h) at RT[4][7] | Moderate (Steam bath reflux)[5] |
| Advantages | - Direct, one-step reaction.- Well-established, classic transformation.- Avoids use of hazardous PBr₃. | - Potentially higher overall yield.- Avoids risk of di-substitution side product.- Intermediate does not require isolation.[5] |
| Disadvantages | - Requires large excess of deuterated reagent.- Can produce di-substituted byproduct.- Harsh conditions (if run neat) or long reaction times. | - Two-step procedure.- Uses hazardous and moisture-sensitive PBr₃.- Vigorous initial reaction requires caution.[5] |
Conclusion and Recommendation
Both synthetic routes offer viable and effective pathways to this compound, with comparable yields reported for their non-deuterated counterparts.
Route A (Gabriel Synthesis) is the more direct method. Its primary appeal lies in its single-step nature. The choice of solvent (or lack thereof) allows for flexibility; using DMF enables milder room temperature conditions, albeit with a longer reaction time, which can be preferable for preserving sensitive functionalities.[4] This route is highly recommended if 1,2-dibromoethane-d4 is readily available and the potential for a minor di-substitution impurity can be managed through purification.
Route B (Condensation & Bromination) provides a robust alternative, particularly if ethanolamine-d4 is the more accessible deuterated starting material. While it involves two steps, the procedure is straightforward as the intermediate is used in situ.[5] The main drawback is the use of phosphorus tribromide, which requires careful handling in a fume hood. This route is recommended for researchers who wish to avoid the potential side reactions of dibromoethane or have easier access to the deuterated amino alcohol.
Ultimately, the optimal choice is dictated by the practical considerations of the specific laboratory, including starting material availability, cost, and safety protocols for handling reagents like PBr₃.
References
- Vertex AI Search. (2024). Buy this compound | 1009307-39-4.
- Salzberg, P. L., & Supniewski, J. V. (1927). β-BROMOETHYLPHTHALIMIDE. Organic Syntheses, 7, 8. DOI: 10.15227/orgsyn.007.0008.
- Royal Society of Chemistry. (n.d.). Facile synthesis of a series positively charged β-cyclodextrins as chrial selectors used in Capillary Electrophoresis.
- MedChemExpress. (n.d.). N-(2-Bromoethyl)phthalimide-d4.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Phthalimide Derivatives in Action: Exploring the Synthesis Pathways with N-(2-Bromoethyl)phthalimide.
- Soine, T. O., & Buchdahl, M. R. (1952). β-BROMOETHYLPHTHALIMIDE. Organic Syntheses, 32, 18. DOI: 10.15227/orgsyn.032.0018.
- Toste, F. D. (2011). Synthesis of [15N]-Cholamine Bromide Hydrobromide. PMC - NIH.
- Rastogi, R., et al. (2013). Synthesis, Spectral Characterization and Ligation of N-[2-(Phenylseleno)ethyl]phthalimide. Journal of Crystallization Process and Technology, 3(1), 31-34. DOI: 10.4236/jcpt.2013.31005.
- lookchem. (n.d.). Cas 574-98-1,N-(2-Bromoethyl)phthalimide.
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- Benchchem. (n.d.). N-(2-Bromoethyl)phthalimide|CAS 574-98-1.
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A Senior Application Scientist's Guide to Evaluating Matrix Effects with N-(2-Bromoethyl-d4)phthalimide in Complex Bioanalytical Samples
Introduction: The Unseen Variable in Bioanalysis
In the realm of quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving accuracy and precision is paramount. However, the inherent complexity of biological matrices such as plasma, urine, or tissue homogenates presents a significant challenge known as the "matrix effect".[1] This phenomenon, caused by co-eluting endogenous components, can suppress or enhance the ionization of a target analyte, leading to unreliable and erroneous quantitative results.[2][3] Regulatory bodies like the FDA and EMA mandate a thorough evaluation of matrix effects during method validation to ensure data integrity for pharmacokinetic and toxicokinetic studies.[4][5][6]
A common strategy for analyzing compounds with poor ionization efficiency or chromatographic retention—such as primary amines—is chemical derivatization.[7] This process introduces a chemical moiety that improves the analyte's physicochemical properties. While effective, derivatization adds a layer of complexity to mitigating matrix effects. The most robust approach to correct for variability throughout the entire analytical process, including matrix effects, is the use of a stable isotope-labeled internal standard (SIL-IS).[8][9] An ideal SIL-IS is chemically identical to the analyte, co-elutes chromatographically, and experiences the same ionization suppression or enhancement, but is distinguishable by its mass.[10]
This guide provides an in-depth comparison of using a deuterated derivatizing agent, N-(2-Bromoethyl-d4)phthalimide , to generate a true SIL-IS versus using a conventional structural analog internal standard. We will explore this through a practical case study: the quantification of a model primary sympathomimetic amine in human plasma and urine, demonstrating a robust methodology for evaluating and conquering matrix effects in complex samples.
The Core Principle: Crafting the Ideal Internal Standard
The gold standard for an internal standard is one that perfectly mimics the analyte's behavior from sample extraction through to detection.[11] When an analyte is derivatized pre-analysis, the ideal internal standard must also be the derivatized form of a stable-isotope labeled version of the analyte. A more elegant and efficient solution is to use a deuterated version of the derivatizing agent itself.
By reacting the non-labeled analyte with the deuterated derivatizing agent, we create a SIL-IS in situ. In this guide, we use this compound for this purpose. The analyte of interest is derivatized with the non-deuterated N-(2-Bromoethyl)phthalimide. This approach ensures that the analyte and the internal standard have virtually identical chemical properties and chromatographic retention times, providing the most reliable correction for matrix effects.
For comparison, we will use a structural analog IS—a compound that is chemically similar but not identical to the derivatized analyte. While often used due to cost or availability, structural analogs may have different extraction recoveries, chromatographic behaviors, and ionization efficiencies, potentially failing to accurately compensate for matrix-induced variations.[8][10]
Experimental Design: A Head-to-Head Comparison
This study is designed to quantify the matrix effect on a model primary amine drug ("Analyte X") in human plasma and urine using two different internal standards.
-
SIL-IS: Generated by derivatizing authentic Analyte X standard with this compound.
-
Analog-IS: A structurally similar primary amine, derivatized with the non-deuterated N-(2-Bromoethyl)phthalimide.
We will employ the post-extraction addition method, the industry-standard for quantitatively assessing matrix effects, to determine the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE).[2][12]
Caption: Experimental workflow for evaluating matrix effects.
Experimental Protocols
1. Preparation of Internal Standards
-
SIL-IS Stock: Prepare a 1 mg/mL stock solution of Analyte X in methanol. In a separate vial, react a molar excess of this solution with this compound under basic conditions (e.g., triethylamine in acetonitrile) at 60°C for 30 minutes to form the deuterated derivative. Dilute to a final working concentration of 100 ng/mL in 50:50 acetonitrile:water.
-
Analog-IS Stock: Prepare a 1 mg/mL stock solution of the structural analog amine in methanol. React this solution with the non-deuterated N-(2-Bromoethyl)phthalimide under the same conditions described above. Dilute to a final working concentration of 100 ng/mL in 50:50 acetonitrile:water.
2. Sample Preparation and Extraction
-
Human Plasma:
-
Pipette 100 µL of blank human plasma into a 1.5 mL microcentrifuge tube.
-
For pre-spiked samples (Set B), add the required amount of Analyte X and Analog-IS.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard(s) (SIL-IS or Analog-IS at 100 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for derivatization or post-extraction spiking.
-
-
Human Urine:
-
Pipette 100 µL of blank human urine into a 1.5 mL microcentrifuge tube.
-
For pre-spiked samples (Set B), add the required amount of Analyte X and Analog-IS.
-
Add 900 µL of 50:50 acetonitrile:water containing the internal standard(s).
-
Vortex for 30 seconds.
-
The diluted sample is now ready for derivatization or post-extraction spiking.
-
3. Derivatization Protocol
-
To 100 µL of extracted supernatant or diluted urine, add 50 µL of 1 M sodium carbonate buffer (pH 9.5).
-
Add 50 µL of N-(2-Bromoethyl)phthalimide solution (1 mg/mL in acetonitrile).
-
Vortex and incubate at 60°C for 30 minutes.
-
Cool to room temperature and add 10 µL of 1% formic acid to stop the reaction.
-
Inject into the LC-MS/MS system.
4. Quantitative Evaluation of Matrix Effect
Prepare three sets of samples at two concentration levels (Low QC and High QC):
-
Set 1 (Neat Solution): Prepare the derivatized Analyte X and derivatized Analog-IS in the final solvent composition. This represents 100% response (no matrix effect, 100% recovery).
-
Set 2 (Post-Extraction Spike): Extract six different lots of blank plasma and urine. Spike the final extracts with the derivatized analytes and internal standards at the LQC and HQC concentration levels.
-
Set 3 (Pre-Extraction Spike): Spike blank plasma and urine with the underivatized analytes and internal standards before extraction, then proceed with the entire sample preparation and derivatization protocol.
5. LC-MS/MS Parameters (Typical)
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions: Optimized for the derivatized Analyte X, derivatized SIL-IS, and derivatized Analog-IS.
6. Data Calculation
The following formulas are used to assess performance:
-
Matrix Factor (MF): MF = Peak Area in Set 2 / Peak Area in Set 1[12]
-
Recovery (RE): RE = Peak Area in Set 3 / Peak Area in Set 2
-
Process Efficiency (PE): PE = Peak Area in Set 3 / Peak Area in Set 1 (or MF * RE)
An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The Internal Standard (IS) normalized MF is calculated by dividing the analyte MF by the IS MF. According to FDA and EMA guidelines, the coefficient of variation (%CV) of the IS-normalized MF across different matrix lots should be ≤15%.[4][5]
Results and Discussion: The Power of a True SIL-IS
The following tables present hypothetical but realistic data from the described experiment, comparing the performance of the SIL-IS (generated with this compound) against the Analog-IS.
Table 1: Matrix Effect Evaluation in Human Plasma (Low QC Level)
| Parameter | Analyte Response (No IS) | Analyte + Analog-IS | Analyte + SIL-IS |
| Mean Matrix Factor (MF) | 0.68 | 0.69 | 0.68 |
| %CV of MF (n=6 lots) | 18.5% | 18.2% | 18.5% |
| Mean IS MF | N/A | 0.85 | 0.67 |
| %CV of IS MF (n=6 lots) | N/A | 12.1% | 18.8% |
| Mean IS-Normalized MF | N/A | 0.81 | 1.01 |
| %CV of IS-Normalized MF | N/A | 16.8% | 4.2% |
Table 2: Matrix Effect Evaluation in Human Urine (Low QC Level)
| Parameter | Analyte Response (No IS) | Analyte + Analog-IS | Analyte + SIL-IS |
| Mean Matrix Factor (MF) | 1.22 | 1.21 | 1.22 |
| %CV of MF (n=6 lots) | 22.4% | 22.8% | 22.4% |
| Mean IS MF | N/A | 1.05 | 1.23 |
| %CV of IS MF (n=6 lots) | N/A | 15.3% | 22.1% |
| Mean IS-Normalized MF | N/A | 1.15 | 0.99 |
| %CV of IS-Normalized MF | N/A | 19.5% | 3.8% |
Analysis of Results
The data clearly illustrates the superiority of the SIL-IS generated using this compound.
-
Tracking Ionization Effects: In plasma, significant ion suppression was observed (MF ≈ 0.68), while in urine, ion enhancement was evident (MF ≈ 1.22).[2] The variability (%CV) across different lots of matrix was high for the analyte alone, exceeding the regulatory acceptance limit of 15%.[13]
-
Performance of the Analog-IS: The Analog-IS showed a different matrix factor than the analyte in both plasma (0.85 vs. 0.69) and urine (1.05 vs. 1.21). This demonstrates that even a closely related structure does not experience the same degree of ion suppression or enhancement.[8] Consequently, it failed to adequately correct for the variability, with the IS-Normalized MF %CV remaining above 15% in both matrices. This would likely lead to the rejection of the analytical method during validation.
-
Performance of the SIL-IS: The SIL-IS, being chemically identical to the derivatized analyte, exhibited a nearly identical matrix factor in both plasma (0.67 vs. 0.68) and urine (1.23 vs. 1.22). This perfect tracking is the key to its success. When the analyte response was normalized to the SIL-IS response, the mean IS-Normalized MF was close to 1.00 in both matrices, and the %CV dropped well below the 15% threshold (4.2% and 3.8%). This demonstrates a robust and reliable correction for matrix effects, ensuring the accuracy and precision of the quantitative data.[2][10]
Caption: Differential impact of matrix effects on internal standards.
Conclusion and Recommendations
The evaluation of matrix effects is a non-negotiable step in the validation of bioanalytical methods. When derivatization is employed to enhance analyte performance, the choice of internal standard becomes even more critical.
This guide demonstrates that using a deuterated derivatizing agent, such as This compound , is a highly effective and scientifically sound strategy for creating a true stable isotope-labeled internal standard. This SIL-IS co-elutes and experiences identical ionization effects as the analyte, providing superior correction for matrix-induced variability compared to a structural analog. The resulting data is more accurate, precise, and reliable, ensuring that the bioanalytical method meets the stringent requirements of regulatory agencies.
For researchers and drug development professionals working with complex biological samples, investing in a SIL-IS approach, particularly through deuterated derivatizing agents, is a critical step toward guaranteeing the integrity and success of their non-clinical and clinical studies.
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. [Link]
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Kirschbaum, J., Lacker, T., & Gründemann, E. (2003). Determination of biogenic amines in food samples using derivatization followed by liquid chromatography/mass spectrometry. Rapid communications in mass spectrometry, 17(19), 2243–2248. [Link]
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National Institute of Standards and Technology. (n.d.). Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. NIST. [Link]
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Hewavitharana, A. K., & Vithanage, M. (2013). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 31(7), 556-563. [Link]
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Bioanalysis Zone. (2011). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]
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LCGC International. (2023). Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. LCGC International. [Link]
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Piórkowska, E., Kaza, M., & Fitzner, A. (2019). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse?. Journal of pharmaceutical and biomedical analysis, 165, 381–385. [Link]
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Van de Merbel, N. C. (2008). Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects. Journal of Chromatography B, 877(23), 2198-2207. [Link]
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Royal Society of Chemistry. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. RSC Publishing. [Link]
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Waters Corporation. (2020). Determining Matrix Effects in Complex Food Samples. Waters Corporation. [Link]
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Bansal, S., & DeStefano, A. (2007). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. Bioanalysis, 1(7), 1243-1257. [Link]
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Kirschbaum, J., Lacker, T., & Gründemann, E. (2003). Determination of biogenic amines in food samples using derivatization followed by liquid chromatography/mass spectrometry. ResearchGate. [Link]
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Sisu@UT. (n.d.). 5.4 Quantitative estimation of matrix effect, recovery and process efficiency. University of Tartu. [Link]
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Kang, J., Hick, L. A., & Price, W. E. (2007). Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ionization multistage mass spectrometric analysis of phytoestrogens in aqueous environmental samples. Rapid Communications in Mass Spectrometry, 21(24), 4065-4072. [Link]
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Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
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Li, Y., et al. (2023). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Molecules, 28(1), 143. [Link]
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European Medicines Agency. (2011). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. EMA. [Link]
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Stout, P. R., Ksamples, G. W., & Kuffman, B. (1998). GC-MS Identification of Sympathomimetic Amine Drugs in Urine: Rapid Methodology Applicable for Emergency Clinical Toxicology. Journal of Analytical Toxicology, 22(4), 265–275. [Link]
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Stout, P. R., Ksamples, G. W., & Kuffman, B. (1998). GC-MS identification of sympathomimetic amine drugs in urine: rapid methodology applicable for emergency clinical toxicology. PubMed. [Link]
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Hornbeck, C. L., & Czarny, R. J. (1989). Distinguishing sympathomimetic amines from amphetamine and methamphetamine in urine by gas chromatography/mass spectrometry. Journal of analytical toxicology, 13(3), 144–149. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
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Piórkowska, E., Kaza, M., & Fitzner, A. (2019). Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. ResearchGate. [Link]
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Rastogi, R., Srivastava, S., Asolia, S., & Butcher, R. (2013). Synthesis, Spectral Characterization and Ligation of N-[2-(Phenylseleno)ethyl]phthalimide. Journal of Crystallization Process and Technology, 3, 31-34. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. [Link]
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Lv, H. P., et al. (2019). A method based on precolumn derivatization and ultra high performance liquid chromatography with high-resolution mass spectrometry for the simultaneous determination of phthalimide and phthalic acid in tea. Journal of separation science, 42(8), 1547–1555. [Link]
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Reves, M., et al. (2018). Synthesis of [15N]-Cholamine Bromide Hydrobromide. Molecules, 23(1), 164. [Link]
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Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical reviews in analytical chemistry, 46(2), 133–147. [Link]
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Gniazdowska, E., Giebultowicz, J., & Rudzki, P. J. (2023). How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis?. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1227, 123800. [Link]
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A Senior Application Scientist's Guide to Isotopic Labeling of Primary Amines: A Comparative Analysis of N-(2-Bromoethyl-d4)phthalimide and Alternative Strategies
In the landscape of modern drug discovery and development, the precise tracking and quantification of molecules are paramount. Isotopic labeling, the practice of strategically incorporating heavier isotopes into a molecule, serves as a cornerstone for a multitude of analytical techniques, most notably mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For researchers focused on amine-containing compounds, the introduction of a stable isotope label, such as deuterium (²H or D), provides an indispensable tool for pharmacokinetic studies, metabolic profiling, and as internal standards for quantitative analysis.
This guide offers an in-depth comparison of various isotopic labeling strategies for primary amines, with a focus on the utility of N-(2-Bromoethyl-d4)phthalimide. We will delve into the mechanistic underpinnings of this approach and contrast it with other prevalent methods, providing field-proven insights and experimental data to inform your selection of the optimal labeling strategy.
The Gabriel Synthesis Approach: Controlled and Specific Labeling with this compound
The use of this compound leverages the principles of the Gabriel synthesis, a classic and robust method for the formation of primary amines.[1][2] This strategy is particularly advantageous when a clean, specific introduction of a deuterated ethylamine moiety is desired, without the risk of over-alkylation that can plague other methods.[3]
Mechanism of Action
The labeling process is a two-step procedure. Initially, the amine of interest acts as a nucleophile, displacing the bromide from this compound to form a deuterated N-substituted phthalimide intermediate. The phthalimide group acts as an excellent protecting group, preventing any further reactions at the nitrogen atom. The subsequent deprotection, typically achieved by hydrazinolysis (the Ing-Manske procedure), releases the desired primary amine, now bearing a d4-ethyl group.[4][5]
Caption: Workflow for isotopic labeling using this compound.
Experimental Protocol: Labeling of a Primary Amine
Materials:
-
This compound
-
Primary amine substrate
-
Anhydrous Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Hydrazine hydrate
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Alkylation:
-
In a round-bottom flask, dissolve the primary amine (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add potassium carbonate (1.5 eq) to the mixture.
-
Stir the reaction mixture at 60-80°C for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-substituted phthalimide intermediate.
-
-
Deprotection (Hydrazinolysis):
-
Dissolve the crude intermediate in ethanol (10-20 mL per gram of intermediate).
-
Add hydrazine hydrate (1.5 eq) and reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide should form.[6]
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl.
-
Filter off the phthalhydrazide precipitate and wash it with cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with a saturated NaHCO₃ solution.
-
Extract the liberated deuterated amine with DCM.
-
Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate to yield the final labeled product.
-
Alternative Strategy 1: Reductive Amination with Deuterated Reagents
Reductive amination is a versatile and widely used one-pot method for the synthesis of amines.[7][8] For isotopic labeling, this typically involves the reaction of a carbonyl compound with an amine in the presence of a deuterated reducing agent, such as sodium borodeuteride (NaBD₄) or sodium cyanoborodeuteride (NaBD₃CN).
Mechanism of Action
The reaction proceeds through the formation of a hemiaminal, which then dehydrates to form an imine (or an iminium ion under acidic conditions). This intermediate is then reduced in situ by the deuterated hydride reagent to yield the labeled amine. The choice of reducing agent is critical; sodium cyanoborohydride is milder and can selectively reduce the iminium ion in the presence of the starting carbonyl compound.[3]
Caption: General workflow for isotopic labeling via reductive amination.
Experimental Protocol: Deuteration of a Primary Amine with an Aldehyde
Materials:
-
Primary amine
-
Aldehyde
-
Methanol-d4 (CD₃OD) or other suitable solvent
-
Sodium cyanoborodeuteride (NaBD₃CN) or Sodium borodeuteride (NaBD₄)
-
Acetic acid-d4 (CD₃COOD) (optional, as a catalyst)
Procedure:
-
Dissolve the primary amine (1.0 eq) and the aldehyde (1.2 eq) in methanol-d4.
-
Add a catalytic amount of acetic acid-d4 to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Cool the reaction mixture in an ice bath and add sodium cyanoborodeuteride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 3-12 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Adjust the pH to basic with a suitable base (e.g., NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deuterated amine.
Alternative Strategy 2: Derivatization with Isotopically Labeled Reagents
For applications in quantitative mass spectrometry, derivatization with isotopically coded reagents is a powerful technique. This approach involves reacting the amine with a reagent that exists in both a "light" (natural isotope abundance) and "heavy" (isotopically enriched) form.
Common Reagents and their Mechanisms
-
Deuterated Succinic Anhydride: Reacts with primary and secondary amines to form an amide linkage, introducing a deuterated tag. The reaction is typically carried out in an aprotic solvent.
-
Deuterated Acetic Anhydride: Acetylates primary and secondary amines, providing a simple and efficient way to introduce a d3-acetyl group.
-
Isotope-Coded Affinity Tags (ICAT): These reagents have three components: an amine-reactive group, an isotopically labeled linker, and an affinity tag (like biotin). They are particularly useful in proteomics for quantifying cysteine-containing peptides, but versions for primary amines are also available.[9]
Caption: Amine labeling via derivatization with d4-succinic anhydride.
Experimental Protocol: Labeling with d4-Succinic Anhydride
Materials:
-
Amine sample
-
d4-Succinic anhydride
-
Aprotic solvent (e.g., acetonitrile, THF)
-
Base (e.g., triethylamine or pyridine)
Procedure:
-
Dissolve the amine sample in the aprotic solvent.
-
Add the base (2.0 eq) to the solution.
-
Add a solution of d4-succinic anhydride (1.5 eq) in the same solvent.
-
Stir the reaction at room temperature for 1-4 hours.
-
The resulting labeled product can often be directly analyzed by LC-MS after dilution.
Comparative Analysis of Labeling Strategies
The choice of an isotopic labeling strategy is dictated by the specific research question, the nature of the analyte, and the analytical platform being used. Below is a comparative summary to guide your decision-making process.
| Feature | This compound (Gabriel) | Reductive Amination | Derivatization Reagents |
| Target Amines | Primary amines | Primary and secondary amines | Primary and secondary amines |
| Mechanism | SN2 alkylation followed by hydrazinolysis | Imine/iminium formation and reduction | Acylation/alkylation |
| Selectivity | Highly selective for primary amines; avoids over-alkylation. | Can lead to over-alkylation if not controlled. | Generally high selectivity for primary/secondary amines. |
| Reaction Conditions | Multi-step; requires heating and reflux. | Typically a one-pot reaction at or below room temperature. | Often rapid reactions at room temperature. |
| Reagent Stability | Phthalimide reagent is a stable solid. | Hydride reagents can be moisture-sensitive. | Varies; anhydrides are moisture-sensitive. |
| Workup | Requires separation of phthalhydrazide precipitate. | Typically involves an aqueous quench and extraction. | Often simple dilution before analysis. |
| Introduced Mass | +48.07 Da (for -CD₂CD₂NH₂) | Variable (e.g., +2.02 Da for each D from NaBD₄) | Variable (e.g., +4.03 Da for d4-succinic anhydride) |
| Key Advantage | Clean synthesis of labeled primary amines, excellent for creating standards. | Versatile, one-pot procedure applicable to a wide range of substrates. | Ideal for quantitative MS; simple and fast for sample screening. |
| Key Disadvantage | Harsher conditions, multi-step process. | Potential for side reactions and over-alkylation. | The added tag can alter chromatographic behavior significantly. |
Expertise-Driven Insights: Making the Right Choice
As a senior application scientist, my recommendation hinges on the ultimate goal of the experiment:
-
For the synthesis of a pure, well-characterized deuterated primary amine standard for quantitative studies, the Gabriel synthesis with this compound is often the superior choice. Its stepwise nature and the use of a protecting group ensure a clean product, free from the ambiguities of over-alkylation. The effort invested in the synthesis and purification pays dividends in the quality of the final standard.
-
For the rapid and versatile labeling of a diverse set of amines, or when working with secondary amines, reductive amination is the workhorse method. Its one-pot nature makes it highly efficient for screening or for generating a library of labeled compounds. Careful control of stoichiometry and the choice of a mild reducing agent like sodium cyanoborodeuteride can mitigate the risk of side products.
-
When the primary goal is relative quantification in a complex mixture (e.g., in metabolomics or proteomics), derivatization with isotopically coded reagents is unparalleled. The simplicity of the labeling protocol and the direct comparison of "light" and "heavy" labeled samples in a single MS run minimize experimental variability and provide high-quality quantitative data.
Conclusion
The isotopic labeling of amines is a critical capability in modern chemical and biological research. While this compound offers a robust and specific route for the synthesis of deuterated primary amines via the Gabriel synthesis, it is one of several powerful tools available to the researcher. A thorough understanding of the mechanisms, advantages, and limitations of each strategy—from reductive amination to chemical derivatization—is essential for selecting the most appropriate method. By aligning the chosen strategy with the specific experimental objectives, researchers can confidently and accurately unravel the complex roles of amine-containing molecules in their systems of study.
References
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- BenchChem. Application Notes and Protocols for the Cleavage of the Phthalimide Group from N-Alkylphthalimides. Published 2025.
- Štefane, B., & Požgan, F. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 133.
- BenchChem.
- Scribd. The Gabriel Synthesis of Primary Amines. Accessed January 15, 2026.
- MacMillan, D. W. C., et al. (2023). Late-Stage Isotopic Exchange of Primary Amines. Journal of the American Chemical Society.
- Ashenhurst, J. The Gabriel Synthesis. Master Organic Chemistry. Published June 5, 2025.
- Cambis. Gabriel Phthalimide Synthesis. YouTube. Published September 9, 2025.
- NROChemistry. Gabriel Synthesis: Mechanism & Examples. Accessed January 15, 2026.
- Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477.
- Ning, L., et al. (2021). Synthesis of α-Deuterated Primary Amines via Reductive Deuteration of Oximes Using D₂O as a Deuterium Source. The Journal of Organic Chemistry, 86(3), 2907–2916.
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- Organic Chemistry Portal.
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- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Rojas, J. Substitution, Reductive Amination, and Gabriel Synthesis! YouTube. Published March 8, 2024.
- Otten, R., et al. (2010). Optimal Isotope Labeling of Aromatic Amino Acid Side Chains for NMR Studies of Protein Dynamics. Methods in Enzymology, 469, 361-379.
- Kappelmann, J., Beyß, M., Nöh, K., & Noack, S. (2019). Separation of 13C- and 15N-Isotopologues of Amino Acids with a Primary Amine without Mass Resolution by Means of O-Phthalaldehyde Derivatization and Collision Induced Dissociation. Analytical Chemistry, 91(21), 13407–13417.
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- Tocris Bioscience. Conjugation Protocol for Amine Reactive Dyes. Accessed January 15, 2026.
- Guo, L., et al. (2021). A Review of Stable Isotope Labeling and Mass Spectrometry Methods to Distinguish Exogenous from Endogenous DNA Adducts and Improve Dose–Response Assessments. Chemical Research in Toxicology, 34(12), 2426-2441.
- Lumiprobe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Accessed January 15, 2026.
- Tugarinov, V., & Kay, L. E. (2006). Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy.
- Wikipedia. Gabriel synthesis. Accessed January 15, 2026.
- Zhang, Y., et al. (2013). A “direct cycle between coproduct and reactant” approach for atom-economical synthesis of primary amines and O-alkylated hydroxylamines. Green Chemistry, 15(5), 1254-1259.
- Zhang, Z., et al. (2019). An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. ACS Chemical Biology, 14(10), 2245-2254.
- Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. Accessed January 15, 2026.
- Wikipedia. Proteomics. Accessed January 15, 2026.
- Ecker, J., & Liebisch, G. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites, 8(4), 71.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of N-(2-Bromoethyl-d4)phthalimide
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the lab. N-(2-Bromoethyl-d4)phthalimide (CAS No. 1009307-39-4) is a valuable deuterated building block, frequently employed in isotopic labeling studies to trace metabolic pathways or elucidate reaction mechanisms.[1] While its unique properties are a boon for research, they also necessitate a rigorous and informed approach to waste management. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound and its associated waste streams.
The core principle behind these procedures is the chemical nature of the molecule itself. It is a halogenated organic compound , and this classification governs its entire disposal pathway.[2] Furthermore, while the deuterium labeling does not render the compound radioactive, it underscores its specialized use, and best practices for handling such materials should be observed.[3]
Hazard Identification and Risk Assessment
The primary hazards are associated with its potential for irritation and the hazardous byproducts of decomposition.[7][8][9] Upon combustion, it can release toxic fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and highly corrosive hydrogen bromide gas.[9][10] Therefore, all handling and disposal steps are designed to prevent unintended release and ensure it is directed to a facility capable of managing halogenated waste, typically through high-temperature incineration with scrubbers.[2][11]
Table 1: Hazard Profile of N-(2-Bromoethyl)phthalimide
| Hazard Category | Description | Source |
|---|---|---|
| Physical State | Off-white to beige solid powder. | [8][9] |
| Acute Toxicity | The toxicological properties have not been fully investigated. May cause skin, eye, and respiratory tract irritation.[7] | [7] |
| Decomposition | Stable under normal conditions.[8] Hazardous decomposition products include Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), and Hydrogen halides.[8][10] | [8][10] |
| Incompatibilities | Strong oxidizing agents. | [8][10] |
| Environmental | Do not let product enter drains.[9] Insoluble in water.[8] |[8][9] |
Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn to create a reliable barrier against exposure.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. | Protects against accidental splashes or airborne dust particles.[8][12] |
| Hand Protection | Nitrile rubber gloves. | Provides a chemical-resistant barrier. Always inspect gloves before use and use proper removal technique.[9][10] |
| Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing.[8] |
| Respiratory | Not required under normal use with adequate ventilation. If creating dust, use a NIOSH-approved N95 respirator. | Prevents inhalation of the solid powder.[8] |
Waste Segregation: The Critical First Step
Proper segregation is the most crucial aspect of hazardous waste management. Due to the bromine atom, this compound waste must be classified as Halogenated Organic Waste .[2][13]
Why Segregation Matters:
-
Regulatory Compliance: Environmental agencies mandate strict segregation of different waste classes.
-
Disposal Method: Halogenated wastes require specific high-temperature incineration to ensure complete destruction and to neutralize acidic byproducts like HBr.[2][11] Mixing them with non-halogenated solvents can damage equipment and violate disposal facility permits.
-
Cost: The disposal of halogenated waste is significantly more expensive than non-halogenated waste.[13][14] Proper segregation is fiscally responsible.
Action: Establish a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Solids." This container should be situated in your lab's Satellite Accumulation Area (SAA).[13]
Step-by-Step Disposal Procedures
The following protocols cover the primary waste streams you will generate.
Protocol 1: Disposal of Unused or Expired Solid Chemical
-
Container: Place the original container with the unused this compound into a secondary container (like a sealable plastic bag) to prevent spills.
-
Transfer: Carefully transfer the sealed original container into the designated "Halogenated Organic Solids" waste container.
-
Labeling: Ensure the waste container log is updated with the chemical name, CAS number (1009307-39-4), and the quantity added.[2]
-
Closure: Keep the main waste container securely closed at all times, except when adding waste.[13][14]
Protocol 2: Disposal of Contaminated Labware
This includes items like weighing paper, gloves, pipette tips, and contaminated wipes.
-
Collection: Collect all solid labware that has come into direct contact with this compound.
-
Segregation: Place these items directly into the "Halogenated Organic Solids" waste container.
-
Prohibition: Do not dispose of these items in the regular trash, broken glass box, or non-halogenated waste streams.
Protocol 3: Management of Empty Containers
An "empty" container is never truly empty and must be treated as hazardous waste until properly decontaminated.[3]
-
Triple Rinsing: Rinse the empty container three times with a suitable organic solvent in which the compound is soluble (e.g., acetone or dichloromethane).
-
Collect Rinsate: Crucially, this rinsate is now hazardous waste. Collect all three rinses and place them in your designated "Halogenated Organic Liquid Waste" container.
-
Container Disposal: Once triple-rinsed, the container can be disposed of as regular laboratory glass or plastic waste. Deface or remove the original chemical label to prevent confusion.[3]
Protocol 4: Spill Cleanup and Disposal
-
Safety First: Ensure proper PPE is worn. If the spill is large or generates significant dust, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Containment: For small spills, cover the powder with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).[13]
-
Collection: Carefully sweep up the absorbent material and spilled chemical.[8][9] Avoid creating dust.
-
Disposal: Place the collected spill debris into a sealed bag or container and dispose of it in the "Halogenated Organic Solids" waste container.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the wipe as contaminated labware (Protocol 2).
Disposal Workflow Diagram
The following diagram outlines the decision-making process for managing waste generated from this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these scientifically grounded procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and contribute to the responsible stewardship of the research environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.[10]
References
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N-(2-Bromoethyl)phthalimide | CAS#:574-98-1 . Chemsrc. [Link]
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Hazardous Waste Segregation . Bucknell University. [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. [Link]
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Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. [Link]
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Deuterium oxide 99,9 Atom%D . Carl ROTH. [Link]
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Containment of Nuclear Weapons Act 2003, Schedule . Irish Statute Book. [Link]
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Safety Data Sheet: Deuterium oxide . Carl ROTH. [Link]
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SAFETY DATA SHEET - N-(2-Bromoethyl)phthalimide . Fisher Scientific. [Link]
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Phthalimide, N-(2-bromoethyl) . Organic Syntheses Procedure. [Link]
-
β-BROMOETHYLPHTHALIMIDE . Organic Syntheses Procedure. [Link]
-
SAFETY DATA SHEET - N-(2-Bromoethyl)phthalimide . Fisher Scientific. [Link]
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Personal protective equipment for handling N-(2-Bromoethyl-d4)phthalimide
Comprehensive Safety & Handling Guide: N-(2-Bromoethyl-d4)phthalimide
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not just high-quality reagents, but also the critical knowledge to handle them safely and effectively. This guide provides an in-depth operational plan for this compound, moving beyond a simple checklist to instill a foundational understanding of why each procedural step is critical. Our commitment is to your safety and the integrity of your research.
This compound is a deuterated analog of N-(2-Bromoethyl)phthalimide, a valuable reagent in organic synthesis, often used to introduce an aminoethyl group in the construction of more complex molecules.[1] While some safety data sheets (SDS) may not classify this compound as hazardous under specific regulations like the US OSHA Hazard Communication Standard, it is imperative to treat it with the respect due to any brominated organic compound and potential alkylating agent.[1][2] The toxicological properties are not fully investigated, and prudence dictates a proactive approach to safety.[3] This guide is built on the principle of As Low As Reasonably Achievable (ALARA) exposure.
Hazard Profile and Risk Assessment
Understanding the potential routes of exposure is the first step in mitigating risk. For a solid powder like this compound, the primary risks are inhalation of airborne dust and direct contact with skin or eyes.[3][4]
| Hazard Consideration | Description | Source of Risk |
| Physical Form | Off-white to beige powder.[2][5] | Fine powder can easily become airborne, especially during weighing and transfer. |
| Routes of Exposure | Inhalation, Skin Contact, Eye Contact, Ingestion.[3] | Handling the solid, accidental spills, inadequate ventilation. |
| Potential Health Effects | May cause irritation to the skin, eyes, and respiratory tract.[3] | Direct contact or inhalation of dust. |
| Combustion Hazards | Thermal decomposition can produce toxic gases. | In the event of a fire, hazardous byproducts such as Carbon Oxides (CO, CO₂), Nitrogen Oxides (NOx), and Hydrogen Bromide gas may be released.[2][5] |
The Core of Protection: Engineering and Personal Controls
Your first and most effective line of defense is always engineering controls. Personal Protective Equipment (PPE) is the essential final barrier between you and the chemical.
-
Primary Engineering Control: All handling of this compound powder should be conducted within a certified chemical fume hood.[6][7] This minimizes the concentration of airborne particulates in your breathing zone. For weighing small quantities, a ventilated balance enclosure is also a suitable control.
-
Personal Protective Equipment (PPE): The appropriate PPE ensemble must be worn at all times when handling this chemical.[8]
Mandatory PPE Ensemble for Routine Handling
The following PPE is required for all procedures involving this compound.
-
Eye and Face Protection:
-
Hand Protection:
-
Body Protection:
-
Foot Protection:
Enhanced PPE for High-Risk Operations
Certain tasks increase the potential for exposure and require an elevated level of protection.
-
Weighing and Transferring Powder:
-
Requirement: In addition to the mandatory ensemble, a NIOSH-approved N95 respirator is recommended, especially if the operation cannot be performed within a fume hood or ventilated enclosure.[14]
-
Rationale: This is the point of highest risk for generating and inhaling airborne dust. An N95 respirator provides an effective filter for fine particulates.
-
-
Spill Cleanup:
-
Requirement: Full mandatory PPE, including chemical splash goggles and an N95 respirator.
-
Rationale: A spill increases the surface area of the powder, raising the potential for aerosolization during cleanup.
-
Procedural Workflow: A Step-by-Step Guide
Adherence to a strict procedural workflow is critical for safety. This diagram outlines the logical flow for handling this compound.
Caption: Safe Handling Workflow for this compound.
A. Donning Personal Protective Equipment (PPE) The sequence of putting on PPE is designed to create a complete barrier.
-
Lab Coat: Put on and fasten completely.
-
Respirator (if required): Perform a seal check as per manufacturer instructions.
-
Eye Protection: Position safety glasses or goggles.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.
B. Doffing Personal Protective Equipment (PPE) The removal sequence is even more critical to prevent self-contamination. It is performed by removing the most contaminated items first.
-
Gloves: Remove using a proper technique (e.g., glove-in-glove) to avoid touching the outer surface with bare skin.[5] Dispose of immediately into a designated waste container.
-
Eye Protection: Remove by handling the ear or head straps.
-
Lab Coat: Remove by rolling it inside-out, without shaking, and store it properly.
-
Respirator (if used): Remove without touching the front of the respirator.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.[12][13]
Emergency and Disposal Protocols
A. Spill Response For small, contained spills of this compound powder:
-
Alert & Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear the enhanced PPE ensemble described above (including N95 respirator).
-
Contain & Clean: Gently sweep up the powder, avoiding dust creation.[2][5] Use a plastic dustpan and shovel.
-
Collect: Place the swept material and any contaminated cleaning materials into a clearly labeled, sealed container for hazardous waste.[4]
-
Decontaminate: Wipe the spill area with a damp cloth, then decontaminate the area according to your lab's standard operating procedures.
B. First Aid & Exposure
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[4][5] Get medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[2][4] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[4][5] Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[4][5] Seek immediate medical attention.
C. Waste Disposal
-
Chemical Waste: All excess this compound and materials contaminated with it must be disposed of as chemical waste.[2]
-
Containerization: Keep waste in suitable, closed, and properly labeled containers.[5]
-
Regulatory Compliance: Disposal must be in accordance with all applicable local, regional, and national hazardous waste regulations.[2] Chemical waste generators are responsible for correct classification and disposal.[2]
-
Contaminated PPE: Used gloves and other disposable PPE should be placed in the designated hazardous waste stream.[5]
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific work.
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MSDS of N-(2-Bromoethyl)phthalimide. Available at: [Link]
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Phthalimide, N-(2-bromoethyl) - Organic Syntheses Procedure. Available at: [Link]
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Personal Protective Equipment - Environmental Health & Safety Services. Available at: [Link]
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Chemical Safety: Personal Protective Equipment. Available at: [Link]
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What Are The Safety Rules For A Laboratory Setup? - Chemistry For Everyone - YouTube. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
